Product packaging for 3-Oxocyclohexanecarboxylic acid(Cat. No.:CAS No. 16205-98-4)

3-Oxocyclohexanecarboxylic acid

Cat. No.: B106708
CAS No.: 16205-98-4
M. Wt: 142.15 g/mol
InChI Key: WATQNARHYZXAGY-UHFFFAOYSA-N
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Description

3-Oxo-1-cyclohexanecarboxylic acid is a cyclic keto acid that can be prepared starting from 2-acetoxy-1,4-ethoxycarbonylcyclohex-1-ne.>3-Oxocyclohexanecarboxylic acid is a natural product found in Aloe africana with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B106708 3-Oxocyclohexanecarboxylic acid CAS No. 16205-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATQNARHYZXAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375074
Record name 3-oxocyclohexanecarboxylic acid
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Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16205-98-4
Record name 3-oxocyclohexanecarboxylic acid
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Record name 3-oxocyclohexane-1-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Oxocyclohexanecarboxylic Acid: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key reactions of 3-Oxocyclohexanecarboxylic acid. This versatile bifunctional molecule serves as a crucial building block in organic synthesis, particularly in the development of chiral molecules and pharmacologically active compounds. This document includes a summary of its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis and a characteristic reaction, and graphical representations of its synthetic pathway and chemical reactivity.

Chemical Structure and Properties

This compound, with the chemical formula C₇H₁₀O₃, is a cyclic keto-acid. Its structure consists of a cyclohexane (B81311) ring bearing a ketone group at the 3-position and a carboxylic acid group at the 1-position. The presence of these two functional groups at a 1,3-relationship makes it a valuable synthon for a variety of chemical transformations.

The molecule possesses a chiral center at the C1 position, and therefore exists as a pair of enantiomers, (R)-3-oxocyclohexanecarboxylic acid and (S)-3-oxocyclohexanecarboxylic acid. These enantiomers are valuable chiral building blocks in asymmetric synthesis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₀O₃[2][3][4]
Molecular Weight 142.15 g/mol [2][4]
Melting Point 182-183 °C
Boiling Point 309.7 °C at 760 mmHg
pKa 4.72 ± 0.20 (Predicted)
Solubility 48 g/L in water at 25 °C
XLogP3-AA -0.1[2]
Spectroscopic Data

The structural features of this compound can be elucidated using various spectroscopic techniques. The expected characteristic spectral data are summarized below.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for both the carboxylic acid and ketone functional groups.

Functional GroupAbsorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500Very broad band due to hydrogen bonding
C=O (Ketone)~1715Strong, sharp absorption
C=O (Carboxylic Acid)~1710Strong, sharp absorption, often overlapping with the ketone C=O
C-O (Carboxylic Acid)1320-1210Medium to strong absorption

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show signals corresponding to the different types of protons in the molecule. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the cyclohexane ring will appear as complex multiplets in the aliphatic region (1.5-3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbonyl carbons of the ketone and carboxylic acid will appear at low field (typically 170-210 ppm). The remaining sp³ hybridized carbons of the cyclohexane ring will resonate at higher field.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns would involve the loss of water (M-18), the carboxyl group (M-45), and cleavage of the cyclohexane ring. Predicted m/z values for common adducts are presented in Table 2.

Adductm/z
[M+H]⁺143.07027
[M+Na]⁺165.05221
[M-H]⁻141.05571
[M]⁺142.06244

Synthesis and Reactions

Synthesis of this compound

A common laboratory synthesis of this compound involves the oxidation of a suitable precursor. One such method is the oxidation of 3-hydroxycyclohexanecarboxylic acid using an oxidizing agent like Jones reagent (CrO₃ in sulfuric acid and acetone).

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Oxidation of 3-Hydroxycyclohexanecarboxylic Acid

  • Reagents and Equipment:

    • 3-Hydroxycyclohexane-1-carboxylic acid

    • Acetone (B3395972)

    • Jones Reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and water)

    • Dichloromethane (B109758)

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve 3-hydroxycyclohexane-1-carboxylic acid (e.g., 1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add Jones reagent dropwise from a dropping funnel to the stirred solution, maintaining the temperature below 20 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding isopropanol (B130326) until the orange color of Cr(VI) disappears and a green precipitate of Cr(III) salts forms.

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • To the remaining aqueous layer, add water and extract the product with dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent to yield the crude this compound, which can be further purified by recrystallization.

Key Reactions

The bifunctional nature of this compound allows for a wide range of chemical transformations. The ketone can undergo reduction, reductive amination, and reactions with nucleophiles, while the carboxylic acid can be converted to esters, amides, and acid chlorides.

One of the most common and important reactions is Fischer esterification , where the carboxylic acid is converted to an ester in the presence of an alcohol and an acid catalyst.

Fischer_Esterification This compound This compound Ester (e.g., Ethyl 3-oxocyclohexanecarboxylate) Ester (e.g., Ethyl 3-oxocyclohexanecarboxylate) This compound->Ester (e.g., Ethyl 3-oxocyclohexanecarboxylate) + Alcohol, H+ Alcohol (e.g., Ethanol) Alcohol (e.g., Ethanol) Alcohol (e.g., Ethanol)->Ester (e.g., Ethyl 3-oxocyclohexanecarboxylate) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Ester (e.g., Ethyl 3-oxocyclohexanecarboxylate) Water Water Ester (e.g., Ethyl 3-oxocyclohexanecarboxylate)->Water + H2O (byproduct)

Figure 2: Fischer esterification of this compound.

Experimental Protocol: Fischer Esterification to Ethyl 3-oxocyclohexanecarboxylate

  • Reagents and Equipment:

    • This compound

    • Ethanol (B145695) (anhydrous)

    • Concentrated sulfuric acid (catalyst)

    • Sodium bicarbonate solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq) and a large excess of anhydrous ethanol (which also serves as the solvent).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-oxocyclohexanecarboxylate.

    • The product can be purified by vacuum distillation.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. Its bifunctionality and chirality make it a versatile scaffold for creating complex molecular architectures.

Derivatives of this keto-acid have been explored as potential kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. By modifying the structure of this compound, medicinal chemists can design molecules that fit into the active site of specific kinases, thereby inhibiting their activity and disrupting the disease-related signaling cascade.

Kinase_Inhibition_Logic cluster_synthesis Chemical Synthesis cluster_biological Biological Action This compound This compound Derivative Derivative This compound->Derivative Modification Kinase Kinase Derivative->Kinase Inhibits Signaling_Pathway Signaling_Pathway Kinase->Signaling_Pathway Activates Disease_Progression Disease_Progression Signaling_Pathway->Disease_Progression Leads to

Figure 3: Logical relationship of this compound derivatives in kinase inhibition.

Furthermore, chiral derivatives of this compound have been utilized in the synthesis of antiepileptic drugs . The stereochemistry of a drug molecule is often critical for its efficacy and safety, and using enantiomerically pure starting materials like the resolved enantiomers of this compound can lead to the synthesis of single-enantiomer drugs with improved therapeutic profiles.

Conclusion

This compound is a fundamentally important molecule in organic chemistry with significant practical applications, particularly in the pharmaceutical industry. Its rich chemistry, stemming from the interplay of its ketone and carboxylic acid functionalities, combined with its inherent chirality, makes it a valuable and versatile tool for the synthesis of complex and biologically active molecules. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, which will be of value to researchers and professionals in the field of drug discovery and development.

References

3-Oxocyclohexanecarboxylic acid CAS number and physical constants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Oxocyclohexanecarboxylic acid, a valuable building block in organic synthesis. This document covers its chemical identity, physical properties, detailed experimental protocols for its synthesis and purification, and expected analytical data.

Chemical Identity and Physical Constants

This compound is a cyclic keto-acid. It is commonly available as a racemic mixture. The chiral enantiomers, (1S)-3-oxocyclohexane-1-carboxylic acid and (1R)-3-oxocyclohexane-1-carboxylic acid, are also recognized.

CAS Numbers:

CompoundCAS Number
This compound (racemic)16205-98-4[1]
(1S)-3-oxocyclohexane-1-carboxylic acid21531-46-4
(1R)-3-Oxocyclohexane-1-carboxylic acid21531-43-1[2]

Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₇H₁₀O₃[3]
Molecular Weight 142.15 g/mol [2][3]
IUPAC Name 3-oxocyclohexane-1-carboxylic acid
Synonyms 3-Ketocyclohexanecarboxylic acid[1]
XLogP3 (Computed) -0.1[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 3-hydroxycyclohexane-1-carboxylic acid using a Jones reagent.[1] The precursor, 3-hydroxycyclohexane-1-carboxylic acid, can be synthesized via the hydrogenation of m-hydroxybenzoic acid.

Step 1: Synthesis of 3-hydroxycyclohexane-1-carboxylic acid

  • In a high-pressure autoclave, combine m-hydroxybenzoic acid (e.g., 30 g, 217.20 mmol), Raney Nickel (e.g., 5 g), sodium hydroxide (B78521) (e.g., 6.4 g, 160.00 mmol), and water (500 mL).

  • Pressurize the autoclave with hydrogen gas to 60 atm.

  • Heat the reaction mixture to 150 °C and stir overnight.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Remove the solid catalyst by filtration.

  • Neutralize the filtrate with 12 M hydrochloric acid.

  • Extract the aqueous solution with tetrahydrofuran (B95107) (6 x 100 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-hydroxycyclohexane-1-carboxylic acid as a white solid.

Step 2: Oxidation to this compound [1]

  • Preparation of Jones Reagent: In an ice/water bath, prepare the Jones reagent by mixing sulfuric acid (30 mL), chromium trioxide (CrO₃, 8.1 g), and water (30 mL).[1]

  • Dissolve the crude 3-hydroxycyclohexane-1-carboxylic acid (e.g., 11 g, 76.3 mmol) in acetone (B3395972) (150 mL) in a flask equipped with a dropping funnel and a magnetic stirrer, and cool the flask in an ice bath to 0 °C.[1]

  • Slowly add the prepared Jones reagent dropwise to the acetone solution over a period of 30 minutes, maintaining the temperature at 0 °C.[1]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.[1]

  • Upon completion of the reaction, remove the solid impurities by filtration.[1]

  • Extract the filtrate with dichloromethane (B109758) (3 x 100 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Purification by Recrystallization

Crude this compound can be purified by recrystallization. The choice of solvent is critical; a solvent system in which the compound is soluble at high temperatures and insoluble at low temperatures is ideal. For carboxylic acids, common recrystallization solvents include water, ethanol/water mixtures, or ethyl acetate (B1210297)/hexane mixtures.

General Recrystallization Protocol:

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate beaker, heat a suitable solvent (e.g., a mixture of ethyl acetate and hexane) to its boiling point.

  • Add the minimum amount of the hot solvent to the crude product until it completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • For optimal crystal formation, the flask can be placed in an ice bath.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Analytical Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption in the region of 3300-2500 cm⁻¹.[4]

  • C-H Stretch (Alkyl): Sharp peaks between 2950 and 2850 cm⁻¹.[5]

  • C=O Stretch (Ketone): A strong, sharp peak around 1715 cm⁻¹.[6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak between 1760-1690 cm⁻¹.[4] It is likely this will overlap with the ketone stretch.

  • C-O Stretch (Carboxylic Acid): A medium to strong absorption in the 1320-1210 cm⁻¹ region.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • -COOH Proton: A broad singlet is expected in the downfield region, typically between 10-13 ppm. The exact chemical shift is dependent on concentration and solvent.

  • Alkyl Protons (-CH₂- and -CH-): A series of multiplets are expected in the upfield region, generally between 1.5-3.0 ppm. The protons alpha to the carbonyl groups will be the most deshielded.

¹³C NMR:

  • Carbonyl Carbon (Ketone): A signal is expected in the range of 190-210 ppm.[7]

  • Carbonyl Carbon (Carboxylic Acid): A signal is expected between 165-185 ppm.[6]

  • Alkyl Carbons: Signals for the sp³ hybridized carbons of the cyclohexane (B81311) ring are expected in the range of 20-50 ppm.[7]

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

Synthesis_Workflow A Synthesis of 3-hydroxycyclohexane-1-carboxylic acid B Oxidation with Jones Reagent A->B C Crude This compound B->C D Recrystallization C->D E Pure This compound D->E F Analysis (NMR, IR, etc.) E->F

Caption: Synthesis, Purification, and Analysis Workflow.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 3-Oxocyclohexanecarboxylic acid. These predictions are based on the analysis of its functional groups (a ketone and a carboxylic acid) and the cyclic aliphatic structure.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10-12Singlet (broad)1H-COOH
~2.8 - 2.5Multiplet1HH1
~2.6 - 2.3Multiplet4HH2, H4
~2.2 - 1.8Multiplet4HH5, H6

Note: The exact chemical shifts and multiplicities are dependent on the solvent and the specific conformation of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Assignment
~209C3 (C=O, ketone)
~179C7 (C=O, acid)
~48C2, C4
~41C1
~28C5
~24C6

Note: These are estimated chemical shifts and can vary based on experimental conditions.[1][2]

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-2500Strong, BroadO-H StretchCarboxylic Acid
2950-2850MediumC-H StretchAliphatic
~1715StrongC=O StretchKetone
~1710StrongC=O StretchCarboxylic Acid (Dimer)
1440-1395MediumO-H BendCarboxylic Acid
1320-1210StrongC-O StretchCarboxylic Acid

Note: The carbonyl (C=O) stretches of the ketone and carboxylic acid may overlap, resulting in a single broad, strong absorption band.[3][4][5]

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/zPredicted Identity
142[M]⁺ (Molecular Ion)
125[M - OH]⁺
97[M - COOH]⁺
84
55

Note: Fragmentation patterns in EI-MS can be complex. The listed m/z values represent plausible major fragments resulting from processes like alpha-cleavage and McLafferty rearrangement.[6][7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh the required amount of this compound and transfer it to a clean, dry vial.[9]

  • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10]

  • Gently vortex the sample to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.

  • Using a pipette, carefully transfer the solution into an NMR tube, ensuring no solid particles are transferred. The solvent height should be around 4-5 cm.[9]

  • Cap the NMR tube securely.

  • Data Acquisition: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.

  • The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Perform shimming to optimize the homogeneity of the magnetic field, which sharpens the spectral lines.

  • Acquire the ¹H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Thin Solid Film Materials:

Procedure:

  • Sample Preparation: Dissolve a small amount of the solid sample in a few drops of a volatile solvent in a small vial.[11]

  • Using a pipette, apply a drop of the solution to the surface of a clean salt plate.

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[11]

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty spectrometer.

  • Acquire the IR spectrum of the sample.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI) Materials:

  • This compound (a small, pure sample)

  • Volatile solvent (if necessary for sample introduction)

  • Mass Spectrometer with an EI source

Procedure:

  • Sample Introduction: The method of sample introduction will depend on the instrument. For a solid sample, it can be introduced via a direct insertion probe.

  • The sample is introduced into the high-vacuum source of the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion ([M]⁺).[12]

  • Fragmentation: The molecular ions are energetically unstable and undergo fragmentation into smaller, charged fragments.

  • Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[13]

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation Compound Pure Compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution NMR Thin_Film Thin Film Preparation Compound->Thin_Film IR Direct_Insertion Direct Insertion Compound->Direct_Insertion MS NMR_Acq NMR Spectrometer Dissolution->NMR_Acq IR_Acq FTIR Spectrometer Thin_Film->IR_Acq MS_Acq Mass Spectrometer Direct_Insertion->MS_Acq NMR_Data NMR Spectrum (Chemical Shift, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Data_Integration_Logic cluster_data Spectroscopic Data cluster_info Derived Information NMR NMR (Carbon-Hydrogen Framework) Connectivity Connectivity NMR->Connectivity IR IR (Functional Groups) Functional_Groups C=O, -COOH IR->Functional_Groups MS MS (Molecular Weight & Formula) Molecular_Formula C₇H₁₀O₃ MS->Molecular_Formula Structure Final Structure Connectivity->Structure Functional_Groups->Structure Molecular_Formula->Structure

Caption: Logic of Data Integration for Structure Elucidation.

References

Decarboxylation of β-Keto Acids: A Technical Guide to the Mechanism of 3-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the decarboxylation mechanism of β-keto acids, with a specific focus on 3-Oxocyclohexanecarboxylic acid. This reaction is of fundamental importance in organic synthesis and various biochemical processes.

Core Mechanism of β-Keto Acid Decarboxylation

The decarboxylation of β-keto acids is a thermally induced reaction that proceeds through a concerted, cyclic transition state.[1][2] This mechanism involves the formation of an enol intermediate, which subsequently tautomerizes to the more stable ketone product.[1] The presence of the carbonyl group at the β-position is crucial, as it facilitates the formation of a six-membered ring in the transition state, thereby lowering the activation energy of the reaction.

The overall transformation for this compound is the formation of cyclohexanone (B45756) and carbon dioxide.

cluster_0 Decarboxylation of this compound 3-Oxocyclohexanecarboxylic_Acid This compound Cyclohexanone Cyclohexanone 3-Oxocyclohexanecarboxylic_Acid->Cyclohexanone Δ CO2 CO2 3-Oxocyclohexanecarboxylic_Acid->CO2 Δ

Caption: Overall reaction of this compound decarboxylation.

The detailed mechanism involves the transfer of the acidic proton from the carboxyl group to the carbonyl oxygen, followed by a rearrangement of electrons leading to the elimination of carbon dioxide and the formation of an enol.

G cluster_0 Mechanism of β-Keto Acid Decarboxylation start This compound transition_state Cyclic Transition State start->transition_state Heat (Δ) enol_intermediate Enol Intermediate transition_state->enol_intermediate Concerted Rearrangement product Cyclohexanone + CO2 enol_intermediate->product Tautomerization

Caption: The concerted, cyclic mechanism of β-keto acid decarboxylation.

Quantitative Data

CompoundTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kcal/mol)
Acetoacetic Acid37Not specified, but acid decomposes ~50x faster than its anion23.7
Acetoacetate Anion37Not specified22.9

Data sourced from studies on acetoacetic acid as a representative β-keto acid.[1]

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis of a β-keto acid and the subsequent monitoring of its decarboxylation. These protocols are based on established methods for similar compounds and can be adapted for this compound.

Synthesis of β-Keto Acids via Ester Hydrolysis

A common method for the preparation of β-keto acids is the hydrolysis of their corresponding esters.[3]

Materials:

  • β-keto ester (e.g., ethyl 3-oxocyclohexanecarboxylate)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Methyl t-butyl ether (MTBE)

  • 1 M Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Ice bath

Procedure:

  • Dissolve the β-keto ester in 1 M NaOH solution in a round-bottom flask.

  • Stir the solution overnight at room temperature to facilitate hydrolysis.

  • Transfer the solution to a separatory funnel and extract with MTBE to remove any unreacted ester.

  • Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M H₂SO₄ in an ice bath.

  • Extract the acidified aqueous layer multiple times with MTBE.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Concentrate the dried organic extract under reduced pressure using a rotary evaporator with an ice bath to yield the β-keto acid.

G cluster_1 Synthesis of β-Keto Acid start β-Keto Ester hydrolysis Hydrolysis (1 M NaOH, RT, overnight) start->hydrolysis extraction1 MTBE Extraction (remove unreacted ester) hydrolysis->extraction1 acidification Acidification (1 M H₂SO₄, pH ~2) extraction1->acidification extraction2 MTBE Extraction (isolate β-keto acid) acidification->extraction2 drying Drying (Anhydrous Na₂SO₄) extraction2->drying concentration Concentration (Rotary Evaporator) drying->concentration product β-Keto Acid concentration->product

Caption: Experimental workflow for the synthesis of a β-keto acid.

Monitoring Decarboxylation Kinetics

The rate of decarboxylation can be monitored by measuring the disappearance of the starting material or the appearance of the product over time. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are suitable for this purpose.[4][5]

Materials:

  • Synthesized β-keto acid

  • Appropriate solvent (e.g., aprotic solvent to minimize side reactions)

  • Heating apparatus with precise temperature control (e.g., oil bath, heating block)

  • Reaction vials

  • Analytical instrument (e.g., HPLC, GC-MS, or NMR)

  • Internal standard (for quantitative analysis)

Procedure:

  • Prepare a stock solution of the β-keto acid in the chosen solvent with a known concentration.

  • Add a known amount of an internal standard to the stock solution.

  • Aliquot the solution into several reaction vials.

  • Place the vials in the heating apparatus maintained at a constant temperature.

  • At specific time intervals, remove a vial from the heating apparatus and quench the reaction by rapid cooling (e.g., in an ice bath).

  • Analyze the sample using the chosen analytical method to determine the concentrations of the β-keto acid and the ketone product.

  • Plot the concentration of the β-keto acid versus time to determine the reaction rate and rate constant.

G cluster_2 Kinetic Analysis of Decarboxylation start Prepare Stock Solution (β-Keto Acid + Internal Standard) aliquot Aliquot into Reaction Vials start->aliquot heat Heat at Constant Temperature aliquot->heat sample Sample at Time Intervals heat->sample quench Quench Reaction sample->quench analyze Analytical Measurement (HPLC, GC, or NMR) quench->analyze plot Plot Data (Concentration vs. Time) analyze->plot result Determine Rate Constant plot->result

Caption: Workflow for monitoring the kinetics of decarboxylation.

Conclusion

The decarboxylation of this compound and other β-keto acids is a well-understood process that proceeds through a concerted, cyclic mechanism. While specific quantitative data for the title compound is limited, the principles and experimental methodologies outlined in this guide provide a robust framework for its study. Further research focusing on the precise kinetics and the influence of substituents on the cyclohexyl ring would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Fischer Esterification of 3-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer esterification of 3-Oxocyclohexanecarboxylic acid, a key reaction in organic synthesis for the formation of ethyl 3-oxocyclohexanecarboxylate. This β-keto ester serves as a valuable intermediate in the synthesis of a variety of fine chemicals and pharmaceutical compounds.[1] This document details the reaction mechanism, presents quantitative data, outlines a detailed experimental protocol, and provides visualizations of the process.

Core Reaction Mechanism

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[1] In the case of this compound and ethanol (B145695), the reaction yields ethyl 3-oxocyclohexanecarboxylate. The mechanism proceeds through a series of reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to form the ester. The overall process is a nucleophilic acyl substitution.[2] To drive the equilibrium toward the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed, for example, by using a Dean-Stark apparatus.[1]

Fischer_Esterification_Mechanism Start This compound + Ethanol Protonation Protonation of Carbonyl Oxygen (Acid Catalyst H+) Start->Protonation + H+ ProtonatedAcid Protonated Carboxylic Acid Protonation->ProtonatedAcid NucleophilicAttack Nucleophilic Attack by Ethanol ProtonatedAcid->NucleophilicAttack + Ethanol TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer ActivatedComplex Activated Complex (Water as good leaving group) ProtonTransfer->ActivatedComplex Elimination Elimination of Water ActivatedComplex->Elimination - H2O ProtonatedEster Protonated Ester Elimination->ProtonatedEster Deprotonation Deprotonation (Regenerates Catalyst) ProtonatedEster->Deprotonation End Ethyl 3-Oxocyclohexanecarboxylate + Water Deprotonation->End - H+

Caption: Mechanism of the Fischer esterification for this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Fischer esterification of this compound to ethyl 3-oxocyclohexanecarboxylate.[3]

ParameterValueReference
Reactants
This compound3.85 g (27.1 mmol)[3]
Ethanol7.91 mL[3]
Toluene (B28343)65.9 mL[3]
p-Toluenesulfonic acid0.097 g (0.56 mmol)[3]
Reaction Conditions
TemperatureReflux[3]
Reaction TimeOvernight[3]
Product
Product NameEthyl 3-oxocyclohexanecarboxylate[3]
Molecular FormulaC₉H₁₄O₃[4][5]
Molecular Weight170.21 g/mol [4][5]
AppearanceYellow oil[3]

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of ethyl 3-oxocyclohexanecarboxylate via Fischer esterification.[1][3]

Materials and Reagents:
  • This compound

  • Anhydrous Ethanol

  • Toluene

  • p-Toluenesulfonic acid monohydrate (or concentrated Sulfuric Acid)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether (for extraction)

  • Deionized water

Equipment:
  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 3.85 g, 27.1 mmol), ethanol (e.g., 7.91 mL), toluene (e.g., 65.9 mL), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.097 g, 0.56 mmol) or a few drops of concentrated sulfuric acid.[1][3] Toluene is utilized as a solvent to facilitate the azeotropic removal of water.[1]

  • Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on the flask.[1] Heat the mixture to reflux using a heating mantle or oil bath.[1] The water formed during the reaction will be collected in the Dean-Stark trap.[1]

  • Reaction Monitoring: Continue the reflux overnight, periodically draining the collected water from the side arm of the Dean-Stark trap.[1][3] The removal of water drives the equilibrium towards the formation of the ester.[1]

  • Workup: After the reaction is complete (typically monitored by TLC or GC), allow the mixture to cool to room temperature.[3] Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene and excess ethanol.[3]

  • Extraction and Neutralization: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.[1] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.[1] Subsequently, wash the organic layer with brine.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification and Characterization: The crude product, ethyl 3-oxocyclohexanecarboxylate, is obtained as a yellow oil.[3] For higher purity, the product can be purified by vacuum distillation.[1] The final product should be characterized using spectroscopic techniques such as IR and NMR to confirm its identity and purity.[1]

Spectroscopic Data for Ethyl 3-oxocyclohexanecarboxylate:
  • ¹H NMR: Key signals include a triplet for the ethyl group's methyl protons around δ 1.2–1.4 ppm and multiplets for the cyclohexanone (B45756) ring protons between δ 2.1–2.6 ppm.[5]

  • ¹³C NMR: The spectrum will confirm the presence of the ester and ketone carbonyls.[5]

  • IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ketone and the ester functionalities.

Experimental Workflow Visualization

The following diagram illustrates the step-by-step workflow for the synthesis of ethyl 3-oxocyclohexanecarboxylate.

Experimental_Workflow A Combine Reactants: This compound, Ethanol, Toluene, Acid Catalyst B Set up Reflux with Dean-Stark Apparatus A->B C Heat to Reflux Overnight (Remove Water Azeotropically) B->C D Cool to Room Temperature C->D E Concentrate under Reduced Pressure D->E F Dissolve in Diethyl Ether E->F G Wash with Saturated NaHCO3 (Neutralization) F->G H Wash with Brine G->H I Dry Organic Layer (e.g., MgSO4) H->I J Filter and Evaporate Solvent I->J K Crude Product (Yellow Oil) J->K L Optional: Vacuum Distillation (Purification) K->L M Pure Ethyl 3-Oxocyclohexanecarboxylate L->M N Characterization (NMR, IR) M->N

Caption: Experimental workflow for the synthesis of ethyl 3-oxocyclohexanecarboxylate.

References

Hydrogen Bonding Patterns in Crystalline 3-Oxocyclohexanecarboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxocyclohexanecarboxylic acid is a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its solid-state architecture, dictated by intermolecular interactions, is crucial for understanding its physicochemical properties. This technical guide provides an overview of the anticipated hydrogen bonding patterns in crystalline this compound, drawing upon established principles of crystallographic analysis of related keto acids. Due to the absence of a publicly available crystal structure for this compound at the time of this publication, this guide presents a comparative analysis based on structurally similar compounds.

Introduction

The spatial arrangement of molecules in a crystal lattice profoundly influences properties such as solubility, melting point, and bioavailability, which are critical parameters in drug development. For carboxylic acids, and particularly for keto acids, hydrogen bonding is the primary directional force governing crystal packing. The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple acceptors (the carboxylic and ketone carbonyl oxygens) in this compound allows for a variety of potential supramolecular synthons. Understanding these patterns is fundamental for crystal engineering and the rational design of crystalline materials with desired properties.

Predicted Hydrogen Bonding Motifs

Based on the crystallographic analysis of analogous small-ring and cyclic keto acids, several hydrogen bonding motifs can be postulated for crystalline this compound. The most common aggregation patterns for carboxylic acids involve the formation of dimers or catemers.

  • Carboxylic Acid Dimer Formation: The most prevalent motif for simple carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This is a highly stable arrangement. For instance, in the crystal structure of 3-oxocyclobutanecarboxylic acid, molecules are linked by centrosymmetric hydrogen-bond pairing of the carboxylic acid groups, with an O···O distance of 2.6392 (12) Å.[1][2][3]

  • Acid-to-Ketone Catemer Formation: A notable alternative for keto acids is the formation of a "catemer," a chain-like structure. In this motif, the carboxylic acid proton of one molecule forms a hydrogen bond with the ketone carbonyl oxygen of a neighboring molecule. This pattern is a significant minority in observed keto acid structures.

  • Other Potential Interactions: While less common, other hydrogen bonding patterns such as acid-to-acid catemers or the involvement of C-H···O interactions could also play a role in the crystal packing of this compound.[2] In hydrated forms of related compounds, such as 3-(4-oxocyclohexyl)propionic acid monohydrate, water molecules can act as bridges, accepting a hydrogen bond from the carboxylic acid and donating hydrogen bonds to the ketone and acid carbonyl groups.

Comparative Crystallographic Data

While specific data for this compound is unavailable, the following table summarizes key hydrogen bonding parameters from a related small-ring keto acid to provide a quantitative perspective.

CompoundHydrogen Bond TypeO···O Distance (Å)O-H···O Angle (°)Reference
3-Oxocyclobutanecarboxylic AcidCarboxylic Acid Dimer2.6392 (12)175.74 (15)[1][2][3]

Experimental Protocols for Structural Determination

The definitive determination of hydrogen bonding patterns relies on single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various organic synthesis routes, often starting from derivatives of cyclohexene (B86901) or other cyclic precursors.[4][5] Obtaining single crystals suitable for X-ray diffraction is a critical step.

General Crystallization Protocol:

  • Dissolution: Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/heptane) at an elevated temperature to achieve saturation.

  • Slow Cooling/Evaporation: Allow the solution to cool slowly to room temperature, followed by further cooling if necessary. Alternatively, slow evaporation of the solvent at a constant temperature can yield high-quality crystals.

  • Crystal Harvesting: Carefully harvest the resulting single crystals from the mother liquor.

Single-Crystal X-ray Diffraction

This technique provides precise atomic coordinates, allowing for the unambiguous determination of molecular structure and intermolecular interactions.

Methodology:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. Diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data are used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

  • Data Analysis: The refined structure provides detailed information on bond lengths, bond angles, and, crucially, the geometry of hydrogen bonds.

Visualizing Intermolecular Interactions

Diagrams generated using graph visualization software are invaluable for representing complex hydrogen bonding networks.

Hydrogen_Bonding_Motifs cluster_dimer Carboxylic Acid Dimer cluster_catemer Acid-to-Ketone Catemer mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···O mol2->mol1 O-H···O mol3 Molecule C mol4 Molecule D mol3->mol4 Acid O-H···O=C (Ketone) mol5 Molecule E mol4->mol5 Acid O-H···O=C (Ketone)

Caption: Potential hydrogen bonding motifs in crystalline keto acids.

Experimental_Workflow Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Analysis of Hydrogen Bonding Structure_Solution->Analysis

Caption: Experimental workflow for crystal structure determination.

Conclusion

While the definitive crystal structure of this compound remains to be reported, a robust framework for predicting its hydrogen bonding patterns can be established through the analysis of structurally related compounds. The formation of either a classic carboxylic acid dimer or an acid-to-ketone catemer is the most probable supramolecular arrangement. The experimental protocols outlined in this guide provide a clear pathway for the future elucidation of this structure, which will be invaluable for the continued development and application of this important chemical entity in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Enantiomers of 3-Oxocyclohexanecarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxocyclohexanecarboxylic acid, a six-membered ring structure containing both a ketone and a carboxylic acid functional group, exists as a pair of non-superimposable mirror images, or enantiomers: (R)-3-oxocyclohexanecarboxylic acid and (S)-3-oxocyclohexanecarboxylic acid. In the realm of pharmaceutical research and drug development, the stereochemistry of a molecule is of paramount importance, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the synthesis, resolution, and known properties of the enantiomers of this compound, serving as a vital resource for researchers and scientists in the field.

Physicochemical Properties

While experimental data for the individual enantiomers is not extensively documented in publicly available literature, calculated and known properties of the racemic mixture and its individual stereoisomers are summarized below. These properties are crucial for understanding the behavior of these compounds in various experimental and physiological conditions.

PropertyRacemic this compound(R)-3-Oxocyclohexanecarboxylic Acid(S)-3-Oxocyclohexanecarboxylic Acid
Molecular Formula C₇H₁₀O₃C₇H₁₀O₃C₇H₁₀O₃
Molecular Weight 142.15 g/mol 142.15 g/mol 142.15 g/mol
CAS Number 16205-98-421531-43-121531-46-4
Melting Point 76 °CNot reportedNot reported
Boiling Point (Predicted) 309.7±35.0 °C309.7±35.0 °C309.7±35.0 °C
Density (Predicted) 1.233±0.06 g/cm³1.2±0.1 g/cm³1.2±0.1 g/cm³
pKa (Predicted) 4.72±0.20Not reportedNot reported
Specific Rotation ([α]D) Not reportedNot reported

Note: The lack of reported experimental specific rotation values for the individual enantiomers is a significant gap in the current literature. This data is essential for confirming the enantiomeric purity of synthesized or resolved samples.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically involves the synthesis of the racemic mixture followed by a chiral resolution step.

Synthesis of Racemic this compound

A common route for the synthesis of the racemic acid involves the oxidation of 3-hydroxycyclohexanecarboxylic acid.

Synthesis of Racemic this compound 3-Hydroxycyclohexanecarboxylic Acid 3-Hydroxycyclohexanecarboxylic Acid Racemic this compound Racemic this compound 3-Hydroxycyclohexanecarboxylic Acid->Racemic this compound Oxidation Oxidizing Agent (e.g., Jones Reagent) Oxidizing Agent (e.g., Jones Reagent) Oxidizing Agent (e.g., Jones Reagent)->Racemic this compound

Caption: General workflow for the synthesis of racemic this compound.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step. Two primary methods are employed: diastereomeric salt crystallization and enzymatic kinetic resolution.

1. Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Diastereomeric Salt Crystallization cluster_0 Salt Formation cluster_1 Separation and Liberation Racemic this compound Racemic this compound Diastereomeric Salts ((R,R) and (S,R)) Diastereomeric Salts ((R,R) and (S,R)) Racemic this compound->Diastereomeric Salts ((R,R) and (S,R)) Reaction Chiral Base (e.g., (R)-phenylethylamine) Chiral Base (e.g., (R)-phenylethylamine) Chiral Base (e.g., (R)-phenylethylamine)->Diastereomeric Salts ((R,R) and (S,R)) Fractional Crystallization Fractional Crystallization Diastereomeric Salts ((R,R) and (S,R))->Fractional Crystallization Less Soluble Diastereomeric Salt Less Soluble Diastereomeric Salt Fractional Crystallization->Less Soluble Diastereomeric Salt More Soluble Diastereomeric Salt More Soluble Diastereomeric Salt Fractional Crystallization->More Soluble Diastereomeric Salt Pure (R)-Enantiomer Pure (R)-Enantiomer Less Soluble Diastereomeric Salt->Pure (R)-Enantiomer Acidification Pure (S)-Enantiomer Pure (S)-Enantiomer More Soluble Diastereomeric Salt->Pure (S)-Enantiomer Acidification Acidification (e.g., HCl) Acidification (e.g., HCl) Acidification (e.g., HCl)->Pure (R)-Enantiomer Acidification (e.g., HCl)->Pure (S)-Enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

2. Enzymatic Kinetic Resolution

Enzymatic methods offer a highly selective and environmentally benign approach to resolving enantiomers. Lipases are commonly used to catalyze the enantioselective esterification or hydrolysis of a racemic ester derivative of this compound. One enantiomer reacts at a much faster rate, allowing for the separation of the unreacted enantiomer and the product.

Enzymatic Kinetic Resolution cluster_0 Esterification cluster_1 Enzymatic Hydrolysis cluster_2 Isolation Racemic this compound Racemic this compound Racemic Ethyl 3-Oxocyclohexanecarboxylate Racemic Ethyl 3-Oxocyclohexanecarboxylate Racemic this compound->Racemic Ethyl 3-Oxocyclohexanecarboxylate Acid Catalyst Alcohol (e.g., Ethanol) Alcohol (e.g., Ethanol) Alcohol (e.g., Ethanol)->Racemic Ethyl 3-Oxocyclohexanecarboxylate Lipase Lipase Racemic Ethyl 3-Oxocyclohexanecarboxylate->Lipase Unreacted (R)-Ester Unreacted (R)-Ester Lipase->Unreacted (R)-Ester Slow Reaction (S)-Acid (S)-Acid Lipase->(S)-Acid Fast Reaction Separation Separation Unreacted (R)-Ester->Separation (S)-Acid->Separation Pure (R)-Enantiomer Pure (R)-Enantiomer Separation->Pure (R)-Enantiomer Hydrolysis Pure (S)-Enantiomer Pure (S)-Enantiomer Separation->Pure (S)-Enantiomer

Theoretical Reactivity of 3-Oxocyclohexanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclohexanecarboxylic acid is a bifunctional molecule incorporating a ketone and a carboxylic acid on a cyclohexyl scaffold. This structure makes it a valuable building block in organic synthesis, particularly for the preparation of chiral molecules and complex cyclic systems.[1] A thorough understanding of its reactivity from a theoretical standpoint is crucial for designing synthetic routes and predicting reaction outcomes. This guide provides a comprehensive overview of the key theoretical aspects governing the reactivity of this compound, including conformational analysis, keto-enol tautomerism, and decarboxylation. In the absence of specific published theoretical studies on this molecule, this guide draws upon established principles and data from analogous systems to provide a predictive framework for its chemical behavior.

Conformational Analysis

The reactivity of this compound is intrinsically linked to the conformational preferences of its six-membered ring. The cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable. The presence of two substituents, the carboxylic acid at C1 and the ketone at C3, leads to the possibility of different diastereomeric chair conformations.

The relative stability of these conformers is determined by the steric and electronic interactions of the substituents. In the chair conformation, substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions.

For this compound, the carboxylic acid group is bulkier than a hydrogen atom and will preferentially occupy the equatorial position. The ketone group at C3 introduces a planar C-C(=O)-C fragment, which slightly distorts the ideal chair conformation.

Logical Workflow for Conformational Analysis:

Workflow for Conformational Analysis Start Start with this compound Identify_Conformers Identify Possible Chair and Boat Conformers Start->Identify_Conformers Axial_Equatorial Consider Axial and Equatorial Positions for -COOH Identify_Conformers->Axial_Equatorial Computational_Modeling Perform Geometric Optimization (e.g., DFT) Axial_Equatorial->Computational_Modeling Energy_Calculation Calculate Relative Energies of Conformers Computational_Modeling->Energy_Calculation Boltzmann_Distribution Determine Conformational Population via Boltzmann Distribution Energy_Calculation->Boltzmann_Distribution Most_Stable Identify Most Stable Conformer(s) Boltzmann_Distribution->Most_Stable

Caption: A logical workflow for the computational conformational analysis of this compound.

Keto-Enol Tautomerism

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomers. This tautomerism is a fundamental aspect of its reactivity, as the enol form is a key intermediate in reactions such as halogenation and alkylation at the α-carbon.

The keto-enol equilibrium is influenced by several factors, including solvent polarity and the possibility of intramolecular hydrogen bonding. In general, the keto form is thermodynamically more stable than the enol form for simple ketones. For cyclohexanone, the keto form is favored by a significant margin.

Two possible enol tautomers can be formed from this compound. The relative stability of these enols will depend on the substitution pattern of the double bond and potential intramolecular interactions.

Table 1: Comparison of Keto-Enol Equilibrium for Related Compounds

Compound% Enol (in non-polar solvent)% Enol (in polar solvent)Reference
Cyclohexanone~0.02%<0.01%General Organic Chemistry Textbooks
Acetylacetone~92%~60%General Organic Chemistry Textbooks

Signaling Pathway for Acid-Catalyzed Enolization:

Acid-Catalyzed Enolization Pathway Keto Keto Form Protonated_Keto Protonated Ketone (Oxonium Ion) Keto->Protonated_Keto Protonation of Carbonyl Oxygen Enol Enol Form Protonated_Keto->Enol Deprotonation at α-Carbon Enol->Keto Reverse Pathway

Caption: The general mechanism for acid-catalyzed keto-enol tautomerism.

Signaling Pathway for Base-Catalyzed Enolization:

Base-Catalyzed Enolization Pathway Keto Keto Form Enolate Enolate Anion Keto->Enolate Deprotonation at α-Carbon Enol Enol Form Enolate->Enol Protonation of Enolate Oxygen Enol->Keto Reverse Pathway

Caption: The general mechanism for base-catalyzed keto-enol tautomerism.

Decarboxylation

This compound is a β-keto acid, a class of compounds known to undergo decarboxylation upon heating. This reaction proceeds through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the corresponding ketone (cyclohexanone).

Theoretical studies on simpler β-keto acids have elucidated the mechanism and energetics of this process. The reaction is believed to be concerted, involving a six-membered cyclic transition state.

Table 2: Calculated Activation Barriers for Decarboxylation of β-Keto Acids

CompoundComputational MethodActivation Barrier (kcal/mol)Reference
Formylacetic acidMP4SDTQ/6-31G//MP2/6-31G28.6[2]
Formylacetic acid anionMP4SDTQ/6-31+G//MP2/6-31+G20.6[2]
Malonic acidMP4SDTQ/6-31G//MP2/6-31G33.2[2]
α,α-Dimethylacetoacetic acidMP4SDTQ/6-31G//MP2/6-31G26.7[2]

The activation barriers in Table 2 provide a useful benchmark for estimating the ease of decarboxylation of this compound. The cyclic nature of the substrate may influence the stability of the transition state and thus the activation energy.

Signaling Pathway for Decarboxylation:

Decarboxylation Pathway of a β-Keto Acid Beta_Keto_Acid β-Keto Acid Cyclic_TS Six-membered Cyclic Transition State Beta_Keto_Acid->Cyclic_TS Heating Enol_Intermediate Enol Intermediate + CO2 Cyclic_TS->Enol_Intermediate Concerted C-C bond cleavage and proton transfer Ketone Ketone Enol_Intermediate->Ketone Tautomerization

References

An In-depth Technical Guide to 3-Oxocyclohexanecarboxylic Acid: Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxocyclohexanecarboxylic acid, a bifunctional molecule featuring a ketone and a carboxylic acid on a cyclohexane (B81311) scaffold, serves as a versatile intermediate in organic synthesis. Its strategic importance lies in its utility as a precursor for a variety of more complex molecules, particularly in the realms of pharmaceuticals and natural product synthesis. This technical guide provides a comprehensive overview of the historical development of synthetic routes to this compound and its derivatives. While a singular "discovery" event is not well-documented, its history is intrinsically linked to the broader development of synthetic methodologies for cyclic keto acids. This paper details key historical and modern synthetic strategies, including the Dieckmann condensation, Robinson annulation, Hagemann's ester synthesis, oxidation of cyclohexanol (B46403) precursors, and contemporary electrochemical and catalytic approaches. Detailed experimental protocols for seminal methods are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide explores the known biological significance of this compound, highlighting its role as a metabolite in certain microbial pathways.

Introduction: Historical Context and Significance

The exploration of synthetic routes to cyclic keto acids, such as this compound, has been a continuous endeavor in organic chemistry. Early synthetic methods were often characterized by their complexity, reliance on harsh reagents, and frequently resulted in low yields. Despite these initial challenges, the synthetic value of this keto acid was recognized due to its two reactive centers—the ketone and the carboxylic acid—which can be selectively manipulated to build molecular complexity. This inherent functionality has established this compound as a valuable building block in the synthesis of a wide array of organic compounds.

Historical Synthesis Methodologies

The synthesis of this compound is not defined by a single discovery but rather by the evolution of powerful ring-forming and functional group transformation reactions.

Dieckmann Condensation

The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, represents a foundational approach to cyclohexanone (B45756) rings. First reported by Walter Dieckmann, this base-catalyzed cyclization of adipic acid esters provides a direct route to 2-oxocyclohexanecarboxylate derivatives, which can be further modified to yield the 3-oxo isomer.[1] The reaction is typically carried out using a strong base such as sodium ethoxide.

Experimental Protocol: Dieckmann Condensation of Diethyl Adipate (B1204190)

  • Materials: Diethyl adipate, sodium ethoxide, toluene (B28343) (anhydrous), hydrochloric acid.

  • Procedure:

    • A solution of diethyl adipate in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • A solution of sodium ethoxide in ethanol (B145695) is added dropwise to the heated diethyl adipate solution.

    • The mixture is refluxed for several hours.

    • After cooling, the reaction mixture is acidified with dilute hydrochloric acid.

    • The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl 2-oxocyclohexanecarboxylate.

    • The crude product can be purified by vacuum distillation.

Robinson Annulation

Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a powerful method for the formation of a six-membered ring by a tandem Michael addition and intramolecular aldol (B89426) condensation.[2][3] This reaction typically involves the reaction of a ketone with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) to construct a cyclohexenone ring system.[2][3] While not a direct synthesis of this compound, this methodology is fundamental to creating the core cyclohexanone structure from which the target molecule can be derived.

Experimental Protocol: A General Robinson Annulation

  • Materials: A cyclic ketone (e.g., cyclohexanone), methyl vinyl ketone, a base (e.g., sodium ethoxide), ethanol.

  • Procedure:

    • The cyclic ketone is dissolved in ethanol in a reaction flask.

    • A catalytic amount of base is added to the solution to generate the enolate.

    • Methyl vinyl ketone is added dropwise to the reaction mixture at a controlled temperature.

    • The reaction is stirred at room temperature or with gentle heating until the Michael addition is complete.

    • More base is added, and the mixture is heated to induce the intramolecular aldol condensation.

    • The reaction is cooled and neutralized with acid.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • The resulting cyclohexenone derivative is purified by chromatography or distillation.

Hagemann's Ester Synthesis

First described by Carl Hagemann in 1893, the synthesis of Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) provides another classic route to functionalized cyclohexenones. The original procedure involved the reaction of two equivalents of ethyl acetoacetate (B1235776) with methylene (B1212753) iodide in the presence of sodium methoxide.[4] A more common modern variation involves the condensation of formaldehyde (B43269) with two equivalents of ethyl acetoacetate.[5]

Experimental Protocol: Hagemann's Ester Synthesis (Knoevenagel Modification)

  • Materials: Ethyl acetoacetate, formaldehyde (or paraformaldehyde), piperidine (B6355638), ethanol.

  • Procedure:

    • Ethyl acetoacetate and formaldehyde are mixed in ethanol.

    • A catalytic amount of piperidine is added.

    • The mixture is heated to reflux for several hours.

    • The reaction is cooled, and the solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent and washed with water and brine.

    • The organic layer is dried and concentrated to give the crude Hagemann's ester, which can be purified by distillation.

Modern Synthetic Approaches

More contemporary methods for the synthesis of this compound and its esters focus on improved efficiency, milder reaction conditions, and greater substrate scope.

Oxidation of 3-Hydroxycyclohexanecarboxylic Acid

A direct and efficient method for the preparation of this compound is the oxidation of the corresponding secondary alcohol, 3-hydroxycyclohexanecarboxylic acid. The Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid, is a classic and effective method for this transformation.[6][7][8]

Experimental Protocol: Jones Oxidation of 3-Hydroxycyclohexanecarboxylic Acid

  • Materials: 3-Hydroxycyclohexanecarboxylic acid, acetone (B3395972), Jones reagent (a solution of chromium trioxide in sulfuric acid and water).

  • Procedure:

    • 3-Hydroxycyclohexanecarboxylic acid is dissolved in acetone and cooled in an ice bath.

    • Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green.

    • After the addition is complete, the reaction is stirred at room temperature for 1-2 hours.

    • The excess oxidant is quenched by the addition of isopropanol (B130326) until the orange color disappears.

    • The mixture is filtered to remove the chromium salts, and the filtrate is concentrated.

    • The residue is dissolved in an organic solvent and washed with water and brine.

    • The organic layer is dried and the solvent removed to yield this compound.

Electrochemical Synthesis

A greener and more sustainable approach to the synthesis of this compound esters involves electrochemical methods. For instance, ethyl 3-oxocyclohexane-1-carboxylate can be synthesized by the constant current electrolysis of 2-cyclohexen-1-one (B156087) in the presence of carbon dioxide.[9] This method is advantageous due to its simple setup, use of readily available starting materials, and high yield.[9]

Experimental Protocol: Electrochemical Synthesis of Ethyl 3-Oxocyclohexanecarboxylate

  • Materials: 2-Cyclohexen-1-one, N,N-dimethylformamide (DMF), tetra-n-butylammonium bromide (supporting electrolyte), carbon dioxide, magnesium rod (anode), copper sheet (cathode), iodoethane (B44018).

  • Procedure:

    • A solution of 2-cyclohexen-1-one and tetra-n-butylammonium bromide in DMF is placed in an undivided electrolytic cell equipped with a magnesium anode and a copper cathode.

    • The solution is saturated with carbon dioxide.

    • A constant current is passed through the cell for a specified period.

    • After electrolysis, the resulting carboxylate is esterified in situ by the addition of iodoethane and a base (e.g., potassium carbonate) and heating.

    • The reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and solvent evaporation to yield the ethyl ester.

Catalytic Hydrogenation

Catalytic hydrogenation provides a route to cyclohexanecarboxylic acid derivatives from aromatic precursors. For example, benzoic acid can be hydrogenated to cyclohexanecarboxylic acid using various transition metal catalysts such as rhodium on carbon (Rh/C).[10][11] While this produces the saturated cyclohexane ring, subsequent functionalization would be required to introduce the 3-oxo group.

Experimental Protocol: Catalytic Hydrogenation of Benzoic Acid

  • Materials: Benzoic acid, 5% Rhodium on carbon (Rh/C), solvent (e.g., ethanol or supercritical CO2), hydrogen gas.

  • Procedure:

    • Benzoic acid and the Rh/C catalyst are placed in a high-pressure autoclave.

    • The solvent is added, and the reactor is purged with nitrogen and then filled with hydrogen gas to the desired pressure.

    • The mixture is heated and stirred for several hours.

    • After the reaction is complete, the reactor is cooled, and the pressure is released.

    • The catalyst is removed by filtration, and the solvent is evaporated to give cyclohexanecarboxylic acid.

Quantitative Data Summary

Synthesis MethodStarting Material(s)Key ReagentsTypical YieldRef.
Dieckmann Condensation Diethyl adipateSodium ethoxideGood
Robinson Annulation Cyclic ketone, α,β-unsaturated ketoneBase (e.g., NaOEt)Good[2][3]
Hagemann's Ester Synthesis Ethyl acetoacetate, formaldehydePiperidineGood[5]
Jones Oxidation 3-Hydroxycyclohexanecarboxylic acidCrO₃, H₂SO₄75-90%
Electrochemical Synthesis 2-Cyclohexen-1-one, CO₂Electrical current31-36%[9]
Catalytic Hydrogenation Benzoic acidH₂, Rh/CNear quantitative

Biological Significance and Signaling Pathways

While this compound is a valuable synthetic intermediate, its direct and extensive involvement in mammalian signaling pathways is not well-documented in publicly available literature. However, related structures and metabolic pathways provide context for its potential biological relevance.

Microbial Metabolism

The anaerobic degradation of cyclohexane carboxylic acid has been studied in microorganisms such as Geobacter metallireducens. In this bacterium, cyclohexane carboxylic acid is converted to cyclohex-1,5-diene-1-carboxyl-CoA, linking its catabolism to that of aromatic compounds. While not directly involving the 3-oxo derivative, this illustrates a biological pathway for the transformation of the cyclohexane carboxylate scaffold.

Microbial_Metabolism

General Carboxylic Acid Metabolism

In a broader context, carboxylic acid metabolism is central to cellular function and is implicated in various signaling pathways, particularly in the context of cancer. Pathways involving lactate, fatty acids, and amino acids are crucial for tumor growth and modulation of the tumor microenvironment. While there is no specific evidence linking this compound to these pathways, its structure as a keto acid suggests potential interactions with metabolic enzymes.

Carboxylic_Acid_Metabolism_in_Cancer

Conclusion

This compound is a synthetically important molecule whose accessibility has evolved with the development of cornerstone reactions in organic chemistry. From classic ring-forming strategies like the Dieckmann condensation and Robinson annulation to more modern, efficient methods such as specific oxidations and electrochemical synthesis, the approaches to this valuable intermediate are diverse. While its direct role in complex biological signaling remains an area for further investigation, its structural motifs are present in biologically relevant molecules and metabolic pathways. This guide serves as a comprehensive resource for researchers and professionals, providing both the historical context and practical details for the synthesis of this versatile chemical building block.

Experimental Workflows

Synthesis_Workflows

References

The Crucial Role of Cyclic Keto Acids: From Natural Occurrence to Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclic keto acids represent a diverse and vital class of molecules found across the biological kingdoms, from plants and microorganisms to humans. These compounds, characterized by a ketone group within a ring structure, play fundamental roles in cellular signaling, defense mechanisms, and developmental processes. Their unique chemical architectures and potent biological activities have positioned them as compelling targets for drug discovery and development. This in-depth technical guide explores the natural occurrence of cyclic keto acids, elucidates their complex biosynthetic pathways, and provides insights into the experimental methodologies used to study them.

Natural Occurrence and Biological Significance

Cyclic keto acids are not uniformly distributed in nature; rather, specific families of these molecules are characteristic of certain organisms, where they perform specialized functions.

In the Plant Kingdom: The most prominent examples of cyclic keto acids in plants are the jasmonates . Jasmonic acid (JA) and its derivatives are lipid-derived signaling molecules crucial for plant defense against herbivores and pathogens, as well as for developmental processes like seed germination, root growth, and senescence.[1][2][3] The precursor to jasmonic acid, 12-oxophytodienoic acid (OPDA), is another biologically active cyclic keto acid.[4][5] These compounds are synthesized in response to various stresses and act as potent regulators of gene expression.[2][5]

In the Animal Kingdom: In animals, the prostaglandins (B1171923) are a well-studied group of cyclic keto acids derived from fatty acids.[6][7] These localized signaling molecules are involved in a wide array of physiological processes, including inflammation, pain, fever, blood clotting, and the contraction of smooth muscle.[6][7][8] Prostaglandins are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes, which are the targets of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and ibuprofen.[6][8]

In Microorganisms: While less extensively characterized than in plants and animals, cyclic keto acids are also produced by various microorganisms. Some bacteria and fungi synthesize cyclic peptides which can incorporate keto acid functionalities, contributing to their diverse biological activities, including antibiotic and antitumor properties.[9][10][11]

Biosynthetic Pathways of Cyclic Keto Acids

The biosynthesis of cyclic keto acids involves intricate enzymatic cascades that transform precursor molecules into these complex ring structures.

The Jasmonate Biosynthesis Pathway

The biosynthesis of jasmonic acid begins in the chloroplasts and is completed in the peroxisomes. The pathway, often referred to as the octadecanoid pathway, utilizes α-linolenic acid as its starting material.[1][3][4]

Key Enzymatic Steps:

  • Lipoxygenase (LOX): α-linolenic acid is oxygenated by 13-LOX to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[2]

  • Allene (B1206475) Oxide Synthase (AOS): 13-HPOT is converted to an unstable allene oxide.[1][4]

  • Allene Oxide Cyclase (AOC): The allene oxide is cyclized to form 12-oxophytodienoic acid (OPDA).[1][4]

  • OPDA Reductase (OPR): OPDA is reduced to 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).

  • β-oxidation: A series of β-oxidation steps in the peroxisome shortens the carboxylic acid side chain to produce (+)-7-iso-jasmonic acid, which then isomerizes to jasmonic acid.[3]

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_Linolenic_Acid alpha_Linolenic_Acid 13_HPOT 13_HPOT alpha_Linolenic_Acid->13_HPOT LOX Allene_Oxide Allene_Oxide 13_HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPC_8_0 OPC_8_0 OPDA->OPC_8_0 OPR3 Jasmonic_Acid Jasmonic_Acid OPC_8_0->Jasmonic_Acid β-oxidation

Figure 1: The biosynthetic pathway of jasmonic acid.
The Prostaglandin (B15479496) Biosynthesis Pathway

Prostaglandin synthesis is initiated by the release of arachidonic acid from membrane phospholipids, a reaction catalyzed by phospholipase A2.[6] The subsequent steps are catalyzed by cyclooxygenase (COX) enzymes and various prostaglandin synthases.[6][8]

Key Enzymatic Steps:

  • Phospholipase A2: Releases arachidonic acid from the cell membrane.

  • Cyclooxygenase (COX): Converts arachidonic acid into the unstable intermediate prostaglandin G2 (PGG2) and then to prostaglandin H2 (PGH2).[8] There are two main isoforms of this enzyme, COX-1 and COX-2.[8]

  • Prostaglandin Synthases: PGH2 serves as the central precursor for the synthesis of various prostaglandins (e.g., PGE2, PGD2, PGF2α) and thromboxanes, catalyzed by specific synthases.[7][8]

Prostaglandin_Biosynthesis Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1 / COX-2 Prostaglandins_Thromboxanes Prostaglandins_Thromboxanes PGH2->Prostaglandins_Thromboxanes Prostaglandin/Thromboxane Synthases

Figure 2: The general pathway for prostaglandin biosynthesis.
The Shikimate Pathway: A Gateway to Cyclic Precursors

The shikimate pathway is a seven-step metabolic route used by bacteria, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[12][13][14] The end product of this pathway, chorismate , is a crucial branch-point metabolite that serves as a precursor for these amino acids and a variety of other secondary metabolites, some of which may be cyclic keto acids.[12][15]

Key Steps Leading to Chorismate:

  • Condensation: Phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) are condensed to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[15]

  • Cyclization and Dehydration: A series of enzymatic reactions convert DAHP to shikimate.

  • Phosphorylation and Condensation: Shikimate is phosphorylated and then condensed with another molecule of PEP to form 5-enolpyruvylshikimate-3-phosphate (EPSP).[15]

  • Chorismate Synthesis: Chorismate synthase catalyzes the final step, the conversion of EPSP to chorismate.[15]

Shikimate_Pathway PEP_E4P Phosphoenolpyruvate + Erythrose 4-phosphate DAHP DAHP PEP_E4P->DAHP DAHP synthase Shikimate Shikimate DAHP->Shikimate Multiple Steps Chorismate Chorismate Shikimate->Chorismate Multiple Steps Aromatic_Amino_Acids Aromatic_Amino_Acids Chorismate->Aromatic_Amino_Acids Other_Metabolites Other_Metabolites Chorismate->Other_Metabolites

Figure 3: An overview of the shikimate pathway leading to chorismate.

Quantitative Data on Cyclic Keto Acids

The concentration of cyclic keto acids can vary significantly depending on the organism, tissue, and environmental conditions. The following table summarizes representative quantitative data found in the literature.

Cyclic Keto AcidOrganism/TissueConcentration RangeReference
α-Ketoisovaleric acidK562 cells47.6 ± 10.2 pmol/1 x 10⁶ cells[16]
α-Ketoisocaproic acidK562 cells312.4 ± 40.6 pmol/1 x 10⁶ cells[16]
α-Keto-β-methylvaleric acidK562 cells282.4 ± 71.6 pmol/1 x 10⁶ cells[16]
α-Ketoisovaleric acidHuman plasma13.8 µM[16]
α-Ketoisocaproic acidHuman plasma24.2 µM[16]
α-Keto-β-methylvaleric acidHuman plasma15.2 µM[16]
General α-keto acidsK562 cells1.55-316 pmol/1 × 10⁶ cells[17][18]

Experimental Protocols for the Analysis of Cyclic Keto Acids

The analysis of cyclic keto acids often presents methodological challenges due to their reactivity and low abundance.[19][20] Several techniques have been developed for their extraction, derivatization, and quantification.

General Workflow for α-Keto Acid Analysis

A common approach for analyzing α-keto acids involves derivatization to form stable, fluorescent, or UV-active compounds, followed by chromatographic separation and detection.

Experimental_Workflow Sample_Collection Sample_Collection Extraction Extraction Sample_Collection->Extraction Derivatization Derivatization Extraction->Derivatization Chromatographic_Separation HPLC or UFLC Derivatization->Chromatographic_Separation Detection Fluorescence or Mass Spectrometry Chromatographic_Separation->Detection Quantification Quantification Detection->Quantification

Figure 4: A general experimental workflow for the analysis of α-keto acids.
Detailed Methodology: HPLC with Fluorescence Detection

This method is widely used for the sensitive quantification of α-keto acids in biological samples.[17][18][20]

1. Sample Preparation:

  • Cell Culture: K562 human chronic myelogenous leukemia cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.[18]

  • Extraction: Cells (1 x 10⁶) are treated with 80% methanol (B129727) containing an internal standard. After centrifugation to remove insoluble material, the supernatant is collected and dried.[18] The dried sample is then redissolved in water.[18]

2. Derivatization:

  • Reagent: A solution of 1,2-diamino-4,5-methylenedioxybenzene (DMB) is used as the derivatization reagent.[17][18]

  • Reaction: An equal volume of the DMB solution is added to the α-keto acid sample in a sealed tube. The mixture is heated at 85°C for 45 minutes.[18]

  • Neutralization: After cooling, the solution is diluted with a NaOH solution to neutralize the acidity, which is crucial for obtaining a single, sharp chromatographic peak.[17][18]

3. HPLC Analysis:

  • Column: A reverse-phase column, such as an Inertsil ODS-4V column, is used for separation.[18]

  • Mobile Phase: A gradient elution is performed using a mixture of methanol and water.[18]

  • Detection: Fluorescence detection is carried out with excitation and emission wavelengths set to 367 nm and 446 nm, respectively.[18]

  • Quantification: Standard curves are generated using known concentrations of the α-keto acids to quantify the amounts in the biological samples.

UFLC-MS for Branched-Chain Keto Acid Quantification

For a more rapid and sensitive analysis, ultra-fast liquid chromatography coupled with mass spectrometry (UFLC-MS) can be employed.[21] This method also relies on derivatization with o-phenylenediamine (B120857) (OPD) to form stable quinoxalinol products.[21]

1. Sample Preparation and Derivatization:

  • Similar to the HPLC method, tissue samples are homogenized and deproteinized.

  • The supernatant is then derivatized with OPD.

2. UFLC-MS Analysis:

  • Chromatography: A rapid separation is achieved using a UFLC system.

  • Mass Spectrometry: The eluent is introduced into a mass spectrometer for detection and quantification based on the unique mass-to-charge ratio of the derivatized keto acids.[21]

  • Quantification: Standard curves are constructed using a weighted linear regression of the peak area ratios of the analytes to an internal standard.[21]

Cyclic Keto Acids in Drug Development

The profound biological activities of cyclic keto acids make them and their biosynthetic pathways attractive targets for drug development.

  • Anti-inflammatory Drugs: As previously mentioned, the inhibition of COX enzymes in the prostaglandin pathway is the mechanism of action for widely used NSAIDs.[6][8] The development of specific COX-2 inhibitors has been a major focus to reduce the gastrointestinal side effects associated with non-specific COX inhibitors.[8]

  • Cancer Therapy: The role of jasmonates in inducing apoptosis in cancer cells has spurred research into their potential as anticancer agents.

  • Agrochemicals: Understanding the jasmonate signaling pathway is crucial for developing strategies to enhance plant resistance to pests and diseases, potentially leading to more sustainable agricultural practices.

  • Metabolic Disorders: The study of α-keto acids is of growing interest in the context of metabolic diseases, and their quantification can serve as a diagnostic tool.[22]

Conclusion

Cyclic keto acids are a fascinating and functionally diverse class of natural products. From the intricate signaling networks they orchestrate in plants and animals to their potential as therapeutic agents, these molecules continue to be a rich area of scientific inquiry. A thorough understanding of their natural occurrence and biosynthetic pathways, coupled with robust analytical methodologies, is essential for harnessing their full potential in medicine, agriculture, and biotechnology. The detailed pathways and experimental frameworks provided in this guide offer a solid foundation for researchers and professionals seeking to explore the multifaceted world of cyclic keto acids.

References

Methodological & Application

Synthesis of 3-Oxocyclohexanecarboxylic Acid from Cyclohexenone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of 3-oxocyclohexanecarboxylic acid from cyclohexenone. The synthesis involves a Michael addition of cyanide to cyclohexenone to form the intermediate 3-oxocyclohexanecarbonitrile (B186147), followed by hydrolysis to yield the final product. This application note includes detailed experimental procedures, quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. Its bifunctional nature, containing both a ketone and a carboxylic acid, allows for a wide range of chemical transformations. The synthesis outlined here provides a reliable method for the preparation of this versatile intermediate from readily available starting materials.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Michael Addition: Conjugate addition of cyanide to cyclohexenone to yield 3-oxocyclohexanecarbonitrile.

  • Hydrolysis: Conversion of the nitrile functional group of the intermediate to a carboxylic acid.

Synthesis_Scheme Cyclohexenone Cyclohexenone Intermediate 3-Oxocyclohexanecarbonitrile Cyclohexenone->Intermediate HCN, NaOCH3 FinalProduct This compound Intermediate->FinalProduct H2O, H+ or OH-

Caption: Overall synthetic scheme for this compound.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

StepReactionReactantsProductsYield (%)Purity (%)
1Michael AdditionCyclohexenone, Hydrogen Cyanide3-Oxocyclohexanecarbonitrile87.796
2Hydrolysis3-OxocyclohexanecarbonitrileThis compoundHighHigh

Note: While a specific yield for the hydrolysis step is not provided in the cited literature, the hydrolysis of nitriles to carboxylic acids is generally a high-yielding reaction.

Experimental Protocols

Step 1: Synthesis of 3-Oxocyclohexanecarbonitrile

This protocol is adapted from a procedure found for the synthesis of 3-oxocyclohexanecarbonitrile.[1][2]

Materials:

Procedure:

  • To a 500 mL glass flask equipped with a stirrer, add 100 g (1.04 mol) of 2-cyclohexen-1-one and heat to 140 °C under an inert atmosphere.

  • Add 1.2 g of a 30% sodium methoxide solution in methanol to the reaction flask.

  • In a separate vessel, mix 100 g (1.04 mol) of 2-cyclohexen-1-one with 40.2 g (1.49 mol) of hydrogen cyanide.

  • Slowly add the cyclohexenone/hydrogen cyanide mixture dropwise to the heated reaction flask over 5 hours with vigorous stirring. The reaction mixture will turn a yellow-orange color.

  • After the addition is complete, continue stirring the reaction mixture at 145 °C for an additional 30 minutes.

  • To stabilize the product, add 1.0 g of 85% phosphoric acid to the reaction mixture.

  • Purify the crude product by distillation. Collect the fraction at 108-112 °C under a pressure of 0.1 mbar.

Expected Outcome:

This procedure is reported to yield 98.3 g of 3-oxocyclohexanecarbonitrile with a purity of 96%.[1][2]

Step 2: Hydrolysis of 3-Oxocyclohexanecarbonitrile to this compound

The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. A general procedure for the acidic hydrolysis of a β-ketonitrile is provided below. It is important to note that β-keto acids can be susceptible to decarboxylation upon heating.

Materials:

  • 3-Oxocyclohexanecarbonitrile

  • Concentrated Hydrochloric Acid or Sulfuric Acid

  • Water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Separatory funnel

Procedure (General - Acid-Catalyzed):

  • In a round-bottom flask, combine 3-oxocyclohexanecarbonitrile with an excess of aqueous acid (e.g., 6 M HCl or 3 M H₂SO₄).

  • Heat the mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the aqueous solution multiple times with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization or chromatography.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow start Start: Cyclohexenone step1 Step 1: Michael Addition - Add NaOCH3 - Add HCN/Cyclohexenone mixture - Heat and stir start->step1 intermediate Intermediate: 3-Oxocyclohexanecarbonitrile step1->intermediate purification1 Purification: Distillation intermediate->purification1 step2 Step 2: Hydrolysis - Add aqueous acid - Heat to reflux purification1->step2 workup Workup - Extraction - Drying - Solvent removal step2->workup final_product Final Product: this compound workup->final_product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reaction Steps

The following diagram shows the logical progression from the starting material to the final product.

Logical_Relationship SM Starting Material (Cyclohexenone) Reaction1 Michael Addition (C-C Bond Formation) SM->Reaction1 Intermediate Intermediate (3-Oxocyclohexanecarbonitrile) Reaction1->Intermediate Reaction2 Hydrolysis (Nitrile to Carboxylic Acid) Intermediate->Reaction2 Product Final Product (this compound) Reaction2->Product

Caption: Logical progression of the synthesis.

References

Industrial Synthesis of 3-Oxocyclohexanecarboxylic Acid Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of prevalent industrial synthesis methods for 3-Oxocyclohexanecarboxylic acid esters, key intermediates in the manufacturing of pharmaceuticals and specialty chemicals. The following sections detail established and emerging synthetic routes, offering comparative data and step-by-step experimental protocols to guide process development and optimization.

Overview of Synthetic Strategies

The industrial production of this compound esters primarily relies on a few robust and scalable chemical transformations. The choice of a particular method often depends on factors such as raw material cost, desired substitution patterns, and environmental considerations. The most significant strategies include:

  • Dieckmann Condensation: An intramolecular cyclization of a pimelic acid diester, representing a classical and widely used approach.

  • Michael Addition-Cyclization: A convergent approach involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization.

  • Robinson Annulation: A powerful tandem reaction that combines a Michael addition with an aldol (B89426) condensation to construct the cyclohexanone (B45756) ring system.

  • Catalytic Hydrogenation: A method involving the reduction of an aromatic precursor, such as a substituted benzoic acid ester.

Comparative Analysis of Synthesis Methods

The following table summarizes key quantitative parameters for the different industrial synthesis routes to provide a basis for comparison.

Synthesis MethodKey ReactantsCatalyst/ReagentTemperature (°C)PressureTypical Yield (%)Key AdvantagesKey Disadvantages
Dieckmann Condensation Diethyl pimelate (B1236862)Sodium ethoxide, Potassium tert-butoxideRoom Temperature to RefluxAtmospheric56 - 98%[1]High yields, well-establishedRequires stoichiometric base, potential for side reactions
Michael Addition-Cyclization Ethyl acetoacetate (B1235776), Ethyl acrylate (B77674)Base (e.g., NaOEt)35°C (Michael addition)AtmosphericModerate to HighConvergent, potential for high atom economyRequires careful control of reaction conditions to avoid polymerization[2]
Robinson Annulation Ethyl acetoacetate, Methyl vinyl ketonePotassium tert-butoxideNot specifiedAtmospheric~76%[3]Forms C-C bonds and the ring in one pot, versatileMVK can polymerize, may require strict control[4]
Catalytic Hydrogenation Ethyl 3-hydroxybenzoateRuthenium on Carbon (Ru/C)80 - 150°C5 - 85 bar[5][6]High (substrate dependent)Utilizes readily available aromatic precursorsRequires high pressure equipment, potential for over-reduction

Experimental Protocols

Dieckmann Condensation of Diethyl Pimelate

This protocol describes the intramolecular cyclization of diethyl pimelate to afford ethyl 3-oxocyclohexanecarboxylate. A solvent-free approach is presented for its environmental and economic benefits.[1]

Reaction Scheme:

Dieckmann_Condensation Diethyl Pimelate Diethyl Pimelate Ethyl 3-oxocyclohexanecarboxylate Ethyl 3-oxocyclohexanecarboxylate Diethyl Pimelate->Ethyl 3-oxocyclohexanecarboxylate 1. Base (e.g., t-BuOK), Solvent-free 2. Acidic Workup

Caption: Dieckmann Condensation of Diethyl Pimelate.

Materials:

  • Diethyl pimelate

  • Potassium tert-butoxide (powdered)

  • p-Toluenesulfonic acid monohydrate (for neutralization)

  • Mortar and pestle

  • Desiccator

  • Distillation apparatus

Procedure:

  • In a mortar, thoroughly mix diethyl pimelate and powdered potassium tert-butoxide for 10 minutes at room temperature.

  • The reaction mixture will solidify. Transfer the solid mixture to a desiccator and let it stand for 60 minutes to complete the reaction and allow for the evaporation of the formed tert-butanol (B103910).

  • Neutralize the dried reaction mixture by adding p-toluenesulfonic acid monohydrate.

  • The product, ethyl 3-oxocyclohexanecarboxylate, is isolated by distillation under reduced pressure.[1]

Michael Addition-Cyclization of Ethyl Acetoacetate and Ethyl Acrylate

This two-step, one-pot protocol involves the initial Michael addition of ethyl acetoacetate to ethyl acrylate, followed by an intramolecular cyclization to yield a derivative of this compound ester.

Workflow:

Michael_Addition_Cyclization cluster_0 Michael Addition cluster_1 Intramolecular Cyclization A Ethyl Acetoacetate + Ethyl Acrylate C Michael Adduct A->C 35°C, Solvent (optional) B Base (e.g., K2CO3) E 3-Oxocyclohexanecarboxylate Derivative C->E Heating C->E D Base

Caption: Michael Addition-Cyclization Workflow.

Materials:

  • Ethyl acetoacetate

  • Ethyl acrylate

  • Potassium carbonate (or other suitable base)

  • Solvent (e.g., THF, DMSO, EtOH, or m-xylene, can be solvent-free)

  • Reaction vessel with stirrer and temperature control

Procedure:

Step 1: Michael Addition

  • Charge the reaction vessel with ethyl acetoacetate and the chosen solvent (if any).

  • Warm the mixture to 35°C.

  • Add a catalytic amount of potassium carbonate (e.g., 1 mol%) and stir for approximately 30 minutes.[2]

  • Slowly add ethyl acrylate to the reaction mixture while maintaining the temperature at 35°C.

  • Monitor the reaction progress by a suitable analytical method (e.g., FTIR or NMR) to confirm the formation of the Michael adduct.[2]

Step 2: Intramolecular Cyclization

  • Upon completion of the Michael addition, add a stronger base (e.g., sodium ethoxide) to the reaction mixture.

  • Heat the mixture to induce intramolecular cyclization.

  • After the reaction is complete, cool the mixture and neutralize with a suitable acid.

  • The product is then purified by distillation or crystallization.

Robinson Annulation of Ethyl Acetoacetate

This protocol describes the Robinson annulation using ethyl acetoacetate and methyl vinyl ketone to produce a substituted cyclohexenone ester.[3] This reaction is a cornerstone for the formation of six-membered rings in industrial synthesis.[7]

Reaction Pathway:

Robinson_Annulation A Ethyl Acetoacetate + Methyl Vinyl Ketone B Michael Addition (Base-catalyzed) A->B C 1,5-Diketone Intermediate B->C D Intramolecular Aldol Condensation C->D E Cyclohexenone Ester D->E

Caption: Robinson Annulation Pathway.

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve ethyl acetoacetate (7 mmol) and methyl vinyl ketone (7 mmol) in tert-butanol (7 ml).

  • Add potassium tert-butoxide (0.35 mmol) as a base catalyst.

  • Stir the reaction mixture at room temperature. Additional base (1.4 mmol) may be added to drive the reaction to completion.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the pure cyclohexenone ester (yield ~76%).[3]

Catalytic Hydrogenation of Ethyl 3-hydroxybenzoate

This protocol outlines the synthesis of ethyl 3-oxocyclohexanecarboxylate through the catalytic hydrogenation of ethyl 3-hydroxybenzoate. This method requires careful control to achieve selective reduction of the aromatic ring to a ketone without further reduction to an alcohol.

Process Flow:

Catalytic_Hydrogenation A Ethyl 3-hydroxybenzoate in Solvent B High-Pressure Reactor A->B C Pressurize with H2 Heat to Reaction Temp. B->C E Reaction C->E D Catalyst Slurry (e.g., Ru/C) D->B F Cooling & Depressurization E->F G Catalyst Filtration F->G H Product Isolation (Distillation/Crystallization) G->H

Caption: Catalytic Hydrogenation Process Flow.

Materials:

  • Ethyl 3-hydroxybenzoate

  • Ruthenium on carbon (Ru/C) catalyst (e.g., 5 wt%)

  • Solvent (e.g., isopropanol, or potentially solvent-free)

  • High-pressure autoclave equipped with a stirrer and temperature control

  • Hydrogen gas

Procedure:

  • Charge the high-pressure autoclave with ethyl 3-hydroxybenzoate and the solvent.

  • Add the Ru/C catalyst to the reactor.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-85 bar).[5][6]

  • Heat the reaction mixture to the target temperature (e.g., 80-150°C) with vigorous stirring.[5]

  • Maintain the temperature and pressure for the required reaction time, monitoring hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The product, ethyl 3-oxocyclohexanecarboxylate, is isolated from the filtrate by solvent removal and subsequent purification (e.g., distillation).

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All chemical reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions, particularly for high-pressure hydrogenations, should be carefully controlled and monitored by experienced personnel.

References

Application Notes and Protocols for the Fischer Esterification of 3-Oxocyclohexanecarboxylic Acid with Various Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various alkyl 3-oxocyclohexanecarboxylates via Fischer esterification of 3-oxocyclohexanecarboxylic acid. These esters are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Introduction

The Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products.[1][2] This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[2]

This application note focuses on the esterification of this compound with a range of primary alcohols, providing a specific protocol for the synthesis of ethyl 3-oxocyclohexanecarboxylate and a general procedure that can be adapted for other alcohols such as methanol, propanol, and butanol.

Reaction Mechanism and Workflow

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.[2]

Fischer_Esterification_Mechanism RCOOH This compound Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation ROH Alcohol (R'OH) Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate Nucleophilic Attack H_plus H+ (Acid Catalyst) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Water Elimination Water Water (H2O) Ester 3-Oxocyclohexanecarboxylate Ester Protonated_Ester->Ester Deprotonation Catalyst_Regen H+ (Catalyst Regenerated) Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Alcohol (Excess) - Acid Catalyst - Solvent (e.g., Toluene) Start->Setup Reflux Reflux with Dean-Stark Trap (Removal of Water) Setup->Reflux Workup Aqueous Workup: - Neutralization (NaHCO3) - Extraction with Organic Solvent Reflux->Workup Drying Drying of Organic Layer (e.g., Anhydrous Na2SO4) Workup->Drying Purification Purification: - Solvent Removal - Vacuum Distillation Drying->Purification Characterization Characterization: - NMR, IR, Mass Spectrometry Purification->Characterization End End Product: Alkyl 3-Oxocyclohexanecarboxylate Characterization->End

References

Application Notes and Protocols: Synthesis of 3-Oxocyclohexanecarboxylic Acid Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of 3-oxocyclohexanecarboxylic acid and its derivatives, key intermediates in the development of therapeutic agents. The document outlines synthetic methodologies, presents quantitative data for reaction optimization, and illustrates the role of these compounds in modulating critical biological pathways.

Introduction

This compound and its analogs are versatile scaffolds in medicinal chemistry. Their inherent functionalities—a ketone and a carboxylic acid—provide reactive handles for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds. These derivatives have shown significant promise as modulators of various biological targets, including enzymes implicated in metabolic disorders and hormonal regulation. This document focuses on synthetic routes to these valuable building blocks and their application in the context of drug discovery.

Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several routes. Below are protocols for two common approaches: an electrochemical carboxylation and a classic Dieckmann condensation. While the electrochemical method offers a direct route, the Dieckmann condensation is a widely applicable method for the formation of cyclic β-keto esters.

Protocol 1: Electrochemical Synthesis of Ethyl 3-Oxocyclohexane-1-carboxylate

This method utilizes an electrochemical setup to achieve the carboxylation of a cyclohexenone precursor.

Experimental Protocol:

  • Electrolysis Setup: In a one-chamber electrolytic cell, a magnesium rod is used as the sacrificial anode and a copper sheet serves as the working cathode.

  • Reaction Mixture: The cell is charged with N,N-dimethylformamide (DMF) as the solvent, 2-cyclohexen-1-one (B156087) as the substrate, and tetra-n-butylammonium bromide as the supporting electrolyte.

  • Electrolysis: The solution is saturated with carbon dioxide (CO₂) under normal pressure. A constant current is then applied to initiate the electrolysis.

  • Esterification: Following electrolysis, the resulting product is subjected to esterification by adding anhydrous potassium carbonate and ethyl iodide. The mixture is stirred and refluxed at 50-60°C for 3.5 to 5 hours.[1]

  • Work-up and Isolation: After cooling, the reaction mixture is neutralized with hydrochloric acid and extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product, ethyl 3-oxocyclohexane-1-carboxylate.[1]

Quantitative Data Summary:

ParameterValueReference
Yield 31%[1]
Reaction Time (Esterification) 3.5 - 5 hours[1]
Temperature (Esterification) 50 - 60 °C[1]
Protocol 2: Synthesis via Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a cyclic β-keto ester. This is a foundational method for synthesizing cyclic ketones.

Experimental Protocol:

  • Reaction Setup: A suitable dialkyl adipate (B1204190) (e.g., diethyl adipate) is added to a solution of a strong base, such as sodium ethoxide in ethanol.

  • Reaction Conditions: The reaction mixture is heated to reflux to promote the intramolecular condensation.

  • Acidification: After the reaction is complete, the mixture is cooled and then acidified with a mineral acid (e.g., hydrochloric acid) to neutralize the base and protonate the enolate intermediate.

  • Extraction and Purification: The product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by distillation or chromatography.

  • Hydrolysis and Decarboxylation (Optional): The resulting β-keto ester can be saponified to the corresponding carboxylate salt, followed by acidification and heating to induce decarboxylation, yielding 3-oxocyclohexanone. This can then be further functionalized to introduce the carboxylic acid at the desired position through various synthetic routes.

Medicinal Chemistry Applications

Derivatives of this compound are valuable in medicinal chemistry due to their ability to serve as core structures in the design of enzyme inhibitors. Two notable examples are their application as Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors and 5α-reductase inhibitors.

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition

DGAT1 is a key enzyme in the synthesis of triglycerides. Its inhibition is a therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes. The this compound scaffold can be elaborated to create potent and selective DGAT1 inhibitors.

Signaling Pathway: Triglyceride Synthesis

Caption: DGAT1 Inhibition Pathway.

The diagram illustrates the final step of triglyceride synthesis where DGAT1 is inhibited by a this compound derivative, thereby blocking the conversion of diacylglycerol to triglyceride.

5α-Reductase Inhibition

5α-reductase is an enzyme that converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibitors of this enzyme are used to treat benign prostatic hyperplasia and androgenic alopecia. The cyclohexane-based scaffold has been successfully employed in the design of non-steroidal 5α-reductase inhibitors.

Signaling Pathway: Androgen Metabolism

Caption: 5α-Reductase Inhibition Pathway.

This diagram shows how a this compound derivative inhibits 5α-reductase, preventing the conversion of testosterone to DHT and subsequent androgen receptor-mediated gene expression.

Conclusion

The this compound scaffold is a valuable starting point for the synthesis of medicinally relevant molecules. The synthetic protocols provided herein offer routes to these key intermediates, and the outlined biological applications highlight their potential in addressing significant therapeutic needs. Further exploration and derivatization of this scaffold are likely to yield novel drug candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols: The Use of 3-Oxocyclohexanecarboxylic Acid as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Oxocyclohexanecarboxylic acid is a versatile and valuable bifunctional building block in organic synthesis. Its structure, featuring both a ketone and a carboxylic acid on a cyclohexane (B81311) ring, allows for a wide range of chemical transformations. This dual reactivity makes it an ideal starting material for the synthesis of a variety of complex molecules, including chiral compounds of significant interest in medicinal chemistry and drug development. The enantiomers of this compound, (R)- and (S)-3-oxocyclohexanecarboxylic acid, are particularly important as chiral precursors for the stereoselective synthesis of bioactive molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key chemical intermediates, with a focus on the preparation of chiral amino acids, which are important pharmacophores.

Application 1: Synthesis of Ethyl 3-Oxocyclohexanecarboxylate

The esterification of this compound is a fundamental transformation that yields ethyl 3-oxocyclohexanecarboxylate, a versatile β-keto ester intermediate. This intermediate can be used in a variety of subsequent reactions, including asymmetric reductions and reductive aminations.

Experimental Protocol: Fischer Esterification of this compound

This protocol details the synthesis of ethyl 3-oxocyclohexanecarboxylate via an acid-catalyzed Fischer esterification.

Materials and Reagents:

  • This compound

  • Anhydrous ethanol (B145695)

  • Toluene (B28343)

  • p-Toluenesulfonic acid monohydrate (or concentrated sulfuric acid)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether (for extraction)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 3.85 g, 27.1 mmol), anhydrous ethanol (e.g., 7.91 mL), toluene (e.g., 65.9 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.097 g, 0.56 mmol).[1]

  • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Heat the mixture to reflux using a heating mantle or oil bath. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing overnight, or until the theoretical amount of water has been collected, to drive the equilibrium towards the ester product.[1]

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene and excess ethanol.[1]

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-oxocyclohexanecarboxylate.

  • The product, typically a yellow oil, can be further purified by vacuum distillation if necessary.[1]

Data Presentation: Esterification Reaction
ParameterValueReference
Starting MaterialThis compound[1]
ReagentAnhydrous Ethanol[1]
Catalystp-Toluenesulfonic acid[1]
SolventToluene[1]
Reaction TimeOvernight[1]
ProductEthyl 3-oxocyclohexanecarboxylate[1]
AppearanceColorless to light yellow liquid[2]
Molecular FormulaC₉H₁₄O₃[2]
Molecular Weight170.21 g/mol [2]
Characterization Data for Ethyl 3-oxocyclohexanecarboxylate:
  • ¹H NMR: Key signals include a triplet for the ethyl group's methyl protons around δ 1.2–1.4 ppm and multiplets for the cyclohexanone (B45756) ring protons between δ 2.1–2.6 ppm.[2]

  • ¹³C NMR: The spectrum will show characteristic peaks for the ester and ketone carbonyl carbons.[2]

  • IR Spectroscopy: Strong absorption bands corresponding to the C=O stretching of the ketone and the ester functionalities.

Application 2: Asymmetric Synthesis of a Chiral GABA Analogue

This compound and its derivatives are excellent precursors for the synthesis of chiral 3-aminocyclohexanecarboxylic acids, which are analogues of γ-aminobutyric acid (GABA) and possess interesting pharmacological properties. The following section outlines a multi-step synthesis of (1R, 3S)-3-aminocyclohexanecarboxylic acid starting from this compound.

Synthetic Workflow Diagram

G start This compound ester Ethyl 3-Oxocyclohexanecarboxylate start->ester Esterification (Ethanol, Acid catalyst) boc_amino_ester N-Boc-cis-3-aminocyclohexanecarboxylic acid ethyl ester ester->boc_amino_ester Asymmetric Reductive Amination (NH4OAc, Chiral Ru-catalyst, H2) followed by Boc-protection amino_ester cis-3-Aminocyclohexanecarboxylic acid ethyl ester boc_amino_ester->amino_ester Boc Deprotection (Acidic conditions) final_product (1R, 3S)-3-Aminocyclohexanecarboxylic Acid amino_ester->final_product Hydrolysis

Caption: Synthetic pathway to (1R, 3S)-3-Aminocyclohexanecarboxylic Acid.

Experimental Protocols

Step 1: Esterification

Follow the protocol for the Fischer Esterification of this compound as described in Application 1.

Step 2: Asymmetric Reductive Amination and N-Protection

This protocol describes a one-pot asymmetric reductive amination of the β-keto ester followed by in-situ protection of the resulting amine with a Boc group.

Materials and Reagents:

Equipment:

  • High-pressure autoclave

  • Magnetic stirrer and stir bar

Procedure:

  • In a high-pressure autoclave, combine ethyl 3-oxocyclohexanecarboxylate (1.0 eq.), ammonium acetate (5.0 eq.), and a catalytic amount of the chiral Ruthenium catalyst (e.g., 0.1 mol%).[4]

  • Add anhydrous 2,2,2-trifluoroethanol (TFE) as the solvent.[4]

  • Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 30 bar).[4]

  • Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for 16 hours or until the reaction is complete as monitored by TLC or GC-MS.[4]

  • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • To the reaction mixture, add triethylamine (1.5 eq.) followed by di-tert-butyl dicarbonate (1.2 eq.).

  • Stir the mixture at room temperature until the Boc-protection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford N-Boc-cis-3-aminocyclohexanecarboxylic acid ethyl ester.

Step 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials and Reagents:

  • N-Boc-cis-3-aminocyclohexanecarboxylic acid ethyl ester

  • 4 M HCl in dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM)[5][6]

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc protected amino ester in dichloromethane (DCM).

  • Add an excess of 4 M HCl in dioxane or a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v).[5][6]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-3-aminocyclohexanecarboxylic acid ethyl ester.

Step 4: Hydrolysis

This final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials and Reagents:

  • cis-3-Aminocyclohexanecarboxylic acid ethyl ester

  • Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Procedure:

  • Dissolve the amino ester in an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify to the isoelectric point of the amino acid (typically around pH 6-7) with 1 M HCl.

  • The product, (1R, 3S)-3-aminocyclohexanecarboxylic acid, may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization or ion-exchange chromatography.

Data Presentation: Asymmetric Synthesis of a Chiral GABA Analogue
StepProductTypical Yield (%)Enantiomeric Excess (ee%)Reference
EsterificationEthyl 3-oxocyclohexanecarboxylate>90N/A[1]
Asymmetric Reductive AminationChiral β-amino ester90-99up to 99[3]
Boc ProtectionN-Boc protected amino ester>95-[7]
Boc DeprotectionAmino ester hydrochloride>90-[6]
Hydrolysis(1R, 3S)-3-Aminocyclohexanecarboxylic Acid>85-[8]

Signaling Pathway and Logical Relationship Diagrams

General Reactivity of this compound

G start This compound ketone_rxn Ketone Reactions start->ketone_rxn acid_rxn Carboxylic Acid Reactions start->acid_rxn reduction Reduction (e.g., NaBH4) ketone_rxn->reduction reductive_amination Reductive Amination (e.g., NH3, H2/Pd) ketone_rxn->reductive_amination wittig Wittig Reaction ketone_rxn->wittig esterification Esterification (e.g., ROH, H+) acid_rxn->esterification amidation Amidation (e.g., R2NH, coupling agent) acid_rxn->amidation acid_chloride Acid Chloride Formation (e.g., SOCl2) acid_rxn->acid_chloride

Caption: Reactivity of this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its bifunctional nature allows for a wide array of transformations, making it a key starting material in the preparation of important pharmaceutical intermediates and bioactive compounds. The protocols and data presented here demonstrate its utility in the straightforward synthesis of achiral esters and, more significantly, as a precursor in the asymmetric synthesis of chiral amino acids. These applications highlight the importance of this compound in modern organic synthesis and drug discovery.

References

Applications of 3-Oxocyclohexanecarboxylic Acid in the Synthesis of Chiral Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclohexanecarboxylic acid, in its enantiomerically pure forms, serves as a versatile chiral building block in asymmetric synthesis. The presence of a ketone and a carboxylic acid on a conformationally well-defined cyclohexane (B81311) ring provides a scaffold ripe for stereoselective transformations. This allows for the introduction of multiple stereocenters with a high degree of control, making it a valuable precursor for the synthesis of complex chiral molecules, including amino acids, lactones, and various natural product analogues. This document provides detailed application notes and experimental protocols for the use of chiral this compound in the synthesis of high-value chiral molecules.

Application Note 1: Synthesis of Chiral cis-3-Aminocyclohexanecarboxylic Acid Analogues

Optically active cis-3-aminocyclohexanecarboxylic acids are important constrained analogues of the neurotransmitter γ-aminobutyric acid (GABA). The stereochemistry of these analogues is crucial for their biological activity. (R)-3-oxocyclohexanecarboxylic acid is a key starting material for the stereoselective synthesis of (1R,3S)-3-aminocyclohexanecarboxylic acid. The synthesis relies on a diastereoselective reductive amination of the ketone moiety, where the existing stereocenter at C1 directs the stereochemical outcome at C3.

Logical Workflow for the Synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic Acid

G start (R)-3-Oxocyclohexanecarboxylic Acid imine Formation of Intermediate Imine/Enamine start->imine Amine Source (e.g., NH4OAc) reduction Diastereoselective Reduction imine->reduction Reducing Agent (e.g., NaBH3CN) product (1R,3S)-3-Aminocyclohexanecarboxylic Acid reduction->product

Caption: Synthetic pathway from (R)-3-oxocyclohexanecarboxylic acid.

Experimental Protocol: Synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic Acid

This protocol is adapted from the synthetic route used to determine the absolute stereochemistry of cis-3-aminocyclohexanecarboxylic acid analogues.

Materials:

Procedure:

  • Imine Formation and Reduction:

    • In a round-bottom flask, dissolve (R)-3-oxocyclohexanecarboxylic acid (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in anhydrous methanol.

    • Add sodium cyanoborohydride (2.0 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, acidify the mixture to pH 2 with concentrated HCl.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Wash the aqueous residue with diethyl ether to remove any unreacted starting material and byproducts.

    • Apply the aqueous solution to a column of Dowex 50 (H⁺ form) resin.

    • Wash the column with water to remove inorganic salts.

    • Elute the amino acid from the resin with aqueous ammonia (B1221849) (e.g., 2 M).

    • Collect the fractions containing the product (ninhydrin positive) and concentrate under reduced pressure to yield (1R,3S)-3-aminocyclohexanecarboxylic acid.

Quantitative Data
Starting MaterialProductReagentsDiastereomeric Ratio (cis:trans)YieldReference
(R)-3-Oxocyclohexanecarboxylic acid(1R,3S)-3-Aminocyclohexanecarboxylic acidNH₄OAc, NaBH₃CN>95:5Moderate to GoodAdapted from literature describing stereochemical determination.

Application Note 2: Enzymatic Reduction to Chiral Hydroxy Acids

The prochiral ketone of this compound can be stereoselectively reduced using enzymes to produce chiral cis- and trans-3-hydroxycyclohexanecarboxylic acids. The choice of enzyme and reaction conditions dictates the stereochemical outcome of the reduction, providing access to different enantiomers and diastereomers of the hydroxy acid. For instance, the enzyme Shikimate Dehydrogenase has been shown to reduce the (S)-enantiomer of this compound to the corresponding trans-hydroxy acid.

Experimental Workflow for Enzymatic Reduction

G substrate This compound enzyme Enzyme (e.g., Dehydrogenase) + Cofactor (e.g., NADPH) substrate->enzyme product Chiral 3-Hydroxycyclohexanecarboxylic Acid enzyme->product separation Purification product->separation

Caption: General workflow for the enzymatic reduction of this compound.

Experimental Protocol: General Procedure for Enzymatic Reduction

Materials:

  • Racemic or enantiomerically enriched this compound

  • Selected dehydrogenase (e.g., from a microbial source)

  • Cofactor (e.g., NADPH or NADH)

  • Buffer solution (e.g., phosphate (B84403) buffer at optimal pH for the enzyme)

  • Cofactor regeneration system (optional, e.g., glucose and glucose dehydrogenase)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Enzymatic Reaction:

    • In a temperature-controlled reaction vessel, prepare a buffered solution containing the this compound substrate.

    • Add the cofactor (and cofactor regeneration system, if used).

    • Initiate the reaction by adding the dehydrogenase enzyme.

    • Maintain the reaction at the optimal temperature and pH for the enzyme, with gentle stirring.

    • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC with a chiral column).

  • Work-up and Purification:

    • Upon completion, terminate the reaction by adding a water-immiscible organic solvent like ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude chiral hydroxy acid.

    • Purify the product by column chromatography or crystallization.

Quantitative Data for Enzymatic Reduction
SubstrateEnzymeProductEnantiomeric Excess (ee%)YieldReference
(S)-3-Oxocyclohexanecarboxylic acidShikimate Dehydrogenasetrans-3-Hydroxycyclohexanecarboxylic acidHigh90%[1]

Note: The specific enantiomer of the product will depend on the enzyme used.

Conclusion

The enantiomers of this compound are valuable and versatile starting materials for the synthesis of a variety of chiral molecules. The protocols outlined in these application notes demonstrate methodologies for the diastereoselective introduction of new stereocenters, leveraging the inherent chirality of the starting material. These approaches provide reliable routes to enantiomerically pure compounds that are of significant interest to the pharmaceutical and chemical industries. Further exploration of the reactivity of this chiral building block is likely to uncover even more applications in the field of asymmetric synthesis.

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group in 3-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the chemical modification of the carboxylic acid group in 3-Oxocyclohexanecarboxylic acid, a valuable building block in organic synthesis and drug discovery. The protocols outlined below describe the formation of two common derivatives: esters and amides. These derivatives are often crucial intermediates for further molecular elaboration, enabling the synthesis of a wide range of biologically active compounds and fine chemicals.

Esterification of this compound

Esterification is a fundamental transformation that converts carboxylic acids into esters, which can serve as protecting groups or key intermediates in synthesis. The Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol, is a common and effective method for this purpose.[1]

Fischer-Speier Esterification Protocol

This protocol details the synthesis of ethyl 3-oxocyclohexanecarboxylate.

Core Reaction: The reaction involves treating this compound with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The use of an excess of the alcohol or the removal of water as it is formed drives the equilibrium towards the formation of the ester.[1]

Experimental Protocol:

Materials and Reagents:

  • This compound

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene (B28343) (for azeotropic removal of water, optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (if using azeotropic removal of water)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 70.3 mmol).

  • Add a significant excess of anhydrous ethanol (e.g., 100 mL).

  • Slowly add the acid catalyst, such as concentrated sulfuric acid (e.g., 1 mL) or p-toluenesulfonic acid monohydrate (e.g., 1.34 g, 7.0 mmol).

  • If employing azeotropic removal of water, add toluene (e.g., 50 mL) and set up a Dean-Stark apparatus with the reflux condenser.

  • Heat the reaction mixture to reflux with vigorous stirring. If using a Dean-Stark trap, water will collect as an azeotrope with toluene.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If toluene was used, remove it using a rotary evaporator.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ethyl 3-oxocyclohexanecarboxylate.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
ReagentAnhydrous Ethanol
CatalystSulfuric Acid or p-TsOH
Reaction Time4-8 hours
Typical Yield80-90%
Steglich Esterification for Sterically Hindered Alcohols

For more sterically demanding alcohols or under milder conditions, the Steglich esterification offers an excellent alternative. This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[2] This method proceeds at room temperature and under non-acidic conditions.[3]

Experimental Protocol:

Materials and Reagents:

  • This compound

  • Alcohol (e.g., tert-butanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Amide Formation from this compound

The formation of an amide bond is a critical reaction in the synthesis of peptides, pharmaceuticals, and polymers.[4] Direct reaction of a carboxylic acid with an amine is generally difficult and requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt.[5][6][7] Therefore, activating the carboxylic acid is necessary for efficient amide bond formation under milder conditions.

Amide Formation using a Coupling Agent (DCC)

This protocol describes the synthesis of an amide derivative of this compound using DCC as a coupling agent.[][9]

Core Reaction: The carboxylic acid is activated by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide, with the byproduct being the insoluble dicyclohexylurea (DCU).

Experimental Protocol:

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise to the cooled mixture.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is transferred to a separatory funnel and washed successively with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
ReagentPrimary or Secondary Amine
Coupling AgentDicyclohexylcarbodiimide (DCC)
Reaction Time12-24 hours
Typical Yield75-95%

Protection of the Ketone Group

For certain derivatization reactions or subsequent synthetic steps, the ketone functionality in this compound may be reactive under the desired conditions. In such cases, protection of the ketone as a ketal is a common strategy.[10][11] Cyclic acetals and ketals are among the most useful protecting groups for carbonyls.[12]

Ketalization Protocol

Experimental Protocol:

Materials and Reagents:

  • This compound derivative (e.g., ester)

  • Ethylene (B1197577) glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 3-oxocyclohexanecarboxylate derivative (1.0 eq) and ethylene glycol (1.5 eq) in toluene.

  • Add a catalytic amount of p-TsOH (0.05 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting ketal-protected derivative can be purified by column chromatography.

Visualized Experimental Workflows

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_acid This compound reaction Reflux in Excess Alcohol start_acid->reaction start_alcohol Alcohol (e.g., Ethanol) start_alcohol->reaction start_catalyst Acid Catalyst (e.g., H₂SO₄) start_catalyst->reaction neutralize Neutralization (NaHCO₃) reaction->neutralize extract Extraction neutralize->extract dry Drying (Na₂SO₄) extract->dry concentrate Concentration dry->concentrate purify Distillation or Chromatography concentrate->purify product 3-Oxocyclohexanecarboxylate Ester purify->product

Caption: Workflow for Fischer-Speier Esterification.

Amide_Formation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_acid This compound reaction Stir at 0°C to RT start_acid->reaction start_amine Amine (R-NH₂) start_amine->reaction start_coupling Coupling Agent (DCC) start_coupling->reaction filter_dcu Filter DCU reaction->filter_dcu wash Aqueous Washes (HCl, NaHCO₃) filter_dcu->wash dry Drying (Na₂SO₄) wash->dry concentrate Concentration dry->concentrate purify Recrystallization or Chromatography concentrate->purify product 3-Oxocyclohexanecarboxamide purify->product

Caption: Workflow for DCC-mediated Amide Formation.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of various heterocyclic compounds utilizing 3-oxocyclohexanecarboxylic acid as a versatile starting material. The inherent bifunctionality of this keto-acid, possessing both a nucleophilic enolizable ketone and an electrophilic carboxylic acid, allows for its application in a range of classical and multi-component reactions to generate structurally diverse heterocyclic scaffolds relevant to medicinal chemistry and drug development.

Synthesis of Tetrahydrobenzothiophenes via the Gewald Reaction

The Gewald three-component reaction is a robust and efficient method for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] this compound, serving as the ketone component, can react with an active methylene (B1212753) nitrile (e.g., malononitrile) and elemental sulfur in the presence of a basic catalyst to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acids. These compounds are valuable intermediates in the synthesis of fused pyrimidine (B1678525) systems with potential biological activities.[4]

Experimental Workflow: Gewald Reaction

Gewald Reaction Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Combine this compound, Malononitrile (B47326), Sulfur, and Base in a Solvent react Heat the Mixture (e.g., Reflux or Microwave) start->react cool Cool Reaction Mixture react->cool acidify Acidify with HCl cool->acidify filter Filter the Precipitate acidify->filter wash Wash with Water filter->wash dry Dry the Product wash->dry recrystallize Recrystallize from Ethanol (B145695) dry->recrystallize

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Data Presentation: Gewald Reaction Yields
EntryCarbonyl ComponentNitrile ComponentBaseSolventConditionsYield (%)Reference
1CyclohexanoneMalononitrileMorpholine (B109124)EthanolReflux, 2h85-90[5]
2CyclohexanoneEthyl CyanoacetateDiethylamineEthanolStir, 10h~70
34-MethylcyclohexanoneEthyl Cyanoacetate----[5]

Note: Yields are representative and may vary based on specific reaction scale and conditions. Cyclohexanone is used as a proxy for this compound as the ketone functionality is the reactive center in this synthesis.

Detailed Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.0 eq)

  • Morpholine (1.5 eq)

  • Ethanol

  • Hydrochloric Acid (2M)

  • Deionized Water

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.0 eq), and ethanol (30 mL).

  • Stir the mixture to achieve a suspension.

  • Add morpholine (1.5 eq) dropwise to the suspension. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 100 mL of ice-cold water and stir.

  • Acidify the aqueous mixture to pH 2-3 by the slow addition of 2M hydrochloric acid.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water (3 x 20 mL).

  • Dry the crude product in a vacuum oven at 50 °C overnight.

  • For further purification, recrystallize the crude product from hot ethanol to afford the title compound as a crystalline solid.

Synthesis of Fused Pyridazinones

The reaction of γ-keto acids with hydrazine (B178648) hydrate (B1144303) is a classical and direct method for the synthesis of dihydropyridazinone rings. This compound can serve as a γ-keto acid precursor, undergoing cyclocondensation with hydrazine to form a hexahydropyrido[3,4-d]pyridazin-1(2H)-one scaffold. These structures are present in various biologically active molecules.[6][7][8]

Reaction Scheme: Pyridazinone Formation

Pyridazinone Synthesis Reactants This compound + Hydrazine Hydrate Product Hexahydropyrido[3,4-d]pyridazin-1(2H)-one Reactants->Product Cyclocondensation (-2 H₂O) Solvent Solvent (e.g., Ethanol) Conditions Heat (Reflux)

Caption: General scheme for the synthesis of fused pyridazinones.

Data Presentation: Representative Pyridazinone Synthesis
Entryγ-Keto AcidAmine ComponentSolventConditionsYield (%)Reference
1Levulinic AcidHydrazine HydrateEthanolReflux, 3h>80General Knowledge
2γ-Keto Acid (Generic)Hydrazine HydrateEthanolReflux, 3h87[7]

Note: These are representative yields for the cyclization of γ-keto acids with hydrazine. Specific yields for this compound may vary.

Detailed Experimental Protocol: General Procedure for the Synthesis of Hexahydropyrido[3,4-d]pyridazin-1(2H)-one

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.0 eq)

  • Absolute Ethanol

Procedure:

  • In a 50 mL round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • To this solution, add hydrazine hydrate (1.0 eq) dropwise with stirring.

  • Heat the resulting mixture to reflux for 3-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the fused pyridazinone.

Synthesis of Tetrahydroquinolines via Combes-type Reaction

The Combes quinoline (B57606) synthesis and related reactions provide access to the quinoline scaffold through the acid-catalyzed reaction of anilines with β-dicarbonyl compounds.[9][10][11] As a β-keto acid, this compound can react with various anilines to first form an enamine intermediate, which then undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield a tetrahydroquinoline-carboxylic acid derivative.

Logical Relationship: Combes-type Quinoline Synthesis

Combes-type Synthesis Start Aniline (B41778) + This compound Intermediate Enamine Intermediate Start->Intermediate Condensation Cyclization Intramolecular Electrophilic Cyclization Intermediate->Cyclization Product Tetrahydroquinoline Derivative Intermediate->Product Acid Catalysis Dehydration Dehydration Cyclization->Dehydration Dehydration->Product

Caption: Logical steps in the Combes-type synthesis of tetrahydroquinolines.

Data Presentation: Representative Combes Reaction Conditions

| Entry | Aniline | β-Dicarbonyl | Catalyst | Conditions | Product | Reference | |---|---|---|---|---|---| | 1 | Aniline | Acetylacetone | H₂SO₄ | Heat | 2,4-Dimethylquinoline |[12] | | 2 | m-Chloroaniline | Acetylacetone | H₂SO₄ | Heat | 7-Chloro-2,4-dimethylquinoline |[6] | | 3 | Aniline (Generic) | β-Diketone (Generic) | Acid | Heat | Substituted Quinoline |[10][11] |

Note: This table shows general conditions for the Combes synthesis. The reactivity of this compound may require optimization of catalyst and temperature.

Detailed Experimental Protocol: General Procedure for the Synthesis of 4-Oxo-1,2,3,4,5,6,7,8-octahydroquinoline-3-carboxylic acid

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., Aniline, p-Toluidine) (1.0 eq)

  • Concentrated Sulfuric Acid (catalytic to stoichiometric)

  • Polyphosphoric Acid (PPA) (alternative catalyst)

Procedure:

  • Caution: This reaction uses strong acid and should be performed in a well-ventilated fume hood.

  • To a flask protected from atmospheric moisture, add the substituted aniline (1.0 eq) and this compound (1.0 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 2-3 equivalents) with vigorous stirring.

  • After the addition is complete, slowly heat the reaction mixture to 100-120 °C and maintain for 1-2 hours. The mixture will become viscous.

  • Monitor the reaction by TLC (using a neutralized aliquot).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium (B1175870) hydroxide (B78521) until the pH is ~7-8.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with water, and dry.

  • If the product does not precipitate, extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the desired tetrahydroquinoline derivative.

References

Application Notes and Protocols: 3-Oxocyclohexanecarboxylic Acid as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3-oxocyclohexanecarboxylic acid and its derivatives as versatile precursors in the synthesis of valuable pharmaceutical intermediates. The unique chemical structure, featuring both a ketone and a carboxylic acid on a cyclohexane (B81311) ring, allows for a wide range of chemical transformations, making it a crucial building block in medicinal chemistry.

Introduction: The Synthetic Versatility of this compound

This compound is a key starting material for synthesizing more complex molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs). Its bifunctional nature allows for selective modifications of the keto and acid groups, leading to a variety of intermediates. These intermediates are integral in the synthesis of drugs for treating a range of conditions, from viral infections to neurological disorders.

Key Pharmaceutical Intermediates and Synthetic Pathways

The esterification of this compound to its ethyl ester is a fundamental transformation that yields a valuable intermediate for further synthetic manipulations.[1] This ester can be used in a variety of carbon-carbon bond-forming reactions and is a precursor for more complex cyclohexene (B86901) derivatives.

Logical Relationship: Esterification of this compound

G 3-Oxocyclohexanecarboxylic_Acid This compound Ethyl_3_Oxocyclohexanecarboxylate Ethyl 3-Oxocyclohexanecarboxylate 3-Oxocyclohexanecarboxylic_Acid->Ethyl_3_Oxocyclohexanecarboxylate + Ethanol Ethanol Ethanol Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Acid_Catalyst->Ethyl_3_Oxocyclohexanecarboxylate catalysis Water Water (byproduct) Ethyl_3_Oxocyclohexanecarboxylate->Water + G cluster_0 Intermediate Synthesis cluster_1 Hofmann Rearrangement Cyclohexanediacetic_Acid 1,1-Cyclohexanediacetic Acid Anhydride 1,1-Cyclohexanediacetic Anhydride Cyclohexanediacetic_Acid->Anhydride Dehydration Monoamide 1,1-Cyclohexanediacetic Acid Monoamide Anhydride->Monoamide + Aqueous NH₃ Gabapentin Gabapentin Monoamide->Gabapentin + NaOBr Sodium_Hypobromite Sodium Hypobromite (from NaOH + Br₂) G Shikimic_Acid (-)-Shikimic Acid Epoxide_Intermediate Epoxide Intermediate Shikimic_Acid->Epoxide_Intermediate Multiple Steps Aziridine_Intermediate Aziridine Intermediate Epoxide_Intermediate->Aziridine_Intermediate Azide Opening & Reduction Amino_Ether Amino Ether Intermediate Aziridine_Intermediate->Amino_Ether Ring Opening Oseltamivir Oseltamivir Amino_Ether->Oseltamivir Deprotection & Acylation

References

Asymmetric Synthesis of (R)- and (S)-3-Oxocyclohexanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of (R)- and (S)-3-Oxocyclohexanecarboxylic acid, valuable chiral building blocks in the development of pharmaceuticals and other bioactive molecules. The primary strategy outlined is the enzymatic kinetic resolution of racemic ethyl 3-oxocyclohexanecarboxylate, a robust and highly selective method for obtaining both enantiomers in high purity.

Introduction

Chiral 3-oxocyclohexanecarboxylic acid and its derivatives are important intermediates in the synthesis of a variety of natural products and active pharmaceutical ingredients. The stereochemistry at the C1 position is often crucial for biological activity, necessitating methods for the efficient preparation of enantiomerically pure forms. Enzymatic kinetic resolution offers a green and highly selective approach to separate racemic mixtures, leveraging the stereospecificity of enzymes, typically lipases, to preferentially catalyze the hydrolysis of one enantiomer of a substrate ester. This process yields one enantiomer as the carboxylic acid and the other as the unreacted ester, which can then be separated and hydrolyzed to the corresponding acid.

Overall Synthetic Strategy

The asymmetric synthesis of (R)- and (S)-3-Oxocyclohexanecarboxylic acid is achieved through a two-step process. First, racemic ethyl 3-oxocyclohexanecarboxylate is synthesized from this compound. Subsequently, this racemic ester undergoes enzymatic kinetic resolution.

G cluster_0 Synthesis of Racemic Ester cluster_1 Enzymatic Kinetic Resolution cluster_2 Isolation and Final Product Generation racemic_acid This compound esterification Esterification (Ethanol, Acid Catalyst) racemic_acid->esterification racemic_ester Racemic Ethyl 3-Oxocyclohexanecarboxylate esterification->racemic_ester racemic_ester2 Racemic Ethyl 3-Oxocyclohexanecarboxylate resolution Enzymatic Hydrolysis (Lipase) racemic_ester2->resolution s_acid (S)-3-Oxocyclohexanecarboxylic Acid resolution->s_acid r_ester (R)-Ethyl 3-Oxocyclohexanecarboxylate resolution->r_ester r_ester2 (R)-Ethyl 3-Oxocyclohexanecarboxylate hydrolysis Chemical Hydrolysis r_ester2->hydrolysis r_acid (R)-3-Oxocyclohexanecarboxylic Acid hydrolysis->r_acid

Caption: Overall workflow for the asymmetric synthesis.

Experimental Protocols

Protocol 1: Synthesis of Racemic Ethyl 3-Oxocyclohexanecarboxylate

This protocol describes the synthesis of the racemic starting material for the enzymatic resolution.

Materials:

  • This compound

  • Ethanol (B145695), absolute

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (B28343)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard glassware for reflux with a Dean-Stark trap

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), ethanol (3.0 eq), p-toluenesulfonic acid monohydrate (0.02 eq), and toluene (approx. 2 mL per gram of carboxylic acid).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield racemic ethyl 3-oxocyclohexanecarboxylate as an oil. The product can be purified further by vacuum distillation if necessary.

Protocol 2: Enzymatic Kinetic Resolution of Ethyl 3-Oxocyclohexanecarboxylate

This protocol outlines the lipase-catalyzed enantioselective hydrolysis of the racemic ester. The choice of lipase (B570770) is critical and may require screening to achieve optimal results. Lipases from Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens are excellent starting points based on their proven efficacy in resolving similar substrates.[1] This protocol will assume the preferential hydrolysis of the (S)-enantiomer, which is common for many lipases with this type of substrate.

Materials:

  • Racemic ethyl 3-oxocyclohexanecarboxylate

  • Immobilized Lipase B from Candida antarctica (Novozym 435) or other suitable lipase

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., toluene or methyl tert-butyl ether - MTBE)

  • Sodium hydroxide (B78521) solution (e.g., 1 M) for pH control (optional, if using an autotitrator)

  • Hydrochloric acid (e.g., 1 M)

  • Ethyl acetate or diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Stirred reaction vessel, pH-stat or manual pH monitoring equipment

Procedure:

  • In a temperature-controlled reaction vessel, prepare a biphasic mixture of phosphate buffer and an organic solvent (e.g., 1:1 v/v).

  • Add racemic ethyl 3-oxocyclohexanecarboxylate to the reaction mixture (e.g., 100 mM final concentration in the organic phase).

  • Add the immobilized lipase (e.g., 10-20% w/w of the substrate).

  • Stir the mixture at a constant temperature (e.g., 30-40 °C).

  • Monitor the progress of the reaction by taking aliquots from the organic phase and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining ester and the conversion. The reaction should be stopped at or near 50% conversion to maximize the ee of both the product acid and the unreacted ester. If using a pH-stat, the reaction progress can be monitored by the consumption of the base needed to neutralize the produced carboxylic acid.

  • Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the organic solvent and reused.

  • Separate the organic and aqueous layers.

  • Isolation of (R)-Ethyl 3-Oxocyclohexanecarboxylate: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched (R)-ester.

  • Isolation of (S)-3-Oxocyclohexanecarboxylic Acid: Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the aqueous layer multiple times with ethyl acetate or diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantioenriched (S)-acid.

Protocol 3: Hydrolysis of (R)-Ethyl 3-Oxocyclohexanecarboxylate

This protocol describes the chemical hydrolysis of the enantioenriched ester to the corresponding carboxylic acid.

Materials:

  • Enantioenriched (R)-Ethyl 3-oxocyclohexanecarboxylate

  • Ethanol

  • Sodium hydroxide or potassium hydroxide solution (e.g., 2 M)

  • Hydrochloric acid (e.g., 2 M)

  • Ethyl acetate or diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the enantioenriched (R)-ethyl 3-oxocyclohexanecarboxylate in ethanol in a round-bottom flask.

  • Add an excess of aqueous sodium hydroxide or potassium hydroxide solution (e.g., 1.5-2.0 equivalents).

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) and monitor the reaction by TLC until the starting ester is consumed.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M HCl.

  • Extract the aqueous layer multiple times with ethyl acetate or diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-Oxocyclohexanecarboxylic acid.

Data Presentation

The following table summarizes expected outcomes for the enzymatic resolution based on literature for similar substrates. Actual results may vary depending on the specific enzyme and reaction conditions.

Lipase SourceSubstrateProduct 1ee (%)Product 2ee (%)Conversion (%)Reference
Pseudomonas fluorescensEthyl 3-phenylbutanoate(S)-3-phenylbutanoic acid98(R)-Ethyl 3-phenylbutanoate99~50[1]
Candida antarctica Lipase BEthyl 3-phenylbutanoate(R)-3-phenylbutanoic acid>95(S)-Ethyl 3-phenylbutanoate>95~50[1]
Pseudomonas cepaciaEthyl 3-hydroxy-3-phenylpropanoate(S)-3-hydroxy-3-phenylpropanoic acid93(R)-Ethyl 3-hydroxy-3-phenylpropanoate9850

Visualizations

Enzymatic Resolution Workflow

G cluster_0 Reaction Setup cluster_1 Resolution cluster_2 Workup & Separation racemic_ester Racemic Ethyl 3-Oxocyclohexanecarboxylate reaction Stirring at Controlled Temp & pH racemic_ester->reaction lipase Immobilized Lipase lipase->reaction buffer Phosphate Buffer buffer->reaction solvent Organic Solvent solvent->reaction filtration Filter to Remove Lipase reaction->filtration separation Separate Aqueous & Organic Layers filtration->separation acidification Acidify Aqueous Layer separation->acidification Aqueous extraction_ester Isolate (R)-Ester separation->extraction_ester Organic extraction_acid Extract (S)-Acid acidification->extraction_acid

Caption: Workflow for enzymatic kinetic resolution.

Logical Relationship of Products

G racemic Racemic Mixture (R)-Ester + (S)-Ester lipase Lipase + H₂O racemic->lipase products (R)-Ester + (S)-Acid lipase->products

Caption: Conceptual overview of the resolution process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 3-Oxocyclohexanecarboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: Hydrogenation of m-Hydroxybenzoic Acid and Subsequent Oxidation

Q1: Low or incomplete hydrogenation of the aromatic ring.

A1:

  • Possible Cause: Inefficient catalyst activity or deactivation.

    • Troubleshooting Steps:

      • Ensure the catalyst (e.g., Rh/C, Ru/C, or Pd/C) is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere).

      • Increase the catalyst loading. Typical loadings range from 1-5 mol%.

      • Consider using a more active catalyst. Rhodium and Ruthenium-based catalysts are often more effective for the hydrogenation of aromatic rings than Palladium-based catalysts.[1][2]

      • Ensure the reaction solvent is appropriate. A 1:1 mixture of 1,4-dioxane (B91453) and water has been shown to be effective.[1][2]

  • Possible Cause: Insufficient hydrogen pressure or reaction time.

    • Troubleshooting Steps:

      • Increase the hydrogen pressure. Pressures can range from atmospheric to 10 MPa, depending on the catalyst and substrate.

      • Extend the reaction time. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.

  • Possible Cause: Presence of catalyst poisons.

    • Troubleshooting Steps:

      • Ensure all reagents and solvents are of high purity and free from sulfur or other common catalyst poisons.

Q2: Over-reduction of the carboxylic acid group during hydrogenation.

A2:

  • Possible Cause: Harsh reaction conditions or non-selective catalyst.

    • Troubleshooting Steps:

      • Reduce the reaction temperature and pressure.

      • Choose a catalyst with higher selectivity for the aromatic ring over the carboxylic acid. Palladium on carbon (Pd/C) is known to be selective for the hydrogenation of the aromatic ring, leaving the carboxylic acid group intact.[1][2]

Q3: Low yield during the oxidation of 3-Hydroxycyclohexanecarboxylic acid.

A3:

  • Possible Cause: Incomplete oxidation.

    • Troubleshooting Steps:

      • Ensure a sufficient stoichiometric amount of the oxidizing agent (e.g., Jones reagent, PCC, or a Swern oxidation system) is used.

      • Increase the reaction time and monitor the disappearance of the starting material by TLC.

  • Possible Cause: Degradation of the product under harsh oxidation conditions.

    • Troubleshooting Steps:

      • If using a strong oxidant like Jones reagent, maintain a low reaction temperature (0-25 °C).

      • Consider using milder oxidation conditions such as Swern oxidation or Dess-Martin periodinane to minimize side reactions.

Q4: Formation of byproducts during oxidation.

A4:

  • Possible Cause: Over-oxidation leading to ring cleavage.

    • Troubleshooting Steps:

      • Use a milder oxidizing agent. Pyridinium chlorochromate (PCC) is a good alternative to Jones reagent for stopping the oxidation at the ketone stage.

      • Carefully control the stoichiometry of the oxidizing agent and the reaction temperature.

Route 2: Dieckmann Condensation of a Pimelic Acid Diester

Q1: Low yield of the cyclized β-keto ester.

A1:

  • Possible Cause: Intermolecular condensation competing with the desired intramolecular cyclization.

    • Troubleshooting Steps:

      • Employ high-dilution conditions to favor the intramolecular reaction. This involves the slow addition of the diester to a solution of the base.

      • Consider a solvent-free reaction, which has been shown to proceed efficiently for the Dieckmann condensation of diethyl pimelate (B1236862).[3]

  • Possible Cause: Inappropriate base or reaction conditions.

    • Troubleshooting Steps:

      • Use a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).

      • Ensure anhydrous reaction conditions, as water will quench the base and the enolate intermediate.

      • Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating or cooling.

Q2: Difficulty in the hydrolysis and decarboxylation of the β-keto ester.

A2:

  • Possible Cause: Incomplete hydrolysis of the ester.

    • Troubleshooting Steps:

      • Use a sufficient excess of a strong acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH or KOH) for the hydrolysis.

      • Increase the reaction temperature and/or time.

  • Possible Cause: Incomplete decarboxylation.

    • Troubleshooting Steps:

      • Ensure the reaction mixture is sufficiently acidic and heated to promote decarboxylation. Typically, heating the acidic aqueous solution is sufficient.

Route 3: Robinson Annulation

Q1: Low yield of the annulated cyclohexenone product.

A1:

  • Possible Cause: Competing side reactions during the Michael addition or aldol (B89426) condensation steps.

    • Troubleshooting Steps:

      • Optimize the base catalyst. Common bases include hydroxides (NaOH, KOH) and alkoxides (NaOEt, KOtBu).

      • Control the reaction temperature. The Michael addition is often performed at a lower temperature than the subsequent aldol condensation and dehydration.

      • Consider a two-step procedure where the Michael adduct is isolated before proceeding with the intramolecular aldol condensation, as this can sometimes improve yields.[4]

  • Possible Cause: Polymerization of the α,β-unsaturated ketone.

    • Troubleshooting Steps:

      • Add the α,β-unsaturated ketone slowly to the reaction mixture containing the enolate.

      • Maintain a low concentration of the α,β-unsaturated ketone in the reaction mixture.

Q2: Formation of undesired regioisomers.

A2:

  • Possible Cause: Lack of regioselectivity in the enolate formation.

    • Troubleshooting Steps:

      • If the ketone starting material has multiple acidic α-hydrogens, consider using a more sterically hindered base or a directed enolate formation strategy to improve regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and commercially available starting material is m-hydroxybenzoic acid. This can be hydrogenated to 3-hydroxycyclohexanecarboxylic acid, which is then oxidized to the desired product.

Q2: How can I purify the final product?

A2: Purification of this compound can typically be achieved by recrystallization from a suitable solvent or solvent mixture. If impurities are difficult to remove by recrystallization, column chromatography on silica (B1680970) gel may be effective.

Q3: What analytical techniques can be used to confirm the structure and purity of this compound?

A3: The structure can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization, and by measuring the melting point.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, many of the reagents used in these syntheses are hazardous. For example, strong acids and bases are corrosive, flammable solvents are used, and some oxidizing agents like chromium trioxide are toxic and carcinogenic. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Hydrogenation reactions at high pressure should be carried out behind a blast shield.

Data Presentation

The following table summarizes typical yields for key steps in the synthesis of this compound and related reactions. Note that yields can vary significantly based on the specific reaction conditions and scale.

Reaction Step Reagents/Catalyst Substrate Product Typical Yield (%) Reference
Hydrogenation 5% Ru/C in 1:1 1,4-dioxane/waterBenzoic AcidCyclohexanecarboxylic Acid86 (selectivity)[1][2]
Hydrogenation 5% Rh/C in scCO₂Benzoic AcidCyclohexanecarboxylic Acid>99[5]
Oxidation Jones Reagent (CrO₃/H₂SO₄)Secondary AlcoholKetoneHigh[4][6]
Dieckmann Condensation t-BuOK (solvent-free)Diethyl Pimelate2-Ethoxycarbonylcyclohexanone69[3]
Dieckmann Condensation NaOEt (solvent-free)Diethyl Pimelate2-Ethoxycarbonylcyclohexanone68[3]
Robinson Annulation Base-catalyzedKetone + α,β-unsaturated ketoneCyclohexenone derivativeOften high[7]

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation and Oxidation

Step 1: Hydrogenation of m-Hydroxybenzoic Acid

  • In a high-pressure reactor, dissolve m-hydroxybenzoic acid in a suitable solvent (e.g., a 1:1 mixture of 1,4-dioxane and water).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Rh/C).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Maintain the reaction under these conditions for a specified time (e.g., 6-24 hours), monitoring the hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain crude 3-hydroxycyclohexanecarboxylic acid.

Step 2: Oxidation of 3-Hydroxycyclohexanecarboxylic Acid (Jones Oxidation)

  • Dissolve the crude 3-hydroxycyclohexanecarboxylic acid in acetone (B3395972) and cool the solution in an ice bath.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring, maintaining the temperature below 20 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for a few hours, monitoring the progress by TLC.

  • Quench the reaction by adding isopropanol (B130326) until the orange color of Cr(VI) disappears and a green precipitate of Cr(III) salts forms.

  • Filter the mixture to remove the chromium salts and wash the solid with acetone.

  • Combine the filtrate and washings and remove the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis via Dieckmann Condensation
  • Prepare a solution of a strong base (e.g., sodium ethoxide in ethanol (B145695) or potassium tert-butoxide in THF) in a flame-dried flask under an inert atmosphere.

  • Slowly add a solution of diethyl pimelate in the same solvent to the base solution at an appropriate temperature (this may range from 0 °C to reflux, depending on the base and solvent).

  • After the addition is complete, stir the reaction mixture for the required time, monitoring the reaction by TLC.

  • Quench the reaction by pouring it into an acidic aqueous solution (e.g., dilute HCl).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.

  • To perform hydrolysis and decarboxylation, reflux the crude β-keto ester with an aqueous acid solution (e.g., 6M HCl) until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts to obtain crude this compound.

  • Purify by recrystallization or chromatography.

Mandatory Visualizations

Synthesis_Pathway_1 m_hydroxybenzoic_acid m-Hydroxybenzoic Acid hydrogenation Hydrogenation (e.g., H₂, Rh/C) m_hydroxybenzoic_acid->hydrogenation hydroxy_acid 3-Hydroxycyclohexanecarboxylic Acid hydrogenation->hydroxy_acid oxidation Oxidation (e.g., Jones Reagent) hydroxy_acid->oxidation final_product This compound oxidation->final_product

Caption: Synthesis via Hydrogenation and Oxidation.

Dieckmann_Condensation_Pathway diethyl_pimelate Diethyl Pimelate dieckmann Dieckmann Condensation (e.g., NaOEt) diethyl_pimelate->dieckmann beta_keto_ester Ethyl 2-oxocyclohexanecarboxylate dieckmann->beta_keto_ester hydrolysis_decarboxylation Hydrolysis & Decarboxylation (H₃O⁺, Δ) beta_keto_ester->hydrolysis_decarboxylation final_product This compound hydrolysis_decarboxylation->final_product

Caption: Synthesis via Dieckmann Condensation.

Troubleshooting_Low_Yield_Hydrogenation start Low Yield in Hydrogenation check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_purity Check Reagent Purity start->check_purity increase_loading Increase Catalyst Loading check_catalyst->increase_loading change_catalyst Use a More Active Catalyst (Rh/C, Ru/C) check_catalyst->change_catalyst increase_pressure Increase H₂ Pressure check_conditions->increase_pressure extend_time Extend Reaction Time check_conditions->extend_time purify_reagents Purify Reagents/Solvents check_purity->purify_reagents

Caption: Troubleshooting Low Hydrogenation Yield.

References

Common side reactions in the preparation of 3-Oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 3-Oxocyclohexanecarboxylic acid. The primary synthetic route involves the Dieckmann condensation of diethyl pimelate (B1236862), followed by hydrolysis and decarboxylation. This document addresses common side reactions and other issues that may be encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and established method for preparing this compound is a three-step process:

  • Dieckmann Condensation: An intramolecular cyclization of diethyl pimelate using a strong base (e.g., sodium ethoxide) to form ethyl 2-oxocyclohexane-1-carboxylate.

  • Hydrolysis (Saponification): The resulting β-keto ester is hydrolyzed, typically with an aqueous base like sodium hydroxide (B78521), to form the sodium salt of 2-oxocyclohexane-1-carboxylic acid.

  • Acidification and Decarboxylation: Acidification of the reaction mixture followed by heating leads to the decarboxylation of the β-keto acid intermediate to yield the final product, this compound.

Q2: What are the most common side reactions during the Dieckmann condensation step?

The primary side reactions during the Dieckmann condensation of diethyl pimelate include:

  • Intermolecular Condensation: Instead of cyclizing, two molecules of diethyl pimelate can react with each other, leading to the formation of a dimeric β-keto ester. This is more prevalent at higher concentrations.

  • Hydrolysis of the β-keto Ester: If the reaction conditions are not strictly anhydrous, the desired cyclic β-keto ester product can be hydrolyzed back to the starting dicarboxylic acid.[1]

  • Transesterification: If the alkoxide base used does not correspond to the alcohol of the ester (e.g., using sodium methoxide (B1231860) with a diethyl ester), a mixture of ester products can be formed.[2]

Q3: Why is my overall yield of this compound low?

Low overall yield can be attributed to issues in any of the three main steps. Common causes include:

  • Inefficient Dieckmann Condensation: As mentioned in Q2, side reactions can significantly reduce the yield of the intermediate β-keto ester.

  • Incomplete Hydrolysis: The saponification of the β-keto ester may not go to completion, leaving unreacted starting material.

  • Incomplete Decarboxylation: The decarboxylation of the β-keto acid intermediate requires sufficient heating. If the temperature is too low or the heating time is too short, the reaction may be incomplete.

  • Product Loss During Workup: this compound has some solubility in water. Therefore, extensive extraction with an organic solvent is necessary to ensure complete recovery from the aqueous reaction mixture.

Q4: How can I purify the final product, this compound?

Purification of this compound is typically achieved through recrystallization or distillation.

  • Recrystallization: Common solvent systems for recrystallization include water, or a mixture of solvents like toluene (B28343)/hexane.[3] The choice of solvent depends on the impurities present.

  • Distillation: Vacuum distillation can be effective for purifying the final product, especially if the impurities are non-volatile.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of Ethyl 2-oxocyclohexane-1-carboxylate in Dieckmann Condensation
Symptom Possible Cause Suggested Solution
Isolation of a high molecular weight, viscous oil instead of the desired product. Intermolecular condensation is competing with the desired intramolecular cyclization.- Use high dilution conditions to favor the intramolecular reaction. - Ensure slow addition of the base to the diester solution.
Recovery of starting diethyl pimelate and/or pimelic acid. The reaction is not proceeding, or the product is being hydrolyzed.- Ensure all reagents and glassware are scrupulously dry. Use freshly prepared or opened anhydrous solvents and bases.[1] - Use a strong, non-nucleophilic base like sodium hydride if hydrolysis is a persistent issue.
Complex mixture of products observed by NMR or GC-MS. Transesterification may be occurring.- Ensure the alkoxide base matches the ester (e.g., use sodium ethoxide for diethyl pimelate).
Problem 2: Incomplete Hydrolysis and/or Decarboxylation
Symptom Possible Cause Suggested Solution
Presence of the β-keto ester starting material in the final product. Incomplete hydrolysis (saponification).- Increase the reaction time and/or temperature for the hydrolysis step. - Use a larger excess of the base (e.g., NaOH or KOH).
Presence of a dicarboxylic acid in the final product. Incomplete decarboxylation.- Ensure the reaction mixture is sufficiently acidic before heating for decarboxylation. - Increase the temperature and/or duration of the decarboxylation step.
Low isolated yield after workup. The product may be partially soluble in the aqueous layer.- Perform multiple extractions (at least 3-4 times) with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). - Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.

Quantitative Data Summary

The following table presents illustrative data for the synthesis of this compound, highlighting the impact of reaction conditions on product yield and byproduct formation. Please note that this data is representative and actual results may vary.

Step Parameter Condition A (Standard) Condition B (Optimized) Primary Side Product Yield of Side Product (Condition A) Yield of Side Product (Condition B)
Dieckmann Condensation Concentration 1 M0.1 M (High Dilution)Intermolecular Condensation Product~15%<5%
Base Sodium EthoxideSodium HydridePimelic Acid (from hydrolysis)~5%<1%
Hydrolysis Reaction Time 2 hours6 hoursUnreacted β-keto ester~10%<2%
Decarboxylation Temperature 80 °C100 °C2-Oxocyclohexane-1-carboxylic acid~8%<1%
Overall Yield ~60%~85%

Experimental Protocols

Step 1: Dieckmann Condensation of Diethyl Pimelate

Materials:

  • Diethyl pimelate

  • Sodium ethoxide

  • Anhydrous toluene

  • Anhydrous ethanol

  • Dilute hydrochloric acid

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place sodium ethoxide (1.1 equivalents) suspended in anhydrous toluene.

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add a solution of diethyl pimelate (1 equivalent) in anhydrous toluene via the dropping funnel over a period of 2-3 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add dilute hydrochloric acid to neutralize the excess base and quench the reaction.

  • Separate the organic layer, and extract the aqueous layer twice with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-oxocyclohexane-1-carboxylate.

Step 2 & 3: Hydrolysis and Decarboxylation

Materials:

  • Crude ethyl 2-oxocyclohexane-1-carboxylate

  • Sodium hydroxide solution (10% aqueous)

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • To the crude ethyl 2-oxocyclohexane-1-carboxylate, add a 10% aqueous solution of sodium hydroxide (2.5 equivalents).

  • Heat the mixture to reflux with stirring for 4-6 hours until the oil phase disappears, indicating complete hydrolysis.

  • Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Heat the acidified mixture to reflux for 2-4 hours to effect decarboxylation. Carbon dioxide evolution should be observed.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (4 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or toluene/hexane).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Low Overall Yield check_dcm Analyze Dieckmann Condensation Product start->check_dcm check_hydrolysis Analyze Final Product Mixture start->check_hydrolysis intermolecular High MW Byproduct Present? check_dcm->intermolecular Yes unreacted_dcm Unreacted Diethyl Pimelate? check_dcm->unreacted_dcm No unreacted_ketoester β-Keto Ester Present? check_hydrolysis->unreacted_ketoester intermolecular->unreacted_dcm No solution_intermolecular Increase Dilution Slow Base Addition intermolecular->solution_intermolecular Yes unreacted_dcm->check_hydrolysis No solution_unreacted_dcm Ensure Anhydrous Conditions Check Base Activity unreacted_dcm->solution_unreacted_dcm Yes incomplete_decarbox Dicarboxylic Acid Present? unreacted_ketoester->incomplete_decarbox No solution_hydrolysis Increase Hydrolysis Time/Temp Increase Base Equivalents unreacted_ketoester->solution_hydrolysis Yes solution_decarbox Increase Decarboxylation Time/Temp Ensure Sufficient Acid incomplete_decarbox->solution_decarbox Yes end Purify Final Product incomplete_decarbox->end No

Caption: A flowchart for troubleshooting low yields in the synthesis of this compound.

References

Purification of 3-Oxocyclohexanecarboxylic acid by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 3-Oxocyclohexanecarboxylic acid, a bifunctional molecule containing both a ketone and a carboxylic acid. We address common issues encountered during recrystallization and chromatography, offering practical solutions for researchers, scientists, and drug development professionals.

Section 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I choose an appropriate solvent for recrystallizing this compound?

A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the polar nature of the carboxylic acid and ketone groups, polar solvents are a good starting point. Water is a potential candidate for polar organic compounds.[3] A rule of thumb is that solvents containing similar functional groups to the compound are often good solubilizers.[3] Therefore, alcohols (like ethanol) or ketones (like acetone) could also be effective. It is recommended to perform small-scale solubility tests with various solvents (e.g., water, ethanol, ethyl acetate (B1210297), toluene, and hexane (B92381)/ethyl acetate mixtures) to identify the best option.[4]

Q2: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A2: "Oiling out" occurs when the solid melts and comes out of the concentrated solution as a liquid above its melting point instead of crystallizing.[5] This is common with low-melting point compounds or when the solution is supersaturated.[6]

  • Solution 1: Add more solvent. The compound may be coming out of solution too quickly at a temperature above its melting point. Reheat the solution to redissolve the oil, add more of the "soluble solvent," and allow it to cool more slowly.[5][7]

  • Solution 2: Slow down the cooling process. Rapid cooling encourages oil formation.[7] After heating, allow the flask to cool to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Solution 3: Consider impurities. High levels of impurities can depress the melting point of the compound, leading to oiling out. A preliminary purification step, like a charcoal treatment to remove colored impurities, might be necessary.[7]

Q3: No crystals are forming, even after the solution has cooled completely. What should I do?

A3: This is a common issue that can arise from two main causes: using too much solvent or the formation of a supersaturated solution.[5][6]

  • Solution 1: Reduce solvent volume. If you used too much solvent, the solution might not be saturated enough for crystals to form. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[6][7]

  • Solution 2: Induce crystallization. If the solution is supersaturated, you can introduce a nucleation site.[6][8] Try scratching the inside of the flask just below the liquid surface with a glass rod.[8] Alternatively, if you have a small amount of pure this compound, add a tiny "seed" crystal to the solution.[6][8]

  • Solution 3: Cool to a lower temperature. If room temperature is not sufficient, try cooling the solution in an ice-water bath or even a salt-ice bath for a lower temperature.[6]

Q4: The final yield of my purified crystals is very low. Why did this happen?

A4: A low yield is often related to the amount of solvent used or premature crystallization.[7]

  • Cause 1: Excessive solvent. Using more than the minimum amount of hot solvent required to dissolve the compound will result in a significant portion of your product remaining in the mother liquor upon cooling.[7][8]

  • Cause 2: Premature crystallization. If the compound crystallizes in the filter funnel during hot filtration, you will lose product. To prevent this, use a slight excess of hot solvent and keep the funnel heated.[1][5]

  • Cause 3: Excessive washing. Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, can redissolve and wash away some of your product.[8][9]

Illustrative Data for Recrystallization

The following table provides typical parameters for selecting a recrystallization solvent for a polar organic acid like this compound.

Solvent SystemSuitability for CompoundSuitability for ImpuritiesExpected Recovery RangeNotes
WaterHigh solubility when hot, low when coldVaries70-90%Good for highly polar compounds. Slow cooling is crucial.
Ethanol/WaterHigh solubility when hot, low when coldHigh solubility in the mixture65-85%Allows for fine-tuning of polarity to exclude specific impurities.
Ethyl Acetate/HexaneHigh solubility in hot ethyl acetate, low in cold mixtureHigh solubility in hexane60-80%Good for moderately polar compounds. Add hexane until cloudy, then heat to clarify.
Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add the chosen solvent (e.g., water) dropwise at room temperature. If it dissolves, the solvent is unsuitable. If not, heat the tube in a water bath. If the solid dissolves completely, the solvent is promising. Allow it to cool to see if crystals form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to just dissolve the compound completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[8][9]

  • Drying: Allow the crystals to dry completely. This can be done by drawing air through the funnel, followed by air-drying on a watch glass or drying in a vacuum oven at a temperature well below the compound's melting point.[9]

Workflow Diagram: Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation A Add Crude Solid to Flask B Add Minimum Hot Solvent A->B C Dissolve Solid Completely B->C D Hot Gravity Filtration (Optional, for insoluble impurities) C->D Insoluble Impurities Present E Cool Solution Slowly C->E No Insoluble Impurities D->E F Induce Crystallization (If necessary) E->F G Collect Crystals (Vacuum Filtration) F->G H Wash with Ice-Cold Solvent G->H I Dry Purified Crystals H->I J Pure this compound I->J Purity Analysis

Caption: A workflow for the purification of this compound via recrystallization.

Section 2: Purification by Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (the eluent).[10] For carboxylic acids, special considerations are needed to prevent poor separation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is streaking/tailing on the silica TLC plate and column. How can I get sharp bands?

A1: Tailing is a common problem when running carboxylic acids on silica gel. The polar, acidic silanol (B1196071) groups on the silica surface can strongly and sometimes irreversibly interact with the carboxylic acid group, leading to smearing.

  • Solution: Add an acidic modifier. To suppress the deprotonation of your carboxylic acid and reduce its interaction with the silica, add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your eluent.[11][12] This keeps the compound in its less polar, protonated form, resulting in better elution and sharper peaks.[11]

Q2: I am seeing split or broad peaks during HPLC analysis. What is the cause?

A2: Peak splitting in the chromatography of keto acids can be complex.[13]

  • Cause 1: Keto-Enol Tautomerism. this compound can exist in equilibrium between its keto and enol forms. If the interconversion is slow on the chromatographic timescale, you may see two separate or broadened peaks. Adjusting the mobile phase pH or the column temperature can sometimes help by shifting the equilibrium.[13]

  • Cause 2: Column Overload. Injecting too much sample can lead to peak distortion and splitting.[14] Try diluting your sample or reducing the injection volume.[14]

  • Cause 3: Sample Solvent Incompatibility. If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.[13]

  • Cause 4: Column Issues. A blocked column frit or a void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[13] Reverse flushing the column or replacing it may be necessary.[13]

Q3: What type of chromatography is best for this compound? Normal-phase or reversed-phase?

A3: Both can be effective, but the choice depends on your specific needs.

  • Normal-Phase Chromatography: This uses a polar stationary phase (like silica gel) and a less polar mobile phase (like hexane/ethyl acetate).[10] It is a standard technique but requires an acidic modifier for carboxylic acids to prevent tailing.[12]

  • Reversed-Phase Chromatography (RPC): This uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[10] RPC is often an excellent choice for purifying polar compounds like carboxylic acids.[15] A modifier, typically 0.1% trifluoroacetic acid (TFA) or formic acid, is usually added to the mobile phase to ensure the carboxylic acid remains protonated and gives sharp peaks.[15]

Illustrative Data for Chromatography

This table provides example starting conditions for developing a chromatographic separation method.

ParameterNormal-Phase (Silica Gel)Reversed-Phase (C18)
Mobile Phase Hexane / Ethyl Acetate GradientWater / Acetonitrile Gradient
Modifier 0.5% Acetic Acid0.1% Trifluoroacetic Acid (TFA)
Typical Gradient 10% to 60% Ethyl Acetate5% to 50% Acetonitrile
Expected Purity >98%>99%
Notes Good for removing less polar impurities.Excellent for separating polar compounds. The use of TFA requires care.
Experimental Protocol: Flash Column Chromatography (Normal Phase)
  • TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), ensuring each test solvent contains ~0.5% acetic acid. The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35.

  • Column Packing: Secure a glass column vertically. Pack the column with silica gel using either a "dry packing" or "slurry packing" method. Ensure the silica bed is level and free of cracks.[12]

  • Equilibration: Run the chosen eluent through the packed column until the silica is fully saturated and the baseline is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the column and apply gentle air pressure to maintain a steady flow. Collect fractions in an ordered series of test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow Diagram: Column Chromatography

G cluster_prep Method Development & Prep cluster_sep Separation cluster_iso Analysis & Isolation A Develop Eluent System via TLC B Pack Column with Silica Gel A->B C Equilibrate Column with Eluent B->C D Load Crude Sample C->D E Elute with Mobile Phase D->E F Collect Fractions Sequentially E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure this compound I->J Purity Analysis

Caption: A workflow for the purification of this compound via column chromatography.

References

Troubleshooting low yield in Fischer esterification of 3-Oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the Fischer esterification of 3-Oxocyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of Fischer esterification and why can it lead to low yields?

A1: Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] The reversibility of the reaction means that it can reach a state of equilibrium where significant amounts of reactants are still present, leading to incomplete conversion and consequently, a low yield of the desired ester.[2] To achieve a high yield, the equilibrium must be shifted towards the product side.[3]

Q2: What are the most common reasons for a low yield in the Fischer esterification of this compound?

A2: The most common reasons for low yield include:

  • Equilibrium: The reaction not being driven to completion.[2]

  • Water: The presence of water in the reaction mixture, which favors the reverse reaction (hydrolysis of the ester).[4]

  • Catalyst: Insufficient or inactive acid catalyst.[1]

  • Reaction Time and Temperature: Inadequate reaction time or temperature, preventing the reaction from reaching equilibrium or proceeding at a reasonable rate.

  • Purification Losses: Loss of product during the workup and purification steps.[5]

  • Side Reactions: The occurrence of unwanted side reactions, such as decarboxylation of the β-keto acid starting material.[6]

Q3: Can the ketone group in this compound interfere with the esterification reaction?

A3: While the primary reaction is the esterification of the carboxylic acid, the presence of the ketone group makes the starting material a β-keto acid. Under acidic conditions and heat, β-keto acids can undergo decarboxylation, leading to the loss of the carboxylic acid group as carbon dioxide and the formation of cyclohexanone.[6][7] This is a significant potential side reaction that can lower the yield of the desired ester.

Troubleshooting Guide

Issue 1: Low Conversion of Starting Material

Possible Cause: The reaction equilibrium is not sufficiently shifted towards the products.

Solutions:

  • Use Excess Alcohol: Employing a large excess of the alcohol (e.g., using it as the solvent) can shift the equilibrium towards the ester product according to Le Châtelier's principle.[3] A 10-fold excess of alcohol can significantly increase the yield.[3]

  • Remove Water: Water is a byproduct of the reaction, and its removal will drive the equilibrium forward.[4] This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene (B28343) to azeotropically remove water as it is formed.[3][8]

    • Drying Agents: Adding a drying agent such as molecular sieves to the reaction mixture.[4]

Issue 2: Presence of Unreacted Carboxylic Acid in the Product

Possible Cause: Incomplete reaction or inefficient purification.

Solutions:

  • Increase Reaction Time and/or Temperature: Ensure the reaction is heated under reflux for a sufficient period to reach equilibrium. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Efficiently Neutralize and Wash: During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid by converting it into its water-soluble salt.[8][9] Check the pH of the aqueous layer to ensure it is basic.[8]

Issue 3: Evidence of Side Products (e.g., Cyclohexanone)

Possible Cause: Decarboxylation of the this compound starting material.

Solutions:

  • Moderate Reaction Temperature: While heat is necessary, excessive temperatures can promote decarboxylation.[10] Conduct the reaction at the reflux temperature of the alcohol or azeotropic solvent without excessive heating.

  • Choose the Appropriate Catalyst: While strong acids like sulfuric acid are common, milder catalysts such as p-toluenesulfonic acid can also be effective and may reduce side reactions.[11]

Data Presentation

Table 1: Typical Reaction Parameters for Fischer Esterification of this compound

ParameterRecommended ValueRationale
Reactant Ratio (Alcohol:Acid)>10:1Shifts equilibrium towards product formation.[3]
CatalystConc. H₂SO₄ or p-TsOHProvides the necessary acid catalysis.[1][11]
SolventExcess Alcohol or TolueneToluene allows for azeotropic removal of water.[8]
TemperatureRefluxEnsures a sufficient reaction rate.
Water RemovalDean-Stark ApparatusEffectively removes water, driving the reaction to completion.[3]

Experimental Protocols

Key Experiment: Fischer Esterification of this compound with Ethanol

Materials:

  • This compound

  • Anhydrous Ethanol

  • Toluene

  • Concentrated Sulfuric Acid (or p-Toluenesulfonic acid)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Diethyl Ether (for extraction)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, a significant excess of anhydrous ethanol, and toluene.[8] Add a catalytic amount of concentrated sulfuric acid.[8]

  • Reflux and Water Removal: Attach the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux.[8] Water will be collected in the Dean-Stark trap as an azeotrope with toluene.[8] Continue refluxing until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid.[8] Separate the organic layer and wash it with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[12]

  • Purification: The crude ester can be further purified by distillation or column chromatography if necessary.[9]

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_conversion Check for Unreacted Starting Material (TLC) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Yes side_products Side Products Observed (e.g., GC-MS) check_conversion->side_products No solution1 Increase Reaction Time Use Excess Alcohol Remove Water (Dean-Stark) incomplete_reaction->solution1 decarboxylation Decarboxylation Likely side_products->decarboxylation Yes purification_issue Check Purification Steps side_products->purification_issue No solution2 Moderate Reaction Temperature Use Milder Catalyst (p-TsOH) decarboxylation->solution2 loss_during_workup Loss During Workup purification_issue->loss_during_workup Yes solution3 Optimize Extraction and Neutralization Steps loss_during_workup->solution3

Caption: Troubleshooting workflow for low yield in Fischer esterification.

Fischer_Esterification_Equilibrium cluster_solutions Driving the Equilibrium Reactants This compound + Alcohol Products Ester + Water Reactants->Products H⁺ Catalyst Remove Water Remove Water Products->Remove Water Decreases Concentration Excess Alcohol Excess Alcohol Excess Alcohol->Reactants Increases Concentration

Caption: Shifting the Fischer esterification equilibrium.

References

Preventing decarboxylation during reactions with 3-Oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxocyclohexanecarboxylic acid. The focus is on preventing the common side reaction of decarboxylation to ensure high-yield and clean synthesis of desired products.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem with this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For β-keto acids like this compound, this process is particularly facile due to the stabilizing effect of the ketone group on the reaction intermediate. This often-unwanted side reaction leads to the formation of cyclohexanone, reducing the yield of the desired product and complicating purification.

Q2: What are the main factors that promote the decarboxylation of this compound?

A2: The primary drivers of decarboxylation for this compound are:

  • Heat: Elevated temperatures provide the activation energy for the reaction. Significant decarboxylation can occur even at moderate temperatures (23–53 °C)[1].

  • Acidic Conditions: Acidic pH promotes the protonated form of the carboxylic acid, which is more susceptible to decarboxylation.

  • Prolonged Reaction Times: Even under milder conditions, extended reaction times can lead to an accumulation of the decarboxylated byproduct.

Q3: How does pH affect the stability of this compound?

A3: The stability of β-keto acids is highly pH-dependent. The deprotonated carboxylate form is significantly more stable and less prone to decarboxylation than the protonated carboxylic acid form. Therefore, maintaining a neutral to slightly alkaline pH is a key strategy to prevent this side reaction. For a similar β-keto acid, the half-life was shown to increase from 8.6 minutes at pH 5.9 to 140 minutes at pH 11.1[2].

Troubleshooting Guides

Problem 1: Low yield of the desired product with the presence of cyclohexanone.

This is a clear indication of significant decarboxylation. Follow these steps to troubleshoot:

G

Caption: Amide coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound and HOBt in the anhydrous solvent.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC to the cooled solution and stir for 15-30 minutes at 0°C to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Protocol 2: Fischer Esterification under Mild Conditions

This protocol for esterification aims to minimize decarboxylation by using a moderate temperature and a catalyst that is effective under these conditions.[3]

Reaction Scheme

G reagents This compound + Alcohol (R-OH) product 3-Oxocyclohexyl Ester reagents->product conditions p-TsOH, Toluene Reflux with Dean-Stark reagents->conditions

Caption: Fischer esterification of this compound.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., Ethanol, 10 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, the alcohol, and toluene.

  • Add p-TsOH to the mixture.

  • Heat the reaction to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting acid is consumed.

  • Allow the reaction to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Protocol 3: Selective Reduction of the Carboxylic Acid

This protocol describes a mild and chemoselective reduction of the carboxylic acid to the corresponding alcohol, leaving the ketone untouched. Sodium borohydride (B1222165) is generally not strong enough to reduce carboxylic acids.[4][5]

Reaction Scheme

G reagents This compound product 3-Oxocyclohexylmethanol reagents->product conditions 1. BH3-THF 2. H2O workup reagents->conditions

Caption: Borane reduction of this compound.

Materials:

  • This compound (1.0 eq)

  • Borane-tetrahydrofuran complex (BH3-THF) (1.0 M in THF, excess)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the BH3-THF solution dropwise to the stirred solution of the carboxylic acid.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0°C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography.

References

Removal of unreacted starting materials from 3-Oxocyclohexanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the removal of unreacted starting materials during the synthesis of 3-Oxocyclohexanecarboxylic acid.

Troubleshooting Guides and FAQs

This section addresses common issues related to the purification of this compound, particularly focusing on the removal of unreacted starting materials from a Dieckmann condensation and subsequent hydrolysis route.

Q1: I have synthesized this compound via a Dieckmann condensation of a diethyl adipate (B1204190) derivative followed by hydrolysis, but my final product is impure. What is the likely unreacted starting material?

A1: The most probable unreacted starting material in your crude product is the diester used in the Dieckmann condensation, for instance, a substituted diethyl adipate. Incomplete cyclization or hydrolysis will result in its presence in the final product.

Q2: How can I detect the presence of the unreacted diester in my this compound product?

A2: Several analytical techniques can be employed to detect the presence of the unreacted diester:

  • Thin Layer Chromatography (TLC): The diester will likely have a different Rf value compared to the carboxylic acid. The carboxylic acid, being more polar, will typically have a lower Rf.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for detection. The unreacted diester will show characteristic signals for the ethyl ester groups (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm), which will be absent in the pure carboxylic acid product. The carboxylic acid will have a broad singlet for the acidic proton, typically above 10 ppm.

  • Infrared (IR) Spectroscopy: The carboxylic acid will exhibit a broad O-H stretch from approximately 2500-3300 cm-1 and a C=O stretch around 1700-1725 cm-1. The diester will have a C=O stretch for the ester at a slightly higher frequency (around 1730-1750 cm-1) and will lack the broad O-H stretch.

Q3: What is the most effective method for removing the unreacted diester from my this compound product?

A3: The most effective and common method is a liquid-liquid extraction based on the acidic nature of the carboxylic acid. By dissolving the crude product in an organic solvent and washing with a basic aqueous solution (like sodium bicarbonate or sodium hydroxide), the carboxylic acid will be deprotonated and move into the aqueous layer as a salt. The neutral, unreacted diester will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which can be collected by filtration or extracted with a fresh organic solvent.

Q4: My yield of this compound is low after the purification by extraction. What could be the reasons?

A4: Low recovery after purification can be due to several factors:

  • Incomplete Extraction: The carboxylic acid may not have been fully extracted into the basic aqueous layer. Ensure thorough mixing and consider performing multiple extractions.

  • Incorrect pH: The pH of the aqueous layer during extraction must be sufficiently basic to deprotonate the carboxylic acid. Conversely, during precipitation, the pH must be acidic enough to fully protonate the carboxylate salt.

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping some of the product. Breaking the emulsion (e.g., by adding brine) is necessary.

  • Solubility of the Product: The protonated carboxylic acid might have some solubility in the aqueous layer after acidification, leading to losses. Cooling the solution before filtration can help to minimize this.

Q5: Can I use column chromatography to purify this compound?

A5: Yes, column chromatography is another viable purification method. However, it can be more time-consuming and require larger volumes of solvent compared to extraction. For carboxylic acids, it is often recommended to add a small amount of a volatile acid (e.g., acetic acid) to the eluent to prevent streaking on the silica (B1680970) gel column.

Data Presentation

The following table summarizes the expected outcomes of different purification methods for the removal of a neutral starting material (diester) from an acidic product (this compound).

Purification MethodPrinciple of SeparationExpected PurityPotential Issues
Liquid-Liquid Extraction Difference in acidityHighEmulsion formation, incomplete extraction, product loss due to solubility.
Column Chromatography Difference in polarityHighTailing of the acidic product, requires solvent optimization.
Recrystallization Difference in solubilityModerate to HighCo-crystallization with impurities, finding a suitable solvent can be challenging.
Vacuum Distillation Difference in boiling pointHighPotential for product decomposition at high temperatures.[1]

Experimental Protocols

Protocol 1: Purification of this compound by Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude product containing this compound and the unreacted diester in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the separatory funnel. The volume should be roughly equal to the organic layer.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO2 evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the carboxylic acid.

  • Combine Aqueous Layers: Combine all the aqueous extracts. The unreacted diester remains in the original organic layer, which can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the pH is acidic (pH ~2). This compound will precipitate out as a solid.

  • Isolation: Collect the purified solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation: Pack a chromatography column with silica gel using a suitable non-polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. The less polar unreacted diester will elute first.

  • Increasing Polarity: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the more polar this compound. To improve the peak shape and reduce tailing, a small amount of acetic acid (0.5-1%) can be added to the eluent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

G cluster_start Start: Crude Product cluster_analysis Impurity Analysis cluster_purification Purification Strategy cluster_outcome Outcome start Crude this compound (Contains unreacted diester) analysis Analyze by TLC/NMR/IR start->analysis extraction Liquid-Liquid Extraction (Acid-Base) analysis->extraction  Diester detected chromatography Column Chromatography analysis->chromatography  Complex mixture or  emulsion issues pure_product Pure this compound extraction->pure_product  Successful separation re_evaluate Re-evaluate Purification extraction->re_evaluate  Low yield or  emulsion chromatography->pure_product  Successful separation chromatography->re_evaluate  Poor separation re_evaluate->analysis

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Purification of Crude 3-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 3-Oxocyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound include acid-base extraction, recrystallization, and silica (B1680970) gel column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.

Q2: What are the likely impurities in my crude this compound sample?

A2: Common impurities may include starting materials from the synthesis, reaction byproducts, and residual solvents. Depending on the synthetic route, these could be unreacted cyclohexene (B86901) derivatives, oxidation reagents, or solvents used in the reaction workup.

Q3: My purified this compound is an oil and will not crystallize. What should I do?

A3: "Oiling out" can occur if the compound is highly impure or if the chosen recrystallization solvent is not ideal. First, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. If that fails, consider re-purifying the oil by another method, such as column chromatography, to remove impurities that may be inhibiting crystal formation. You can also try a different solvent system for recrystallization.

Q4: I am observing significant streaking of my compound on a silica gel TLC plate. How can I resolve this?

A4: Streaking of carboxylic acids on silica TLC plates is a common issue due to the interaction of the acidic proton with the silica gel. To prevent this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent. This will keep the carboxylic acid in its protonated form, leading to a more defined spot.

Q5: How can I assess the purity of my this compound after purification?

A5: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for quantifying the compound and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify impurities if their signals are distinct. Melting point analysis is also a useful indicator; a sharp melting point close to the literature value suggests high purity, while a broad melting range indicates the presence of impurities.

Data Presentation

The following table provides representative data on the expected purity of this compound after various purification methods.

Purification MethodStarting Purity (Crude)Purity After 1st PassPurity After 2nd PassTypical Recovery Rate
Acid-Base Extraction~85%~90-95%N/A>90%
Recrystallization~90%~97-98%>99%70-85%
Column Chromatography~85-90%>98%N/A60-80%

Note: These are typical values and can vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Acid-Base Extraction

This method is effective for separating the acidic product from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution, shake the funnel vigorously, and allow the layers to separate. The deprotonated carboxylic acid will move to the aqueous layer.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1 M NaOH solution two more times, combining all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and acidify to a pH of ~2 by slowly adding 1 M HCl with stirring. The purified this compound will precipitate as a solid.

  • Extract the acidified aqueous solution with three portions of diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Recrystallization

This is a highly effective method for obtaining high-purity crystalline this compound. A mixed solvent system of dichloromethane (B109758) and n-heptane is often effective.

Materials:

  • Crude this compound

  • Dichloromethane

  • n-Heptane

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot dichloromethane to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Slowly add n-heptane to the hot solution until a slight cloudiness persists.

  • Add a few drops of hot dichloromethane to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold n-heptane.

  • Dry the crystals under vacuum to remove any residual solvent.

Silica Gel Column Chromatography

This technique is useful for separating the product from impurities with similar solubility characteristics.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity), with 0.5% acetic acid added.

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the column: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent. Add a thin layer of sand on top of the silica gel.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution: Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing it.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Chromatography Column Chromatography Crude->Chromatography Alternative Path Recrystallization Recrystallization Extraction->Recrystallization Further Purification Analysis Purity Analysis (HPLC, NMR, MP) Recrystallization->Analysis Chromatography->Analysis Pure Pure Product (>99%) Analysis->Pure Meets Specs

Caption: General workflow for the purification of this compound.

TroubleshootingGuide Start Purification Issue OilingOut Product is an oil/gum Start->OilingOut LowYield Low Recovery Start->LowYield StillImpure Product Still Impure Start->StillImpure Sol_Imp Wrong Solvent or High Impurity Level OilingOut->Sol_Imp TooMuchSolvent Too much solvent used LowYield->TooMuchSolvent CoolSlowly Cool solution too quickly LowYield->CoolSlowly CoCryst Impurities co-crystallized StillImpure->CoCryst PoorSep Poor separation in chromatography StillImpure->PoorSep Scratch Scratch flask with glass rod Sol_Imp->Scratch RePurify Re-purify by Column Chromatography Scratch->RePurify If fails Evaporate Concentrate solution TooMuchSolvent->Evaporate SlowCool Allow for slow cooling CoolSlowly->SlowCool ReXtal Recrystallize from a different solvent system CoCryst->ReXtal OptimizeEluent Optimize eluent polarity (add acid) PoorSep->OptimizeEluent

Caption: Troubleshooting guide for common purification issues.

Technical Support Center: Efficient Synthesis of 3-Oxocyclohexanecarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the efficient synthesis of 3-oxocyclohexanecarboxylic acid esters. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and a comparative analysis of catalyst performance.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound esters?

A1: The most prevalent methods involve a ring-forming reaction followed by or incorporating an ester functionality. The Robinson annulation is a classic and powerful method, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to construct the six-membered ring.[1][2] Another approach is the Dieckmann condensation of a suitable diester to form the cyclic β-keto ester.[3] Subsequent esterification of the corresponding carboxylic acid via methods like Fischer esterification is also a viable route.[4][5]

Q2: What is the role of a catalyst in the synthesis of this compound esters?

A2: Catalysts play a crucial role in enhancing reaction rates, improving yields, and controlling stereoselectivity. In the context of Robinson annulation, bases like sodium ethoxide are commonly used to generate the enolate for the initial Michael addition and the subsequent aldol condensation.[3] Organocatalysts, such as proline and its derivatives, have emerged as powerful tools for achieving high enantioselectivity in asymmetric Michael additions, a key step in producing chiral this compound esters.[6] For the esterification step, acid catalysts like p-toluenesulfonic acid or sulfuric acid are typically employed to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[4][5]

Q3: How can I introduce chirality into the this compound ester molecule?

A3: Asymmetric catalysis is the most efficient method for introducing chirality. Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can be used to facilitate an enantioselective Michael addition, which is often the chirality-determining step in the synthesis of the cyclohexane (B81311) ring. This approach can lead to high enantiomeric excess (ee) of the desired stereoisomer.

Q4: What are the key intermediates in the Robinson annulation pathway to this compound esters?

A4: The key intermediates in the Robinson annulation are the Michael adduct, which is a 1,5-dicarbonyl compound formed from the conjugate addition of an enolate to an α,β-unsaturated ketone, and the subsequent cyclic aldol addition product (a β-hydroxy ketone) before it undergoes dehydration to form the final α,β-unsaturated cyclic ketone.[1][2][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Robinson Annulation 1. Incomplete Michael Addition: The initial conjugate addition may be slow or reversible.- Increase reaction time or temperature. - Use a stronger base to favor enolate formation. - Ensure anhydrous conditions as water can inhibit the reaction.
2. Polymerization of the Michael Acceptor: α,β-unsaturated ketones can polymerize under basic conditions.- Add the Michael acceptor slowly to the reaction mixture. - Maintain a low reaction temperature.
3. Unfavorable Aldol Condensation Equilibrium: The intramolecular cyclization may not be favored.- Use a stronger base or higher temperature to drive the condensation. - If possible, remove the water formed during the condensation (e.g., using a Dean-Stark trap).
Formation of Side Products 1. Self-condensation of the Ketone: The starting ketone can undergo self-aldol condensation.- Use a less sterically hindered base. - Add the Michael acceptor before the ketone is fully converted to the enolate.
2. Multiple Enolization Sites: If the starting ketone is unsymmetrical, enolization can occur at different positions, leading to regioisomers.- Use a kinetically controlled deprotonation (e.g., LDA at low temperature) to favor the less substituted enolate. - Choose a starting ketone that is symmetrical or has only one possible enolization site.
Low or No Enantioselectivity (in Asymmetric Synthesis) 1. Ineffective Chiral Catalyst: The chosen organocatalyst may not be suitable for the specific substrates.- Screen a variety of chiral catalysts (e.g., different proline derivatives, cinchona alkaloids). - Optimize the catalyst loading.
2. Racemization: The product may be racemizing under the reaction conditions.- Lower the reaction temperature. - Reduce the reaction time. - Use a milder base or acid.
Incomplete Esterification 1. Equilibrium Limitation: The Fischer esterification is a reversible reaction.- Use a large excess of the alcohol. - Remove water as it is formed using a Dean-Stark trap.[4]
2. Inactive Catalyst: The acid catalyst may be deactivated.- Use a fresh batch of catalyst. - Increase the catalyst loading.

Catalyst Performance Data

The selection of an appropriate catalyst is critical for the efficient synthesis of this compound esters. The following tables summarize quantitative data for different catalytic systems.

Table 1: Catalyst Performance in the Synthesis of Ethyl 3-oxocyclohexanecarboxylate via Michael Addition-Cyclization

Catalyst/ReagentStarting MaterialsReaction TimeOverall YieldPurity (by GC-MS)Reference
Sodium EthoxideEthyl acetoacetate (B1235776), Acrylonitrile (B1666552)6 - 8 hours82%98%[3]

Table 2: Catalyst Performance for the Fischer Esterification of this compound

CatalystAlcoholReaction TimeYieldReference
p-Toluenesulfonic acidEthanol (B145695)OvernightNot specified, but a standard procedure[4][5]
Sulfuric AcidEthanolNot specifiedNot specified, but a standard procedure[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-oxocyclohexanecarboxylate via Michael Addition-Cyclization[3]

This protocol involves a two-step sequence: a Michael addition of ethyl acetoacetate to acrylonitrile, followed by hydrolysis and intramolecular cyclization.

Step 1: Michael Addition

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide (6.8 g, 0.1 mol) in absolute ethanol (100 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise to the cooled solution over 30 minutes.

  • After the addition is complete, add acrylonitrile (5.3 g, 0.1 mol) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Neutralize the reaction mixture with dilute hydrochloric acid and extract with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Michael adduct.

Step 2: Hydrolysis and Cyclization

  • To the crude Michael adduct, add a solution of concentrated sulfuric acid in ethanol.

  • Reflux the mixture for 2-3 hours to facilitate hydrolysis of the nitrile and subsequent intramolecular cyclization.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by vacuum distillation to obtain ethyl 3-oxocyclohexanecarboxylate.

Protocol 2: Synthesis of Ethyl 3-oxocyclohexanecarboxylate via Fischer Esterification[4][5]

This protocol describes the esterification of this compound.

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (e.g., 10.0 g, 0.07 mol).

  • Add a 5-fold molar excess of absolute ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.2 g).

  • Add toluene (B28343) as an azeotropic solvent to facilitate the removal of water.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis & Cyclization start Dissolve NaOEt in EtOH cool Cool to 0-5 °C start->cool add_eaa Add Ethyl Acetoacetate cool->add_eaa add_acn Add Acrylonitrile add_eaa->add_acn stir Stir at RT add_acn->stir neutralize_extract Neutralize & Extract stir->neutralize_extract dry_concentrate Dry & Concentrate neutralize_extract->dry_concentrate adduct Crude Michael Adduct dry_concentrate->adduct add_acid Add H₂SO₄ in EtOH adduct->add_acid Proceed to Step 2 reflux Reflux add_acid->reflux neutralize_extract2 Neutralize & Extract reflux->neutralize_extract2 purify Vacuum Distillation neutralize_extract2->purify product Ethyl 3-oxocyclohexanecarboxylate purify->product

Caption: Experimental workflow for the synthesis of ethyl 3-oxocyclohexanecarboxylate via Michael addition-cyclization.

Robinson_Annulation_Mechanism cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation enolate Enolate Formation (Base Catalyst) nucleophilic_attack Nucleophilic Attack enolate->nucleophilic_attack attacks michael_acceptor α,β-Unsaturated Ketone michael_acceptor->nucleophilic_attack michael_adduct 1,5-Dicarbonyl Intermediate (Michael Adduct) nucleophilic_attack->michael_adduct enolate2 Enolate Formation michael_adduct->enolate2 Proceeds to Aldol cyclization Intramolecular Cyclization enolate2->cyclization aldol_product Cyclic β-Hydroxy Ketone cyclization->aldol_product dehydration Dehydration aldol_product->dehydration final_product α,β-Unsaturated Cyclic Ketone dehydration->final_product

Caption: Logical relationship of the Robinson annulation mechanism.

References

Technical Support Center: Work-up Procedures for Reactions Involving 3-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for common work-up procedures in reactions involving 3-Oxocyclohexanecarboxylic acid.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing effective work-up and purification protocols.

PropertyValueSource
Molecular FormulaC₇H₁₀O₃[1][2][3]
Molecular Weight142.15 g/mol [1]
Predicted pKa~4.67 ± 0.20 (for the related 3-Cyclohexenecarboxylic acid)[4]
AppearanceNot specified, likely a solid

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may be encountered during the work-up of reactions with this compound.

Acid-Base Extraction

Q1: I am having trouble extracting my this compound product from the organic layer. What should I do?

A1: This is a common issue when the product has some solubility in the organic layer even in its salt form. Here's a systematic approach to troubleshoot this:

  • Ensure Complete Deprotonation: The carboxylic acid must be converted to its carboxylate salt to become water-soluble.

    • pH Adjustment: Use a sufficiently strong base to raise the pH of the aqueous layer to at least 2 pH units above the predicted pKa of ~4.7. A pH of 7-8 is a good starting point. Saturated sodium bicarbonate (NaHCO₃) solution (pH ~8.5) is often a good choice as it is a weak enough base to avoid side reactions with other functional groups.[6] For more stubborn cases, a dilute solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) can be used, but be cautious of potential side reactions.

    • Sufficient Base: Use an adequate volume of the basic solution to ensure all the carboxylic acid is deprotonated.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous base rather than a single extraction with a large volume. This is more efficient at partitioning the carboxylate salt into the aqueous layer.

  • "Salting Out": If the carboxylate salt has some solubility in the organic layer, you can add sodium chloride (NaCl) to the aqueous layer to create a brine solution. This increases the polarity of the aqueous layer and can decrease the solubility of organic compounds in it, driving more of the carboxylate into the aqueous phase.

Q2: An emulsion has formed during my extraction. How can I break it?

A2: Emulsions are a common problem, especially when dealing with complex reaction mixtures. Here are several techniques to try:

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.

  • Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Small Amount of Different Solvent: Adding a small amount of a different organic solvent (e.g., a few drops of methanol (B129727) if you are using dichloromethane) can sometimes disrupt the emulsion.

  • Gentle Swirling: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.

Q3: After acidifying the aqueous layer to retrieve my product, it oiled out instead of precipitating as a solid. What should I do?

A3: "Oiling out" occurs when the protonated carboxylic acid is a liquid or has a low melting point and is not soluble in the acidic aqueous solution.

  • Back-Extraction: Extract the "oiled out" product back into a fresh portion of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). You can then dry the organic layer, and remove the solvent under reduced pressure to isolate your product.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the oil with a glass rod. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the oil to induce crystallization.

    • Cooling: Cool the solution in an ice bath to promote crystallization.

Crystallization and Purification

Q4: I am having difficulty crystallizing my this compound derivative. What solvents should I try?

A4: The choice of solvent is critical for successful crystallization. Since specific solubility data is limited, a systematic approach to solvent screening is recommended.

  • General Principles: A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Solvent Screening:

    • Start with common solvents of varying polarities. Good starting points for a keto acid could be:

      • Polar protic: Water, ethanol, isopropanol

      • Polar aprotic: Acetone, ethyl acetate

      • Nonpolar: Toluene, hexanes (often used as an anti-solvent)

    • Test small amounts of your crude product in different solvents.

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be used. Dissolve your compound in a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common mixed solvent systems include ethyl acetate/hexanes, and acetone/water.

Q5: My crystallized product is still impure. What are the next steps?

A5: If a single crystallization does not provide the desired purity, consider the following:

  • Recrystallization: Perform a second crystallization using the same or a different solvent system.

  • Column Chromatography: If impurities are persistent, column chromatography is a powerful purification technique. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent will depend on the polarity of your product and the impurities. For acidic compounds, it is sometimes necessary to add a small amount of acetic or formic acid to the eluent to prevent streaking on the column.

  • Activated Carbon Treatment: If the impurity is a colored compound, you can try treating a solution of your crude product with a small amount of activated carbon before crystallization. The carbon can adsorb colored impurities, which are then removed by filtration. Use activated carbon sparingly, as it can also adsorb your desired product.[7]

Specific Reaction Work-up Issues

Q6: How do I remove triphenylphosphine (B44618) oxide (TPPO) after a Wittig reaction?

A6: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct of Wittig reactions.[8][9][10]

  • Crystallization: TPPO is often crystalline and may precipitate from the reaction mixture upon cooling or concentration. Filtration can then be used to remove it.

  • Silica Gel Plug: If the product is significantly less polar than TPPO, a quick filtration through a short plug of silica gel can be effective.[8][9][10] Elute with a relatively nonpolar solvent or solvent mixture (e.g., hexanes/ethyl acetate) to wash your product through while retaining the more polar TPPO on the silica.

  • Precipitation with ZnCl₂: Addition of zinc chloride (ZnCl₂) to a solution of the crude product in a polar organic solvent can precipitate a TPPO-ZnCl₂ complex, which can then be removed by filtration.[9]

Q7: The work-up of my amide coupling reaction using DCC or EDC is messy. How can I remove the urea (B33335) byproduct?

A7: Dicyclohexylurea (DCU) from DCC and the urea from EDC are common byproducts that can complicate purification.

  • Filtration (for DCU): DCU is often insoluble in many organic solvents (like dichloromethane (B109758) or diethyl ether). After the reaction is complete, the DCU can often be removed by filtration.

  • Aqueous Wash (for EDC byproduct): The urea byproduct from EDC is generally water-soluble and can be removed by performing an aqueous work-up. Washing the organic layer with dilute acid (e.g., 1M HCl) and then with water should remove the urea byproduct and any remaining unreacted amine.

Experimental Protocols

General Acid-Base Extraction Protocol for this compound

This protocol is a general guideline and may require optimization based on the specific reaction mixture.

  • Dilute the Reaction Mixture: After the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Water Wash: Transfer the diluted mixture to a separatory funnel and wash with water to remove any water-soluble impurities.

  • Basic Extraction:

    • Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

    • Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

    • Allow the layers to separate and drain the aqueous (bottom) layer into a clean flask.

    • Repeat the basic extraction two more times.

  • Combine and Wash Aqueous Layers: Combine the aqueous extracts and wash with a small portion of the organic solvent to remove any dissolved organic impurities.

  • Acidification:

    • Cool the combined aqueous layer in an ice bath.

    • Slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2-3), as confirmed with pH paper.

  • Isolation of Product:

    • If a precipitate forms: Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • If the product oils out: Extract the product into a fresh portion of an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Diagrams

General Workflow for Acid-Base Extraction

G start Reaction Mixture in Organic Solvent wash_base Wash with aq. Base (e.g., NaHCO3) start->wash_base separate1 Separate Layers wash_base->separate1 organic_layer Organic Layer (Impurities) separate1->organic_layer aqueous_layer Aqueous Layer (Carboxylate Salt) separate1->aqueous_layer acidify Acidify with aq. Acid (e.g., HCl) aqueous_layer->acidify isolate Isolate Product (Precipitation or Back-Extraction) acidify->isolate product Pure this compound Derivative isolate->product

Caption: Workflow for the purification of this compound via acid-base extraction.

Troubleshooting Logic for Emulsion Formation

G emulsion Emulsion Forms During Extraction patience Let it Stand emulsion->patience brine Add Brine (sat. NaCl) patience->brine If not separated separated Layers Separated patience->separated If separated swirl Gentle Swirling brine->swirl If not separated brine->separated If separated filter Filter through Celite swirl->filter If not separated swirl->separated If separated filter->separated If separated

Caption: A stepwise guide to resolving emulsions encountered during liquid-liquid extractions.

References

Stability issues and proper storage of 3-Oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and proper storage of 3-Oxocyclohexanecarboxylic acid. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a beta-keto acid, a class of organic compounds containing a ketone group at the beta-position relative to a carboxylic acid. This structural feature makes it susceptible to chemical degradation, primarily through decarboxylation, especially when heated.[1][2] This inherent instability can lead to a decrease in purity and potency over time if not stored and handled correctly.

Q2: What is the main degradation pathway for this compound?

The principal degradation pathway for this compound, as a beta-keto acid, is decarboxylation.[1][2][3] This reaction is often accelerated by heat and involves the loss of the carboxylic acid group as carbon dioxide (CO2), resulting in the formation of cyclohexanone. The mechanism proceeds through a cyclic transition state.[1][3][4]

Q3: How does storage temperature affect the stability of this compound?

Storage temperature is a critical factor in maintaining the integrity of beta-keto acids.[2] Storing the compound at elevated temperatures will accelerate the rate of decarboxylation. For long-term stability, it is highly recommended to store this compound at low temperatures, such as -20°C or below.[5][6] Some sources suggest that crystalline beta-keto acids can be stored at -15°C for extended periods without decomposition.[5]

Q4: What are the ideal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8] Protection from moisture is important as some beta-keto acids are hygroscopic.[5] For extended storage, refrigeration at 2-8°C or freezing at -20°C is recommended.

Q5: How should I store solutions of this compound?

Solutions of this compound, particularly in protic solvents, may be less stable than the solid form. The stability in solution is pH-dependent.[2] To minimize degradation, it is advisable to prepare solutions fresh before use. If short-term storage is necessary, keep the solution at 2-8°C. For longer-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Q6: Are there any chemical incompatibilities I should be aware of?

Yes, this compound may be incompatible with strong oxidizing agents.[7] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low assay or purity of the compound upon receipt or after storage. Degradation due to improper storage conditions (e.g., high temperature).Always store the compound at the recommended low temperature (-20°C for long-term). Ensure the container is tightly sealed and protected from moisture.
Inconsistent or non-reproducible experimental results. Partial degradation of the starting material.Use a fresh, unopened container of the acid or re-analyze the purity of your current stock before use. Prepare solutions fresh for each experiment.
Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). The presence of cyclohexanone, the decarboxylation product.Confirm the identity of the impurity by running a standard of cyclohexanone. If confirmed, this indicates degradation of the acid.
Difficulty in dissolving the solid compound. The compound may be hygroscopic and have absorbed moisture.Store in a desiccator. If moisture absorption is suspected, dry the compound under vacuum before use, provided it does not promote thermal degradation.

Storage Condition Summary

Condition Solid Form Solution Form
Short-Term (Days to Weeks) 2-8°C, in a dry, dark place.2-8°C, protected from light. Prepare fresh if possible.
Long-Term (Months to Years) -20°C or below, in a tightly sealed container under inert gas if possible.[5]Aliquot and store at -80°C to avoid freeze-thaw cycles.[2][6]

Visualizing Stability and Degradation

Degradation_Pathway

Caption: Potential degradation pathway of this compound.

Troubleshooting_Workflow

Caption: Workflow for troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: General Stability Assessment via Forced Degradation

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[9][10][11][12]

Objective: To identify potential degradation products and determine the intrinsic stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to the initial concentration with the solvent.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for a specified time.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to the initial concentration.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light, for a specified time.

    • At each time point, withdraw an aliquot for analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at a controlled temperature (e.g., 60°C).

    • At specified time points, dissolve a sample of the solid to the stock solution concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples at specified time points.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., reversed-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).[13][14][15]

    • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.

Data Interpretation:

  • Calculate the percentage of degradation for each condition.

  • Characterize the major degradation products if possible (e.g., by mass spectrometry).

  • The results will provide insight into the degradation pathways and the stability of the molecule under different stress conditions.

References

Validation & Comparative

A Comparative Guide to the Purity Assessment of 3-Oxocyclohexanecarboxylic Acid via ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the rigorous confirmation of a molecule's identity and purity is paramount. For 3-Oxocyclohexanecarboxylic acid, a versatile building block in organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool. This guide provides an in-depth comparison of ¹H and ¹³C NMR analysis for purity assessment against other common chromatographic techniques, supported by detailed experimental protocols and data interpretation.

¹H and ¹³C NMR Spectroscopy: A Primary Method for Structural Confirmation and Purity

Nuclear Magnetic Resonance spectroscopy provides a detailed fingerprint of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are invaluable. ¹H NMR offers information on the number of different types of protons and their neighboring environments, while ¹³C NMR provides a count of unique carbon atoms.

Expected NMR Data for this compound

The interpretation of the NMR spectra relies on predicting the chemical shifts for the protons and carbons in the molecule. Based on the structure of this compound, the following are the anticipated chemical shift ranges.

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (ppm)
-COOH9.0 - 13.0 (broad singlet)
CH-COOH2.5 - 3.0 (multiplet)
-CH₂-C=O2.2 - 2.6 (multiplet)
-CH₂-CH₂-C=O1.8 - 2.2 (multiplet)
-CH₂-CH-COOH1.8 - 2.2 (multiplet)
-CH₂-CH₂-CH-1.5 - 1.9 (multiplet)

Note: These are predicted ranges and actual values can vary based on solvent and concentration.

A key aspect of purity assessment is the identification of signals that do not correspond to the main compound. A common impurity could be the precursor from a synthetic route, such as Ethyl 3-oxocyclohexanecarboxylate, which would show characteristic signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm in ¹H NMR).[1]

Comparative Purity Analysis

While NMR is excellent for structural elucidation, other methods are often used in conjunction to provide a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful alternatives.

Method Principle Strengths Limitations
¹H and ¹³C NMR Nuclear spin alignment in a magnetic field.Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity compared to other methods, complex spectra can be difficult to interpret.
HPLC-UV Differential partitioning between a mobile and stationary phase.High sensitivity and resolution, excellent for quantifying known impurities with reference standards.Requires a chromophore for UV detection, cannot identify unknown impurities.
LC-MS Separation by HPLC followed by mass-to-charge ratio detection.High sensitivity and selectivity, can identify unknown impurities by their mass.More complex and expensive instrumentation, quantification can be challenging without standards.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation and purity assessment of this compound.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard with a known chemical shift (e.g., Tetramethylsilane - TMS at 0 ppm).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 14 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 (signal-to-noise dependent).

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds.

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

Workflow and Data Interpretation

The process of NMR-based purity assessment follows a logical workflow, from sample preparation to final purity determination. The presence of any impurity will manifest as extra peaks in the spectra.

NMR Purity Assessment Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion prep Weigh Sample & Standard dissolve Dissolve in Deuterated Solvent prep->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process assign Assign Signals to Structure process->assign integrate Integrate Signals assign->integrate impurity_check Identify Impurity Peaks integrate->impurity_check quantify Quantify Purity impurity_check->quantify

Caption: Workflow for purity assessment using NMR.

The decision-making process for purity determination is based on the comparison of the acquired spectrum with the expected signals for the pure compound.

Purity Determination Logic start Analyze NMR Spectrum check_peaks Are all observed peaks assigned to the target molecule? start->check_peaks pure Sample is of high purity. check_peaks->pure Yes impure Impurity detected. check_peaks->impure No identify Identify and quantify impurity. impure->identify

Caption: Logical flow for purity determination.

References

Unveiling Molecular Fingerprints: An FT-IR Comparison for the Identification of 3-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of functional groups within a molecule is a critical step in characterizing and ensuring the quality of pharmaceutical compounds. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a powerful and accessible analytical technique for this purpose. This guide provides a comparative analysis of the FT-IR spectrum of 3-Oxocyclohexanecarboxylic acid against related structures, offering a clear pathway for its unambiguous identification.

This compound, a molecule incorporating both a ketone and a carboxylic acid functional group, presents a unique infrared spectral signature. By understanding the characteristic absorption frequencies of these groups and comparing them to molecules containing each group in isolation, we can confidently assign the key features of its FT-IR spectrum. This guide will delve into the experimental data for this compound and compare it with cyclohexanone (B45756) (containing only the ketone) and cyclohexanecarboxylic acid (containing only the carboxylic acid).

Comparative Analysis of FT-IR Spectral Data

The FT-IR spectrum of this compound is distinguished by the simultaneous presence of absorption bands characteristic of both a carboxylic acid and a ketone. The following table summarizes the key vibrational frequencies observed for this compound and its comparator molecules.

Functional Group Vibration This compound (cm⁻¹) Cyclohexanecarboxylic Acid (cm⁻¹) Cyclohexanone (cm⁻¹)
O-H Stretch (Carboxylic Acid)~3300-2500 (very broad)~3300-2500 (very broad)N/A
C-H Stretch (sp³)~2950-2850~2950-2850~2950-2850
C=O Stretch (Ketone)~1715N/A~1715
C=O Stretch (Carboxylic Acid)~1710~1700N/A
C-O Stretch (Carboxylic Acid)~1300-1200~1300-1200N/A
O-H Bend (Carboxylic Acid)~1420 and ~920~1420 and ~920N/A

Note: The exact peak positions can vary slightly based on the sample preparation and instrument.

The data clearly illustrates that this compound exhibits the characteristic very broad O-H stretching band of a hydrogen-bonded carboxylic acid, spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1][2][3] This feature is also prominent in the spectrum of cyclohexanecarboxylic acid but absent in cyclohexanone.

Crucially, the carbonyl (C=O) stretching region of this compound shows a strong absorption band around 1710-1715 cm⁻¹. This band is a composite of the C=O stretching vibrations from both the ketone and the carboxylic acid moieties.[2] In comparison, cyclohexanone displays its characteristic ketone C=O stretch at approximately 1715 cm⁻¹, while cyclohexanecarboxylic acid shows its carboxylic acid C=O stretch around 1700 cm⁻¹. The overlap of these two absorptions in this compound results in a particularly intense and slightly broadened carbonyl peak.

Furthermore, the presence of the carboxylic acid is confirmed by the C-O stretching vibration, typically found in the 1300-1200 cm⁻¹ region, and the characteristic broad O-H bending vibrations.[1]

Experimental Workflow for FT-IR Analysis

The following diagram outlines the typical workflow for identifying the functional groups in a solid organic compound like this compound using FT-IR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Data Interpretation Sample Solid Sample (this compound) Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press FTIR Acquire Spectrum Press->FTIR Identify Identify Characteristic Peaks (O-H, C=O, C-O) FTIR->Identify Compare Compare with Reference Spectra (Cyclohexanone, Cyclohexanecarboxylic acid) Identify->Compare Conclude Confirm Functional Groups Compare->Conclude

FT-IR analysis workflow for a solid sample.

Detailed Experimental Protocol

Objective: To acquire an FT-IR spectrum of this compound to identify its characteristic functional groups.

Materials:

  • This compound

  • Potassium bromide (KBr), FT-IR grade, dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Take approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.

    • Grind the two solids together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

    • Carefully remove the KBr pellet from the die.

  • Background Spectrum:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as instrumental artifacts.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.

    • Acquire the FT-IR spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are often co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum (e.g., baseline correction, smoothing if necessary).

    • Identify the wavenumbers of the major absorption peaks.

    • Assign the observed peaks to the corresponding functional group vibrations (O-H stretch, C-H stretch, C=O stretch, C-O stretch, O-H bend) by comparing the peak positions to known correlation charts and the reference spectra of cyclohexanecarboxylic acid and cyclohexanone.

Conclusion

FT-IR spectroscopy provides a rapid and definitive method for the identification of the key functional groups in this compound. The presence of a very broad O-H stretch, a strong, composite C=O stretch, and characteristic C-O and O-H bending vibrations serve as a unique spectral fingerprint for this molecule. By comparing its spectrum to those of simpler, related molecules, researchers can confidently confirm the presence of both the carboxylic acid and ketone functionalities, ensuring the identity and purity of the compound for its intended application in research and development.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for 3-Oxocyclohexanecarboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of compounds like 3-Oxocyclohexanecarboxylic acid is a critical step. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for this purpose. This guide provides a comparative overview of potential HPLC-based methods and other relevant analytical techniques that can be adapted for the quantitative analysis of this compound, supported by experimental data from analogous compounds.

Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide presents established methodologies for similar short-chain and cyclic carboxylic acids. These methods provide a strong foundation for developing a robust and reliable quantitative assay for the target analyte.

Comparison of Analytical Approaches

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and accessibility. While reversed-phase HPLC with UV detection is a common starting point, other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography (GC) offer distinct advantages.

Table 1: Comparison of Potential Analytical Methods for this compound Quantification

MethodPrincipleTypical Stationary PhaseMobile Phase/Carrier GasDetectionAdvantagesPotential Challenges for this compound
Reversed-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicity.[1]C18, C8[1]Acetonitrile (B52724)/Methanol and acidic aqueous buffer (e.g., phosphate (B84403), formate)UV (low wavelength, e.g., 200-210 nm)[2]Widely available, robust, cost-effective.Poor retention of polar analytes, potential for low UV absorbance.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-based detection.[3][4]C18, Mixed-modeAcetonitrile/Methanol and volatile acidic buffer (e.g., formic acid)Mass Spectrometry (MS)High sensitivity and selectivity, structural information.[4][5]Higher cost and complexity, potential for matrix effects.[4]
Gas Chromatography (GC) Partitioning based on volatility in a gaseous mobile phase.Polar phases (e.g., polyethylene (B3416737) glycols)[6]Inert gas (e.g., Helium, Nitrogen)Flame Ionization Detector (FID), Mass Spectrometry (MS)High resolution for volatile compounds.Requires derivatization for non-volatile carboxylic acids, which adds complexity.[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols that can be adapted for the analysis of this compound.

Protocol 1: Reversed-Phase HPLC with UV Detection

This method is a good starting point due to its simplicity and accessibility. The key is to achieve sufficient retention for the polar analyte.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with a mixture of a suitable organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 2.5 with phosphoric acid). The organic-to-aqueous ratio will need to be optimized to achieve adequate retention.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase. If analyzing from a complex matrix, solid-phase extraction (SPE) or liquid-liquid extraction may be necessary.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS method is recommended.

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution may be necessary.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of Solvent B, and gradually increase to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: An electrospray ionization (ESI) source is typically used for polar molecules.[4] Negative ionization mode is often preferred for carboxylic acids.

  • Detection: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

  • Sample Preparation: Similar to the HPLC-UV method, but ensure all solvents and reagents are LC-MS grade.

Protocol 3: Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization

If high resolution of potential isomers is required and the analyte can be made volatile, GC is a powerful option.

  • Derivatization: Carboxylic acids are typically derivatized to their more volatile ester forms (e.g., methyl or silyl (B83357) esters) prior to GC analysis.[6][7] A common method is to use a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC System: A gas chromatograph equipped with a split/splitless injector and an FID.

  • Column: A polar capillary column (e.g., a polyethylene glycol-based phase).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature and ramp up to elute the derivatized analyte.

  • Injector and Detector Temperature: Typically set at 250 °C.

  • Sample Preparation: The sample is dried and then derivatized according to the chosen derivatization protocol.

Method Validation and Performance

A crucial aspect of quantitative analysis is method validation to ensure the results are accurate and reliable.[8][9] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]

Table 2: Typical Performance Characteristics for Carboxylic Acid Analysis

ParameterRP-HPLC-UVLC-MSGC-FID (after derivatization)
Linearity (R²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98-102%95-105%97-103%
Precision (% RSD) < 2%< 5%< 3%
LOD µg/mL rangeng/mL to pg/mL rangeng/mL range
LOQ µg/mL rangeng/mL to pg/mL rangeng/mL range

Note: These are typical values and will vary depending on the specific analyte, matrix, and instrumentation.

Visualizing the Workflow

A systematic approach is essential for developing and validating an analytical method. The following diagram illustrates a general workflow for the quantitative analysis of this compound using HPLC.

HPLC_Method_Development_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_data Data Analysis & Reporting Sample Sample Collection Extraction Extraction/Cleanup (SPE, LLE) Sample->Extraction Derivatization Derivatization (for GC) Extraction->Derivatization MethodDev Method Development (Column, Mobile Phase, etc.) Extraction->MethodDev Derivatization->MethodDev Injection Sample Injection MethodDev->Injection Linearity Linearity & Range MethodDev->Linearity Accuracy Accuracy MethodDev->Accuracy Precision Precision MethodDev->Precision Specificity Specificity MethodDev->Specificity LOD_LOQ LOD & LOQ MethodDev->LOD_LOQ Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Report Report Generation Integration->Report Integration->Report

Caption: Generalized workflow for the quantitative analysis of this compound.

Conclusion

References

Mass Spectrometry Analysis: A Comparative Guide to 3-Oxocyclohexanecarboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 3-Oxocyclohexanecarboxylic acid and a structurally related alternative, Cyclohexanecarboxylic acid. The inclusion of experimental data for the alternative compound offers a valuable reference for interpreting the predicted fragmentation of the target analyte. This document outlines key mass spectral data, detailed experimental protocols for analysis, and a visual representation of the predicted fragmentation pathway.

Data Presentation: Comparison of Mass Spectrometry Fragments

The following table summarizes the predicted mass-to-charge (m/z) ratios of the parent ion and key fragments for this compound, alongside experimental data for Cyclohexanecarboxylic acid. The predicted fragmentation for this compound is based on established principles of mass spectrometry for cyclic ketones and carboxylic acids.

FeatureThis compound (Predicted)Cyclohexanecarboxylic Acid (Experimental)[1]
Molecular Formula C₇H₁₀O₃C₇H₁₂O₂
Molecular Weight 142.15 g/mol 128.17 g/mol
Parent Ion [M]⁺ 142128
[M-OH]⁺ 125111
[M-H₂O]⁺ 124110
[M-COOH]⁺ 9783
[M-CO₂]⁺ 9884
Base Peak 8383
Other Key Fragments 114 ([M-CO]⁺), 96 ([M-H₂O-CO]⁺), 69, 5555, 41

Experimental Protocols

This section details a generalized protocol for the analysis of this compound and similar small organic acids using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte (e.g., this compound) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (from biological matrices): For complex samples like plasma or tissue homogenates, a protein precipitation or liquid-liquid extraction is recommended.

    • Protein Precipitation: To 100 µL of sample, add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for analysis.

    • Liquid-Liquid Extraction: To 100 µL of sample, add a suitable internal standard and 500 µL of an appropriate organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the layers. The organic layer is then collected and evaporated to dryness under a gentle stream of nitrogen before being reconstituted in the mobile phase.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a common choice for separating small organic acids.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically preferred for carboxylic acids.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow Rates: Desolvation gas (e.g., nitrogen) at 800 L/hr, cone gas at 50 L/hr.

    • Data Acquisition: Full scan mode (e.g., m/z 50-300) for initial analysis and identification of the parent ion. Product ion scan (tandem MS) of the parent ion to identify characteristic fragments. For quantification, Multiple Reaction Monitoring (MRM) mode should be used, monitoring specific transitions from the parent ion to a major fragment ion.

Mandatory Visualization

The following diagram illustrates the predicted fragmentation pathway for this compound.

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 142 F1 [M-OH]⁺ m/z = 125 M->F1 -OH F2 [M-H₂O]⁺˙ m/z = 124 M->F2 -H₂O F3 [M-CO]⁺˙ m/z = 114 M->F3 -CO F4 [M-COOH]⁺ m/z = 97 M->F4 -COOH F5 [M-CO₂]⁺˙ m/z = 98 M->F5 -CO₂ F6 [C₆H₉O]⁺ m/z = 97 F2->F6 -CO F7 [C₅H₇O]⁺ m/z = 83 F4->F7 -CH₂ F8 [C₄H₅]⁺ m/z = 55 F7->F8 -CO

Caption: Predicted Fragmentation Pathway of this compound.

References

A Comparative Analysis of the Reactivity of 3-Oxocyclohexanecarboxylic Acid and 4-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-Oxocyclohexanecarboxylic acid and 4-Oxocyclohexanecarboxylic acid. These two isomers, while structurally similar, exhibit notable differences in their chemical behavior due to the relative positioning of the ketone and carboxylic acid functional groups. Understanding these differences is crucial for their application in organic synthesis and drug development, where precise control of reactivity is paramount.

Executive Summary

The position of the electron-withdrawing ketone group relative to the carboxylic acid group significantly influences the acidity, the susceptibility of the carbonyl carbon to nucleophilic attack, and the propensity for enolization. In this compound, the closer proximity of the ketone group (a β-keto acid) results in a greater inductive effect, leading to increased acidity and a more electrophilic carboxylic acid carbon compared to the 4-oxo isomer (a γ-keto acid). Conversely, the α-protons to the ketone in the 3-oxo isomer are more acidic and readily form an enolate, influencing its reactivity in base-catalyzed reactions. This guide presents a comparative analysis of these reactivity aspects, supported by theoretical principles and representative experimental protocols.

Physicochemical Properties

PropertyThis compound4-Oxocyclohexanecarboxylic Acid
Molecular Formula C₇H₁₀O₃C₇H₁₀O₃
Molecular Weight 142.15 g/mol 142.15 g/mol
Predicted pKa No data available4.43 ± 0.20[1][2]

The inductive electron-withdrawing effect of the ketone group is expected to be more pronounced in the 3-isomer due to its closer proximity to the carboxylic acid. This would lead to a lower pKa for this compound compared to the 4-isomer, making it a stronger acid.

Comparative Reactivity Analysis

The distinct electronic environments of the two isomers lead to differences in their reactivity in several key chemical transformations.

Susceptibility to Nucleophilic Attack at the Carboxylic Acid

The carbonyl carbon of the carboxylic acid is an electrophilic center susceptible to nucleophilic attack. The rate of this attack is influenced by the electron density at this carbon.

  • This compound: The ketone at the β-position exerts a significant electron-withdrawing inductive effect, making the carboxylic acid's carbonyl carbon more electrophilic and thus more reactive towards nucleophiles.

  • 4-Oxocyclohexanecarboxylic Acid: The ketone at the γ-position has a weaker inductive effect on the carboxylic acid group due to the greater distance. Consequently, the carbonyl carbon is less electrophilic compared to the 3-isomer.

This difference in reactivity is particularly relevant in reactions such as esterification.

Enolization and Reactivity at the α-Carbon to the Ketone

The acidity of the α-protons to the ketone group determines the ease of enolate formation, which is a key intermediate in many reactions.

  • This compound: The α-protons are flanked by two electron-withdrawing groups (the ketone and the carboxylic acid), significantly increasing their acidity and facilitating enolate formation. This makes the 3-isomer more reactive in reactions proceeding through an enolate intermediate, such as α-halogenation.

  • 4-Oxocyclohexanecarboxylic Acid: The α-protons to the ketone are less acidic as they are only influenced by the ketone group.

Susceptibility of the Ketone to Nucleophilic Attack

The reactivity of the ketone's carbonyl group towards nucleophiles is also influenced by the electronic environment.

  • This compound: The electron-withdrawing carboxylic acid group can slightly increase the electrophilicity of the ketone's carbonyl carbon.

  • 4-Oxocyclohexanecarboxylic Acid: The effect of the distant carboxylic acid group on the ketone's reactivity is minimal.

Experimental Protocols and Data

To illustrate the differences in reactivity, this section provides detailed experimental protocols for key reactions. The quantitative data presented in the tables are hypothetical and intended for comparative illustration due to the lack of direct comparative experimental studies in the public domain.

A. Fischer Esterification

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction rate is a good indicator of the electrophilicity of the carboxylic acid's carbonyl carbon.

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the respective oxocyclohexanecarboxylic acid (10.0 g, 70.3 mmol).

  • Add absolute ethanol (B145695) (50 mL, excess) and concentrated sulfuric acid (0.5 mL, catalyst).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (or after a set time for kinetic comparison), cool the mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by vacuum distillation.

IsomerReaction Time (hours)Yield (%)
This compound 385
4-Oxocyclohexanecarboxylic Acid 575

These hypothetical results illustrate the expected higher reactivity of the 3-isomer.

Fischer_Esterification_Workflow Reactants Oxocyclohexanecarboxylic Acid + Ethanol + H₂SO₄ Reflux Heat to Reflux Reactants->Reflux Workup Neutralization & Extraction Reflux->Workup Purification Vacuum Distillation Workup->Purification Product Ethyl Oxocyclohexanecarboxylate Purification->Product

Fischer Esterification Workflow
B. Reduction of the Ketone with Sodium Borohydride (B1222165)

The reduction of the ketone to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) allows for a comparison of the reactivity of the ketone carbonyl group.

  • Dissolve the respective oxocyclohexanecarboxylic acid (5.0 g, 35.2 mmol) in methanol (B129727) (50 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.33 g, 35.2 mmol) in small portions.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by slowly adding 1 M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the hydroxycyclohexanecarboxylic acid.

IsomerReaction Time (hours)Yield (%)
This compound 292
4-Oxocyclohexanecarboxylic Acid 2.590

The expected difference in reactivity is less pronounced for this reaction compared to reactions at the carboxylic acid site.

Ketone_Reduction_Mechanism Ketone >C=O Alkoxide >CH-O⁻ Ketone->Alkoxide Nucleophilic Attack Hydride H⁻ (from NaBH₄) Alcohol >CH-OH Alkoxide->Alcohol Protonation Protonation H⁺ (from MeOH)

Ketone Reduction Mechanism
C. Alpha-Halogenation of the Ketone (Hell-Volhard-Zelinsky Reaction)

The Hell-Volhard-Zelinsky (HVZ) reaction involves the halogenation of the α-carbon of a carboxylic acid. However, for these keto-acids, the more facile reaction is the halogenation at the α-carbon of the ketone, which proceeds via an enol or enolate intermediate. The rate of this reaction will depend on the ease of enolization.

  • Dissolve the respective oxocyclohexanecarboxylic acid (5.0 g, 35.2 mmol) in glacial acetic acid (30 mL).

  • Add a catalytic amount of red phosphorus (0.1 g).

  • Slowly add bromine (1.8 mL, 35.2 mmol) dropwise at room temperature.

  • Heat the mixture to 60 °C and stir for 4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated product by filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent.

IsomerReaction Time (hours)Yield (%)
This compound 280
4-Oxocyclohexanecarboxylic Acid 665

The significantly faster reaction and higher yield for the 3-isomer are expected due to the higher acidity of the α-protons and greater enol content.

Reactivity_Relationship node_3_oxo 3-Oxo Isomer node_acidity Higher Acidity (pKa) node_3_oxo->node_acidity Stronger Inductive Effect node_enol Easier Enolization node_3_oxo->node_enol Acidic α-Protons node_4_oxo 4-Oxo Isomer node_4_oxo->node_acidity Weaker Inductive Effect node_4_oxo->node_enol Less Acidic α-Protons node_ester Faster Esterification node_acidity->node_ester node_halo Faster α-Halogenation node_enol->node_halo

Reactivity Differences

Conclusion

The subtle change in the position of the ketone group from the 3- to the 4-position in oxocyclohexanecarboxylic acid leads to significant and predictable differences in chemical reactivity. The 3-isomer is generally more reactive at both the carboxylic acid and the α-carbon to the ketone due to pronounced electronic effects. In contrast, the 4-isomer exhibits reactivity that is more characteristic of a simple cyclohexanecarboxylic acid with a remote keto functionality. These distinctions are critical for medicinal chemists and process developers in selecting the appropriate isomer and reaction conditions to achieve desired synthetic outcomes. The provided protocols and comparative data, while illustrative, offer a solid foundation for further experimental investigation and application of these versatile building blocks.

References

A Comparative Guide to the Synthetic Utility of 3-Oxocyclohexanecarboxylic Acid and Other Cyclic Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, cyclic keto acids serve as versatile building blocks for the construction of complex molecular architectures. Their unique combination of a ketone and a carboxylic acid functionality within a cyclic framework allows for a diverse range of chemical transformations. This guide provides an objective comparison of the synthetic utility of 3-oxocyclohexanecarboxylic acid against its cyclopentyl and cyclobutyl analogs, supported by experimental data, detailed protocols, and visual representations of key reaction pathways.

Introduction to Cyclic Keto Acids

Cyclic keto acids are valuable synthons in organic synthesis due to the orthogonal reactivity of their ketone and carboxylic acid functional groups. The ring size significantly influences their reactivity, stereoselectivity, and the types of structures they can efficiently generate. This comparison will focus on the synthetic applications of this compound, 3-oxocyclopentanecarboxylic acid, and 3-oxocyclobutanecarboxylic acid in several key transformations.

Key Synthetic Applications: A Comparative Analysis

The utility of these cyclic keto acids will be compared across four principal areas of synthetic chemistry:

  • Robinson Annulation: A powerful ring-forming reaction to construct six-membered rings.

  • Spirocycle Synthesis: The formation of bicyclic systems with a shared carbon atom.

  • Heterocycle Synthesis (Friedländer Annulation): A classic method for the synthesis of quinolines.

  • Decarboxylation: The removal of a carboxyl group, often to generate a cyclic ketone.

Robinson Annulation

The Robinson annulation is a tandem Michael addition and intramolecular aldol (B89426) condensation that is fundamental in the synthesis of polycyclic compounds, such as steroids.[1] The choice of the cyclic β-keto ester can influence the efficiency of this transformation.

Workflow for Robinson Annulation:

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Keto_Ester Cyclic β-Keto Ester Michael_Adduct 1,5-Diketone Intermediate Keto_Ester->Michael_Adduct Nucleophilic Attack MVK Methyl Vinyl Ketone MVK->Michael_Adduct Base1 Base (e.g., NaOEt) Base1->Keto_Ester Enolate Formation Base2 Base/Heat Aldol_Product Bicyclic β-Hydroxy Ketone Michael_Adduct->Aldol_Product Cyclization Base2->Michael_Adduct Enolate Formation Final_Product α,β-Unsaturated Ketone (e.g., Wieland-Miescher Ketone) Aldol_Product->Final_Product Dehydration

A generalized workflow for the Robinson Annulation reaction.

Comparative Data for Robinson Annulation:

Cyclic Keto EsterMichael AcceptorBaseSolventYield (%)Reference
Ethyl 3-oxocyclohexanecarboxylateMethyl Vinyl KetoneNaOEtEthanol (B145695)~75-85%[2]
Ethyl 3-oxocyclopentanecarboxylateMethyl Vinyl KetoneNaOEtEthanol~70-80%[3]
Ethyl 3-oxocyclobutanecarboxylateMethyl Vinyl Ketonet-BuOKTHFLower yields reported due to side reactions and ring strain[4]

Experimental Protocol: Synthesis of a Wieland-Miescher Ketone Analog

  • Enolate Formation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add ethyl 3-oxocyclohexanecarboxylate (1.0 eq) dropwise. Stir the mixture for 30 minutes.

  • Michael Addition: Add methyl vinyl ketone (1.2 eq) dropwise to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cyclization and Dehydration: Heat the reaction mixture to reflux for 4 hours.

  • Work-up: Cool the reaction mixture, neutralize with dilute HCl, and extract with ethyl acetate (B1210297). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]

Spirocycle Synthesis

Spirocycles are important structural motifs in many natural products and pharmaceuticals. Cyclic keto acids are excellent precursors for the synthesis of spiro-heterocycles and spiro-carbocycles.

Workflow for Spirooxindole Synthesis:

Spirooxindole_Synthesis cluster_reactants Reactants cluster_reaction [3+2] Cycloaddition Keto_Acid Cyclic Keto Acid Azomethine_Ylide Azomethine Ylide Intermediate Spirooxindole Spirooxindole Product Keto_Acid->Spirooxindole Reacts with Isatin (B1672199) Isatin Derivative Isatin->Azomethine_Ylide Amino_Acid Amino Acid (e.g., Proline) Amino_Acid->Azomethine_Ylide Forms Azomethine_Ylide->Spirooxindole

A simplified workflow for the synthesis of spirooxindoles.

Comparative Data for Spirocyclization Reactions:

Cyclic Keto AcidReagent 1Reagent 2CatalystYield (%)Reference
This compoundIsatinSarcosine (B1681465)-~80-90%[5]
3-Oxocyclopentanecarboxylic acidIsatinSarcosine-~85-95%[6]
3-Oxocyclobutanecarboxylic acidIsatinSarcosine-~70-80%[7]

Experimental Protocol: Synthesis of a Spiro[cyclohexane-1,3'-indoline]-2'-one derivative

  • Reaction Setup: A mixture of this compound (1.0 eq), isatin (1.0 eq), and sarcosine (1.1 eq) in methanol (B129727) is stirred at room temperature.

  • Reaction Progression: The reaction is monitored by TLC until the starting materials are consumed (typically 24-48 hours).

  • Work-up: The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired spirooxindole.[5]

Heterocycle Synthesis: Friedländer Annulation

The Friedländer annulation is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline. Cyclic β-keto esters are effective methylene (B1212753) components in this reaction.

Workflow for Friedländer Annulation:

Friedlander_Annulation cluster_reactants Reactants cluster_reaction Condensation & Cyclization Amino_Ketone 2-Aminoaryl Ketone Intermediate Condensation Adduct Amino_Ketone->Intermediate Keto_Ester Cyclic β-Keto Ester Catalyst Acid or Base Catalyst Keto_Ester->Intermediate Catalyst->Intermediate Catalyzes Quinoline Substituted Quinoline Intermediate->Quinoline Cyclodehydration

A general workflow for the Friedländer Annulation.

Comparative Data for Friedländer Annulation:

Cyclic β-Keto Ester2-Aminoaryl KetoneCatalystYield (%)Reference
Ethyl 3-oxocyclohexanecarboxylate2-Aminobenzophenone (B122507)Yb(OTf)₃~85-95%[8]
Ethyl 3-oxocyclopentanecarboxylate2-AminobenzophenoneYb(OTf)₃~80-90%[9]
Ethyl 3-oxocyclobutanecarboxylate2-AminobenzophenoneYb(OTf)₃Moderate yields, may require harsher conditions[10]

Experimental Protocol: Synthesis of a Tetrahydroacridine Derivative

  • Reaction Mixture: A mixture of 2-aminobenzophenone (1.0 eq), ethyl 3-oxocyclohexanecarboxylate (1.2 eq), and ytterbium(III) triflate (0.1 eq) in toluene (B28343) is heated at reflux.

  • Reaction Monitoring: The reaction is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is taken up in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over sodium sulfate, concentrated, and the product is purified by column chromatography.[8]

Decarboxylation

β-Keto acids are prone to decarboxylation upon heating, a reaction that proceeds through a cyclic transition state to yield an enol intermediate, which then tautomerizes to the corresponding ketone.[11] The ease of decarboxylation can be influenced by the ring size.

Mechanism of Decarboxylation:

Decarboxylation cluster_start Starting Material cluster_process Reaction Pathway Keto_Acid β-Keto Acid Heat Heat Transition_State Cyclic Transition State Keto_Acid->Transition_State Heat->Keto_Acid Enol Enol Intermediate Transition_State->Enol CO2 Carbon Dioxide Transition_State->CO2 Ketone Cyclic Ketone Enol->Ketone Tautomerization

The mechanism of thermal decarboxylation of a β-keto acid.

Comparative Data for Decarboxylation:

Cyclic Keto AcidTemperature (°C)Relative RateNotesReference
This compound100-150ModerateReadily decarboxylates to cyclohexanone (B45756).[12]
3-Oxocyclopentanecarboxylic acid80-120FasterLower activation energy due to ring strain relief in the transition state.[13]
3-Oxocyclobutanecarboxylic acid50-100FastestSignificant ring strain promotes decarboxylation.[14]

Experimental Protocol: Decarboxylation of this compound

  • Setup: this compound is placed in a round-bottom flask equipped with a distillation apparatus.

  • Heating: The flask is heated in an oil bath to the desired temperature (e.g., 140 °C).

  • Product Collection: The resulting cyclohexanone is distilled off as it is formed.

  • Purification: The collected distillate can be further purified by fractional distillation if necessary.[12]

Conclusion

This compound is a highly versatile and synthetically useful building block, particularly for the construction of six-membered rings and fused polycyclic systems via the Robinson annulation. While its reactivity is generally robust, comparative analysis reveals that smaller ring analogs, such as 3-oxocyclopentanecarboxylic acid and 3-oxocyclobutanecarboxylic acid, can exhibit enhanced reactivity in certain transformations like decarboxylation, driven by the release of ring strain.

The choice of cyclic keto acid should be guided by the desired target structure and the specific reaction being employed. For the synthesis of cyclohexenone-containing scaffolds, this compound and its derivatives remain the reagents of choice. However, for applications requiring facile decarboxylation or the construction of five-membered spirocyclic systems, the cyclopentyl analog may offer advantages. The cyclobutyl derivative, while highly reactive, may present challenges in terms of stability and side reactions. This guide provides a foundational understanding to aid researchers in the strategic selection of the appropriate cyclic keto acid for their synthetic endeavors.

References

Comparative study of the acidity of different oxocyclohexanecarboxylic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the acidic properties of molecules is paramount. The acidity, quantified by the pKa value, influences a compound's pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative study of the acidity of 2-oxo, 3-oxo, and 4-oxocyclohexanecarboxylic acid isomers, presenting available experimental and predicted data to facilitate informed decisions in research and development.

The position of the electron-withdrawing oxo (keto) group on the cyclohexanecarboxylic acid ring significantly impacts the acidity of the carboxylic acid proton. This effect is primarily due to the inductive effect, where the electronegative oxygen atom of the keto group pulls electron density away from the carboxyl group, stabilizing the resulting carboxylate anion and thus increasing acidity (lower pKa value).

Comparative Acidity Data

IsomerStructurepKa ValueData Type
2-Oxocyclohexanecarboxylic AcidNot explicitly stated in searched literatureExperimental (Keto form)
3-Oxocyclohexanecarboxylic AcidNot found in searched literature-
4-Oxocyclohexanecarboxylic Acid4.43 ± 0.20Predicted

Note: The pKa for the keto form of 2-oxocyclohexanecarboxylic acid is the focus of a detailed study on its keto-enol tautomerism, however, a specific numerical value was not explicitly provided in the abstract. Further analysis of the full study would be required to extract this value.

Influence of Oxo Group Position on Acidity

The inductive effect of the carbonyl group is distance-dependent. Therefore, the closer the oxo group is to the carboxylic acid, the stronger the acid should be (i.e., the lower its pKa). Based on this principle, the expected order of acidity for the isomers is:

2-Oxo > 3-Oxo > 4-Oxo > Cyclohexanecarboxylic acid

Experimental Protocols for pKa Determination

The determination of pKa values is a critical experimental procedure in physical and medicinal chemistry. Several robust methods are employed, with potentiometric titration and NMR spectroscopy being two of the most common.

Potentiometric Titration

This classical method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acid while monitoring the pH.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve known concentration of oxocyclohexanecarboxylic acid isomer in water or a suitable co-solvent. B Calibrate pH meter with standard buffers. A->B C Add standardized strong base titrant in small, precise increments. B->C D Record pH after each addition. C->D E Plot pH versus volume of titrant added to generate a titration curve. D->E F Determine the equivalence point (inflection point of the curve). E->F G The pH at half the equivalence point volume is the pKa. F->G

Figure 1. Workflow for pKa determination by potentiometric titration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for determining pKa values, especially for complex systems like keto-enol tautomers. This method relies on monitoring the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) as a function of pH.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis A Prepare a series of solutions of the oxocyclohexanecarboxylic acid isomer at different, precisely known pH values. B Acquire NMR spectra for each solution. A->B C Identify and assign the chemical shifts of nuclei sensitive to the protonation state of the carboxyl group. B->C D Plot the observed chemical shift versus pH. C->D E Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal binding isotherm. D->E F The inflection point of the fitted curve corresponds to the pKa. E->F

Figure 2. Workflow for pKa determination by NMR spectroscopy.

Logical Relationship between Oxo Group Position and Acidity

The following diagram illustrates the underlying chemical principles governing the acidity of the oxocyclohexanecarboxylic acid isomers.

G cluster_structure Molecular Structure cluster_effect Electronic Effect cluster_acidity Resulting Acidity 2-Oxo 2-Oxo Isomer Inductive_Effect Inductive Effect (-I) of Oxo Group 2-Oxo->Inductive_Effect Strongest 3-Oxo 3-Oxo Isomer 3-Oxo->Inductive_Effect Intermediate 4-Oxo 4-Oxo Isomer 4-Oxo->Inductive_Effect Weakest Distance Distance from Carboxyl Group Inductive_Effect->Distance Acidity_Strength Acid Strength Inductive_Effect->Acidity_Strength pKa pKa Value Acidity_Strength->pKa Inversely Proportional

Figure 3. Relationship between oxo group position and acidity.

References

A Comparative Guide to the Synthesis of 3-Oxocyclohexanecarboxylic Acid: Spectroscopic Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for 3-Oxocyclohexanecarboxylic acid, a valuable building block in organic synthesis. The performance of an established Dieckmann condensation pathway is objectively compared with a Michael addition-based approach. This analysis is supported by detailed experimental protocols and comparative spectroscopic data to validate the identity and purity of the synthesized compound.

Introduction

This compound is a bifunctional molecule incorporating both a ketone and a carboxylic acid, making it a versatile precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and natural products. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and scalability. This guide evaluates two effective methods for its preparation: the classical Dieckmann condensation and a strategic Michael addition followed by cyclization and decarboxylation. The identity and purity of the final product from each route are rigorously confirmed by ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparison of Synthetic Routes

The two synthetic strategies presented here offer distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency.

ParameterMethod 1: Dieckmann CondensationMethod 2: Michael Addition & Cyclization
Starting Materials Diethyl adipate (B1204190)Diethyl malonate, Acrylonitrile (B1666552)
Key Reactions Intramolecular condensation, Hydrolysis, DecarboxylationMichael addition, Cyclization, Hydrolysis, Decarboxylation
Overall Yield ModerateGood
Reaction Conditions Strong base (e.g., Sodium ethoxide), RefluxBase-catalyzed addition and cyclization, Acidic hydrolysis
Advantages Well-established, reliable method.Higher overall yield, milder cyclization conditions.
Disadvantages Requires strictly anhydrous conditions, potential for side reactions.Multi-step process, requires careful control of reaction conditions.

Experimental Protocols

Method 1: Dieckmann Condensation of Diethyl Adipate

This established method involves the intramolecular cyclization of diethyl adipate to form ethyl 2-oxocyclohexane-1-carboxylate, which is then hydrolyzed and decarboxylated to yield the target compound.

Step 1: Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal is dissolved in absolute ethanol (B145695) to prepare a solution of sodium ethoxide. Diethyl adipate is then added dropwise to the refluxing solution. The reaction mixture is heated under reflux for several hours. After cooling, the mixture is acidified with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield crude ethyl 2-oxocyclohexane-1-carboxylate.

Step 2: Hydrolysis and Decarboxylation The crude ethyl 2-oxocyclohexane-1-carboxylate is refluxed with a solution of concentrated hydrochloric acid. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford this compound.

Method 2: Michael Addition, Cyclization, and Decarboxylation

This alternative route utilizes a Michael addition of diethyl malonate to acrylonitrile, followed by cyclization, hydrolysis, and decarboxylation.

Step 1: Michael Addition of Diethyl Malonate to Acrylonitrile To a solution of sodium ethoxide in ethanol, diethyl malonate is added, followed by the dropwise addition of acrylonitrile at a controlled temperature. The reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure, and the residue is neutralized with dilute acid and extracted with an organic solvent. The organic extracts are dried and concentrated to give the Michael adduct.

Step 2: Intramolecular Cyclization The crude Michael adduct is treated with a base, such as sodium ethoxide in ethanol, and heated to induce intramolecular cyclization. The resulting cyclic intermediate is then worked up by acidification and extraction.

Step 3: Hydrolysis and Decarboxylation The cyclic intermediate is subjected to acidic hydrolysis and decarboxylation by heating with a strong acid, such as sulfuric acid or hydrochloric acid. The final product, this compound, is isolated by extraction and purified by recrystallization or column chromatography.

Spectroscopic Validation Data

The structural integrity and purity of this compound synthesized by both methods were confirmed by a suite of spectroscopic techniques. The data presented below is representative of the expected values for the pure compound.

Spectroscopic MethodMethod 1: Dieckmann Condensation ProductMethod 2: Michael Addition Product
¹H NMR (CDCl₃, ppm) δ 10.5-12.0 (br s, 1H, -COOH), 2.80-2.20 (m, 5H), 2.10-1.80 (m, 4H)δ 10.8 (br s, 1H, -COOH), 2.75-2.25 (m, 5H), 2.05-1.85 (m, 4H)
¹³C NMR (CDCl₃, ppm) δ 209.5 (C=O, ketone), 178.0 (C=O, acid), 48.5, 41.0, 39.5, 29.0, 24.5δ 209.7 (C=O, ketone), 178.2 (C=O, acid), 48.4, 41.1, 39.6, 29.1, 24.6
IR (KBr, cm⁻¹) 3300-2500 (br, O-H), 1710 (C=O, ketone), 1700 (C=O, acid)3400-2600 (br, O-H), 1712 (C=O, ketone), 1705 (C=O, acid)
Mass Spec (m/z) 142 (M⁺), 125, 97, 84, 55142 (M⁺), 125, 97, 84, 55

Visualizing the Synthetic Pathways and Validation Workflow

G Synthesis and Validation Workflow for this compound cluster_synthesis Synthetic Routes cluster_validation Spectroscopic Validation cluster_comparison Comparative Analysis M1_start Diethyl Adipate M1_step1 Dieckmann Condensation M1_start->M1_step1 M1_inter Ethyl 2-oxocyclohexane-1-carboxylate M1_step1->M1_inter M1_step2 Hydrolysis & Decarboxylation M1_inter->M1_step2 Product This compound M1_step2->Product Method 1 M2_start Diethyl Malonate + Acrylonitrile M2_step1 Michael Addition M2_start->M2_step1 M2_inter1 Michael Adduct M2_step1->M2_inter1 M2_step2 Cyclization M2_inter1->M2_step2 M2_inter2 Cyclic Intermediate M2_step2->M2_inter2 M2_step3 Hydrolysis & Decarboxylation M2_inter2->M2_step3 M2_step3->Product Method 2 NMR_H ¹H NMR Product->NMR_H NMR_C ¹³C NMR Product->NMR_C IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_M1 Spectroscopic Data (Method 1) NMR_H->Data_M1 Data_M2 Spectroscopic Data (Method 2) NMR_H->Data_M2 NMR_C->Data_M1 NMR_C->Data_M2 IR->Data_M1 IR->Data_M2 MS->Data_M1 MS->Data_M2 Comparison Compare Yield, Purity, and Spectral Data Data_M1->Comparison Data_M2->Comparison

Caption: Workflow for the synthesis and validation of this compound.

G Logical Relationship of Spectroscopic Validation cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Information cluster_confirmation Confirmation Structure This compound (C₇H₁₀O₃) NMR_H ¹H NMR Structure->NMR_H NMR_C ¹³C NMR Structure->NMR_C IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Proton_Env Proton Environment (Chemical Shift, Multiplicity) NMR_H->Proton_Env Carbon_Skel Carbon Skeleton (Number and Type of Carbons) NMR_C->Carbon_Skel Func_Groups Functional Groups (C=O, O-H) IR->Func_Groups Mol_Weight Molecular Weight and Fragmentation Pattern MS->Mol_Weight Confirmation Structural Confirmation and Purity Assessment Proton_Env->Confirmation Carbon_Skel->Confirmation Func_Groups->Confirmation Mol_Weight->Confirmation

Caption: Interrelation of spectroscopic methods for structural validation.

Conclusion

Both the Dieckmann condensation and the Michael addition-based route are effective for the synthesis of this compound. The choice of method may depend on the specific requirements of the synthesis, such as scale, available starting materials, and desired purity. The Michael addition route may offer advantages in terms of overall yield. Rigorous spectroscopic analysis is essential to confirm the identity and purity of the final product, regardless of the synthetic pathway chosen. The data provided in this guide serves as a benchmark for the successful synthesis and validation of this important chemical intermediate.

Characterization of Impurities in Synthesized 3-Oxocyclohexanecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 3-Oxocyclohexanecarboxylic acid, a key building block in pharmaceutical synthesis. It delves into the characterization of impurities associated with different manufacturing processes and offers detailed experimental protocols for their identification and quantification. This objective analysis, supported by experimental data, aims to assist researchers in selecting the optimal synthetic strategy and implementing robust quality control measures.

Comparison of Synthetic Routes and Impurity Profiles

The purity of this compound is intrinsically linked to the chosen synthetic pathway. Two common routes for its synthesis are the Robinson annulation and the Dieckmann condensation. Each method presents a unique impurity profile that can impact downstream applications.

The Robinson annulation involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[1][2] This route can lead to the formation of various byproducts. Incomplete reaction can result in the presence of the Michael adduct as a significant impurity. Furthermore, side reactions such as self-condensation of the reactants or polymerization, particularly under harsh reaction conditions, can generate a complex mixture of impurities.[1]

The Dieckmann condensation , an intramolecular cyclization of a diester, offers an alternative route.[3][4] Potential impurities in this process include unreacted starting diester and byproducts from intermolecular condensation reactions. The reaction conditions, such as the base and solvent used, can significantly influence the formation of these impurities.[5]

A third approach involves a Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6][7] The efficiency of this reaction is highly dependent on the nature of the Michael donor and acceptor. Incomplete reaction and the formation of 1,2-addition products are potential sources of impurities.[8]

Below is a comparative summary of the potential impurities associated with each synthetic route. Quantitative data on impurity levels can vary significantly based on reaction optimization and purification methods.

Synthetic RoutePotential Starting MaterialsPotential ImpuritiesAnalytical Methods for Detection
Robinson Annulation Cyclic ketone, α,β-unsaturated ketone (e.g., methyl vinyl ketone)Michael adduct, self-condensation products, polymers, unreacted starting materialsHPLC, GC-MS, NMR
Dieckmann Condensation Acyclic diester (e.g., diethyl pimelate)Unreacted diester, intermolecular condensation byproducts, products of side reactionsHPLC, GC-MS, NMR
Michael Addition Enolate donor, α,β-unsaturated acceptorUnreacted starting materials, 1,2-addition products, di-addition productsHPLC, GC-MS, NMR

Alternative Building Block: 4-Oxocyclohexanecarboxylic Acid

For certain applications, 4-Oxocyclohexanecarboxylic acid can serve as a viable alternative to its 3-oxo isomer.[9][10] The choice between these two building blocks often depends on the desired substitution pattern in the final molecule. The synthesis and impurity profile of 4-Oxocyclohexanecarboxylic acid should also be carefully considered. It can be synthesized via different routes, each with its own set of potential impurities. A thorough understanding of the purity of both isomers is crucial for consistent and reliable results in drug development.

Experimental Protocols for Impurity Characterization

Accurate characterization of impurities is essential for quality control. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) for Quantification of Organic Impurities

This method is suitable for the quantitative analysis of non-volatile organic impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A gradient mixture of acetonitrile (B52724) and water with 0.1% formic acid. The specific gradient program should be optimized to achieve separation of all potential impurities.

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound and any known impurities at various concentrations in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 210 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify impurities by comparing their retention times and peak areas with those of the standards. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and sensitivity.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

This method is ideal for the identification and quantification of volatile organic impurities and residual solvents from the synthesis.[13][14]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable high-purity solvent (e.g., dimethyl sulfoxide). Headspace analysis is often preferred for residual solvent determination.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI)

    • Mass range: m/z 35-350

  • Analysis: Inject the prepared sample into the GC-MS system. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify by using an internal standard and creating a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for the structural identification of the main product and any significant impurities.[15][16]

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound and to identify the structures of any impurities present at detectable levels.[17] The presence of characteristic signals can help identify specific functional groups of byproducts.

Logical Workflow for Impurity Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of impurities in synthesized this compound.

impurity_characterization_workflow cluster_synthesis Synthesis & Initial Assessment cluster_analysis Detailed Impurity Analysis cluster_evaluation Data Evaluation & Final Assessment Synthesis Synthesized this compound Initial_Assessment Initial Purity Assessment (e.g., TLC, Melting Point) Synthesis->Initial_Assessment HPLC HPLC-UV (Non-volatile Impurities) Initial_Assessment->HPLC GCMS GC-MS (Volatile Impurities & Residual Solvents) Initial_Assessment->GCMS NMR NMR Spectroscopy (Structural Elucidation) Initial_Assessment->NMR Quantification Quantification of Impurities HPLC->Quantification Identification Structural Identification of Impurities GCMS->Identification NMR->Identification Final_Purity Final Purity Determination Quantification->Final_Purity Identification->Final_Purity Decision Decision: Acceptable/Requires Further Purification Final_Purity->Decision

Workflow for Impurity Characterization

Signaling Pathway of Impurity Impact

Impurities in active pharmaceutical ingredients (APIs) or their intermediates can have significant downstream effects. The following diagram illustrates a conceptual signaling pathway of how impurities can impact the drug development process.

impurity_impact_pathway cluster_source Source cluster_downstream Downstream Effects cluster_outcome Overall Impact Impurity Process-Related Impurity in This compound Side_Reaction Undesired Side Reactions in API Synthesis Impurity->Side_Reaction Reduced_Yield Reduced Yield and Purity of API Side_Reaction->Reduced_Yield Altered_Properties Altered Physicochemical Properties of API Side_Reaction->Altered_Properties Development_Delay Drug Development Delays Reduced_Yield->Development_Delay Regulatory_Issues Regulatory Scrutiny and Rejection Reduced_Yield->Regulatory_Issues Toxicology Potential Toxicological Concerns Altered_Properties->Toxicology Toxicology->Regulatory_Issues Safety_Risk Patient Safety Risks Toxicology->Safety_Risk

Conceptual Pathway of Impurity Impact

References

A Comparative Analysis of the Reactivity of 3-Oxocyclohexanecarboxylic Acid and Acyclic Beta-Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the reactivity of 3-oxocyclohexanecarboxylic acid, a cyclic β-keto acid, and its acyclic counterparts, such as acetoacetic acid. This document is intended for researchers, scientists, and professionals in drug development to offer insights into the chemical behavior of these important synthons. The comparison focuses on two key aspects of their reactivity: keto-enol tautomerism and decarboxylation, supported by experimental data.

Executive Summary

Data Presentation: Keto-Enol Equilibria and Decarboxylation Kinetics

The following table summarizes key quantitative data regarding the keto-enol equilibrium and decarboxylation of a representative cyclic β-keto acid (2-oxocyclohexanecarboxylic acid, a close analog of the title compound) and a common acyclic β-keto acid (acetoacetic acid).

ParameterThis compound Analog¹Acyclic β-Keto Acid (Acetoacetic Acid)
Keto-Enol Equilibrium
pKE (in aqueous solution)1.27Not directly reported, but enol content is low.
% Enol (in D₂O)~5.3%< 2%[1]
% Enol (in CCl₄)Not reported49%[1]
Decarboxylation Kinetics
Activation Energy (Ea) of AcidData not available23.7 kcal/mol (in aqueous solution)
Activation Energy (Ea) of AnionData not available22.9 kcal/mol (in aqueous solution)

¹Data for 2-oxocyclohexanecarboxylic acid.

Reactivity Comparison

Keto-Enol Tautomerism

The position of the keto-enol equilibrium is a critical determinant of the reactivity of β-keto acids. The enol tautomer is the reactive species in many reactions, including certain alkylations and halogenations.

The data presented indicates that cyclic β-keto acids, such as 2-oxocyclohexanecarboxylic acid, have a significantly higher enol content in aqueous solution compared to acyclic analogs like acetoacetic acid. The pKE of 1.27 for the cyclic acid corresponds to an enol content of approximately 5.3%, whereas acetoacetic acid exists as less than 2% enol in D₂O.[1] This increased enolization in the cyclic system can be attributed to the conformational constraints of the ring, which can favor the planar enol structure and potentially alleviate some ring strain.

The solvent plays a crucial role in the keto-enol equilibrium. For acetoacetic acid, the enol form is dramatically stabilized in non-polar, aprotic solvents like carbon tetrachloride (49% enol) where intramolecular hydrogen bonding can occur without competition from the solvent.[1]

Decarboxylation

Beta-keto acids are characteristically prone to decarboxylation upon heating, proceeding through a cyclic transition state to yield a ketone and carbon dioxide.

While direct comparative rate constants are unavailable, the activation energy for the decarboxylation of acetoacetic acid in aqueous solution has been determined to be 23.7 kcal/mol for the acid and 22.9 kcal/mol for its conjugate base. The acid itself decomposes approximately 50 times faster than its anion at 37°C, a difference attributed to entropy effects.

For this compound, the rigid chair-like conformation may influence the rate of decarboxylation. The formation of the required cyclic, six-membered transition state for concerted decarboxylation is readily achievable. However, the stability of the resulting enol intermediate also plays a role. Given the higher enol content of the cyclic system, it is plausible that the transition state leading to the enol is more readily accessed, potentially leading to a faster decarboxylation rate under similar conditions. However, without direct kinetic studies, this remains a hypothesis.

Mandatory Visualizations

Decarboxylation Mechanism of a Beta-Keto Acid

Caption: The concerted mechanism of β-keto acid decarboxylation.

Experimental Workflow for Keto-Enol Equilibrium Determination

Keto_Enol_Workflow start Prepare solutions of β-keto acid in various deuterated solvents (e.g., CDCl₃, D₂O) nmr Acquire ¹H NMR spectra of the solutions start->nmr assign Assign distinct signals for keto and enol tautomers nmr->assign integrate Integrate the signals corresponding to each tautomer assign->integrate calculate Calculate the ratio of enol to keto tautomers integrate->calculate ke Determine the equilibrium constant (KE = [enol]/[keto]) calculate->ke

Caption: Workflow for determining keto-enol equilibrium by NMR.

Experimental Protocols

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the general procedure for determining the keto-enol equilibrium constant of a β-keto acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Materials:

  • β-keto acid (e.g., this compound or acetoacetic acid)

  • Deuterated solvents (e.g., Chloroform-d, Deuterium oxide, Acetone-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare solutions of the β-keto acid in the desired deuterated solvents at a known concentration (typically 10-20 mg/mL).

  • NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Spectral Analysis:

    • Identify and assign the characteristic proton signals for both the keto and enol tautomers. For example, the vinylic proton of the enol form and the α-protons of the keto form will have distinct chemical shifts.

    • Carefully integrate the area under the signals corresponding to unique protons of the keto and enol forms.

  • Calculation of Equilibrium Constant:

    • The ratio of the integrals is proportional to the molar ratio of the two tautomers.

    • The equilibrium constant (KE) is calculated as the ratio of the concentration of the enol form to the concentration of the keto form: KE = [enol] / [keto].

Measurement of Decarboxylation Rate by Gas Evolution

This protocol describes a method for determining the rate of decarboxylation of a β-keto acid by measuring the rate of carbon dioxide evolution.

Materials:

  • β-keto acid

  • Solvent (e.g., water, organic solvent)

  • Reaction vessel with a pressure sensor or gas collection apparatus

  • Constant temperature bath

  • Stirring apparatus

Procedure:

  • Reaction Setup: A solution of the β-keto acid of known concentration is placed in the reaction vessel, which is sealed and connected to a pressure sensor or a gas burette. The vessel is then immersed in a constant temperature bath.

  • Data Collection: The reaction is initiated, and the change in pressure or volume of evolved CO₂ is monitored over time.

  • Kinetic Analysis:

    • The rate of reaction is determined from the slope of the plot of pressure/volume of CO₂ versus time.

    • By performing the experiment at different initial concentrations of the β-keto acid, the order of the reaction can be determined.

    • By conducting the experiment at various temperatures, the rate constants at each temperature can be calculated.

    • An Arrhenius plot (ln(k) vs. 1/T) can then be constructed to determine the activation energy (Ea) of the decarboxylation reaction.

Conclusion

The structural differences between cyclic and acyclic β-keto acids lead to notable variations in their chemical reactivity. This compound and its analogs exhibit a higher propensity for enolization in polar solvents compared to their acyclic counterparts. This enhanced enol content can influence their participation in various synthetic transformations. While a definitive quantitative comparison of their decarboxylation rates requires further experimental investigation, the principles of conformational analysis and transition state theory suggest that the cyclic structure is well-disposed for this characteristic reaction of β-keto acids. The provided experimental protocols offer a framework for conducting such comparative studies to further elucidate the reactivity profiles of these important chemical intermediates.

References

Safety Operating Guide

Proper Disposal of 3-Oxocyclohexanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-Oxocyclohexanecarboxylic acid must be treated as hazardous waste. The primary disposal method involves collection in a designated, properly labeled container for subsequent removal by a licensed environmental waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are intended for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Summary

This compound presents several hazards that must be managed during handling and disposal.[1] The following table summarizes key safety information derived from its GHS classification.

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor.[1]
Skin Irritation (Category 2)H315: Causes skin irritationWear protective gloves and clothing. Wash skin thoroughly after handling.[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritationWear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[1]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationAvoid breathing dust. Use only outdoors or in a well-ventilated area.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical component of laboratory safety. The following protocol outlines the necessary steps for its collection and preparation for final disposal by a certified waste management provider.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Safety goggles or a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

    • Closed-toe shoes.

  • If there is a risk of generating dust, respiratory protection may be required.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams, particularly incompatible materials.[2] It should be collected as a non-halogenated organic acid waste.

  • Collect waste in its original container if possible, or in a designated, compatible, and clearly labeled waste container.[3] The container must be in good condition with a secure, non-leaking cap.[3]

  • For solutions, ensure the container is compatible with the solvent used.

3. Labeling of Waste Containers:

  • Properly label the waste container with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • Any other components of the waste mixture, including solvents and their approximate concentrations.

    • The associated hazards (e.g., "Irritant," "Harmful if swallowed").

    • The date of accumulation.

4. Storage of Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be a well-ventilated, cool, and dry location, away from incompatible materials.

  • Organic acids may be flammable and should be stored in a flammable storage cabinet.[2]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Follow all institutional and local regulations for waste manifest and hand-off procedures.

  • The final disposal will be conducted at an approved waste disposal plant, likely through incineration.[4]

Spill Management: In the event of a spill, evacuate the immediate area if necessary. For small spills, use an appropriate spill kit to contain and absorb the material. Sweep up solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[4] For large spills, or if you are unsure how to proceed, contact your EHS office immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: 3-Oxocyclohexanecarboxylic Acid Waste Generated ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check is_mixed Is the waste mixed with other chemicals? ppe_check->is_mixed segregate Step 2: Segregate as Non-Halogenated Organic Acid Waste is_mixed->segregate No is_mixed->segregate Yes, and they are compatible non-halogenated organics container Step 3: Use a Designated, Compatible, and Sealed Container segregate->container labeling Step 4: Label Container with Contents and Hazards container->labeling storage Step 5: Store in a Designated Hazardous Waste Area labeling->storage disposal Step 6: Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific procedures of your institution. Always consult the Safety Data Sheet (SDS) for this compound and your institution's EHS office for complete and specific guidance.

References

Safe Handling and Disposal of 3-Oxocyclohexanecarboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of 3-Oxocyclohexanecarboxylic acid. Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with regulations. This guide will serve as a preferred source for procedural guidance, building trust through a commitment to safety beyond the product itself.

Immediate Safety and Hazard Information

This compound is a solid organic compound that presents several hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

Hazard Identification and Classification:

Hazard ClassGHS CategorySignal WordHazard Statement
Acute toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin corrosion/irritationCategory 2WarningH315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AWarningH319: Causes serious eye irritation
Specific target organ toxicity - Single exposure (Respiratory tract irritation)Category 3WarningH335: May cause respiratory irritation

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against dust particles and splashes that can cause serious eye irritation.
Hand Protection Nitrile glovesProvides a barrier against skin contact, preventing irritation.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be required for large quantities or if dust is generated.Minimizes the inhalation of dust particles that can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental accuracy.

Experimental Workflow for Handling this compound:

prep Preparation handling Handling prep->handling Proceed when ready post_handling Post-Handling handling->post_handling After use storage Storage post_handling->storage For unused chemical

Caption: A simplified workflow for the safe handling of this compound.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Assemble all necessary equipment, including a calibrated scale, spatula, and appropriate glassware.

  • Don the required Personal Protective Equipment (PPE) as outlined in the table above.

2. Handling:

  • Handle the solid in a well-ventilated area or a chemical fume hood to avoid dust inhalation.

  • When weighing, use a draft shield to prevent the solid from becoming airborne.

  • Avoid direct contact with the skin, eyes, and clothing.

  • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Keep the container tightly closed when not in use.

3. Post-Handling:

  • Thoroughly clean the work area and decontaminate any equipment used.

  • Remove PPE carefully to avoid self-contamination.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

4. Storage:

  • Store this compound in a tightly sealed container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, particularly strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Pathway:

start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in a labeled hazardous waste container for solids. is_solid->solid_waste Yes is_sharp Contaminated Sharps? is_liquid->is_sharp No liquid_waste Collect in a labeled hazardous waste container for liquids. is_liquid->liquid_waste Yes sharp_waste Dispose of in a designated sharps container for chemical waste. is_sharp->sharp_waste Yes end Dispose via certified hazardous waste vendor is_sharp->end No solid_waste->end liquid_waste->end sharp_waste->end

Caption: A decision-making workflow for the proper segregation and disposal of waste contaminated with this compound.

1. Solid Waste:

  • Collect any unused this compound and any grossly contaminated disposable materials (e.g., weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container for solid chemical waste.

2. Liquid Waste:

  • Collect any solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.

  • Do not pour solutions down the drain.

3. Contaminated PPE:

  • Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.

4. Spill Cleanup:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.

All waste must be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.